molecular formula C22H42O4 B073825 Diisooctyl adipate CAS No. 1330-86-5

Diisooctyl adipate

Cat. No.: B073825
CAS No.: 1330-86-5
M. Wt: 370.6 g/mol
InChI Key: CJFLBOQMPJCWLR-UHFFFAOYSA-N
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Description

Diisooctyl adipate (DOIAD) is a high-molecular-weight diester plasticizer belonging to the adipate ester family, prized for its low volatility and excellent low-temperature flexibility. Its primary research value lies in its application as a critical modifier for polymer matrices, most notably polyvinyl chloride (PVC), to investigate and enhance material properties. The mechanism of action involves the incorporation of DOIAD molecules between polymer chains, effectively reducing intermolecular forces and increasing free volume. This action lowers the glass transition temperature (Tg), thereby improving the polymer's flexibility, durability, and processability. Researchers utilize this compound in studies focused on formulating flexible PVC compounds, synthetic rubbers, and various elastomers to achieve specific performance characteristics such as UV resistance, hydrolytic stability, and migration resistance. Its compatibility with a wide range of polymers also makes it a valuable tool in materials science for developing advanced coatings, adhesives, and sealants with tailored viscoelastic properties. Furthermore, its role in studying polymer aging, plasticizer efficiency, and the environmental impact of polymeric materials is of significant scientific interest. This product is presented in high purity to ensure experimental reproducibility and reliability.

Properties

IUPAC Name

bis(6-methylheptyl) hexanedioate
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InChI

InChI=1S/C22H42O4/c1-19(2)13-7-5-11-17-25-21(23)15-9-10-16-22(24)26-18-12-6-8-14-20(3)4/h19-20H,5-18H2,1-4H3
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InChI Key

CJFLBOQMPJCWLR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C
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Molecular Formula

C22H42O4
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DSSTOX Substance ID

DTXSID60274043
Record name bis(6-Methylheptyl) adipate
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Molecular Weight

370.6 g/mol
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Physical Description

Light straw-colored liquid; [Hawley] Colorless or very pale amber liquid; [HSDB] Clear liquid; [MSDSonline]
Record name Diisooctyl adipate
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Boiling Point

205-220 °C @ 4 mm HG
Record name DIISOOCTYL ADIPATE
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Flash Point

210 °C (410 °F)
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Density

0.930 @ 20 °C
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Vapor Pressure

0.0000265 [mmHg], VP: Less than 0.12 mm Hg @ 150 °C
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Color/Form

COLORLESS OR VERY PALE AMBER LIQ

CAS No.

105-96-4, 1330-86-5
Record name Hexanedioic acid, 1,6-bis(6-methylheptyl) ester
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Record name Bis(6-methylheptyl) adipate
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Record name BIS(6-METHYLHEPTYL) ADIPATE
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Melting Point

-70 °C
Record name DIISOOCTYL ADIPATE
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Foundational & Exploratory

Diisooctyl Adipate: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA) is a high-molecular-weight branched-chain diester of adipic acid and isooctyl alcohol. It is a versatile plasticizer known for its excellent low-temperature flexibility, good electrical properties, and compatibility with a wide range of polymers. This technical guide provides an in-depth overview of the core chemical and physical properties of diisooctyl adipate, along with detailed experimental protocols for their determination. The information presented herein is intended to support research, development, and quality control activities in various scientific and industrial settings.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These values represent a compilation of data from various reputable sources and provide a comprehensive overview of the compound's properties.

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₂H₄₂O₄[1][2][3]
Molecular Weight 370.57 g/mol [2][4]
CAS Number 1330-86-5[1][2][5][6]
Synonyms Bis(6-methylheptyl) hexanedioate, Adipic acid diisooctyl ester[7]
Table 2: Physical Properties of this compound
PropertyValueConditionsSource(s)
Appearance Colorless to pale yellow, oily liquidAmbient[6][8]
Odor Slight, aromatic-[9]
Density 0.924 - 0.930 g/cm³20 °C[8][9][10][11]
Boiling Point 205 - 220 °C4 mmHg[5][9]
417 °C760 mmHg[11][12]
Melting Point / Pour Point -70 °C-[5][9]
Flash Point 195 - 206 °CClosed Cup[10][13]
Viscosity (Dynamic) 13 - 15 mPa·s20 °C[10]
Viscosity (Kinematic) 14.8 mm²/s20 °C[11]
Refractive Index 1.447 - 1.45120 °C[8][9]
Solubility in Water < 0.1 mg/L20 °C[10]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone-[8]
Vapor Pressure 0.021 mbar100 °C[10]
Vapor Density 12.8 (Air = 1)-[10][12][13]
Auto-ignition Temperature 350 - 377 °C-[10][11]

Experimental Protocols

The determination of the physical and chemical properties of this compound requires standardized and validated experimental methods. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for such purposes. The following are detailed methodologies for key experiments related to the properties listed above.

Determination of Physical and Chemical Properties of Plasticizers (ASTM D1045)

ASTM D1045 provides a suite of standard test methods for sampling and testing liquid plasticizers like this compound.[14][15][16][17][18] This standard covers the determination of several key properties, including acid number, ester content, specific gravity (density), color, and refractive index.

1. Specific Gravity (Density) Determination:

  • Apparatus: Pycnometer, analytical balance, and a constant-temperature water bath.

  • Methodology:

    • Clean and dry the pycnometer and determine its weight.

    • Fill the pycnometer with freshly boiled and cooled distilled water and place it in a constant-temperature bath at 20 ± 0.1 °C until it reaches thermal equilibrium.

    • Adjust the water level to the mark and reweigh the pycnometer.

    • Empty and dry the pycnometer, then fill it with the this compound sample.

    • Place the filled pycnometer in the constant-temperature bath at 20 ± 0.1 °C until it reaches thermal equilibrium.

    • Adjust the sample level to the mark and reweigh the pycnometer.

    • Calculate the specific gravity by dividing the weight of the sample by the weight of the water.

2. Refractive Index Determination:

  • Apparatus: Abbe refractometer with a circulating fluid temperature control system.

  • Methodology:

    • Calibrate the refractometer using a standard liquid of known refractive index.

    • Circulate a constant-temperature fluid (20 ± 0.1 °C) through the refractometer prisms.

    • Place a few drops of the this compound sample on the lower prism.

    • Close the prisms and allow the instrument to come to thermal equilibrium.

    • Adjust the instrument and light source to obtain the most distinct reading possible and record the refractive index.

Determination of Solidification Point (Adapted for Melting/Pour Point) (ASTM D1493)

Given the very low melting point of this compound, determining its solidification point is a more practical approach. ASTM D1493 provides a general procedure for determining the solidification point of industrial organic chemicals.[19][20]

  • Apparatus: Test tube, a larger air-jacket tube, a stirrer, a cooling bath, and a calibrated thermometer or thermistor with a resolution of 0.1 °C or better.

  • Methodology:

    • Place the this compound sample in the test tube.

    • Position the test tube inside the air-jacket tube, which is then placed in a cooling bath. The cooling bath should be maintained at a temperature about 20°C below the expected solidification point.

    • Continuously stir the sample at a constant rate.

    • Record the temperature at regular intervals as the sample cools.

    • The solidification point is the temperature at which the temperature of the sample remains constant for a period of time. This occurs as the heat of fusion is released during the phase change from liquid to solid.

Determination of Distillation Range (Boiling Point) (ASTM D1078)

For liquids that are stable during distillation, ASTM D1078 provides a method for determining the distillation (boiling) range.[21][22][23][24][25]

  • Apparatus: Distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer.

  • Methodology:

    • Measure 100 mL of the this compound sample into the distillation flask.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is correctly positioned.

    • Heat the flask and record the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder (initial boiling point).

    • Continue to heat and record the temperature at various percentages of collected distillate (e.g., 5%, 10%, 20%, etc.).

    • The temperature when the last of the liquid evaporates from the bottom of the flask is the dry point. The distillation range is the temperature interval between the initial boiling point and the dry point.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of the chemical and physical properties of a liquid substance like this compound.

G Workflow for Physicochemical Characterization of this compound cluster_0 Phase 1: Sample Preparation and Planning cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis and Reporting cluster_physical cluster_chemical a Sample Acquisition and Identification b Review of Existing Literature and Data a->b c Selection of Appropriate Test Methods (e.g., ASTM) b->c d Determination of Physical Properties c->d e Determination of Chemical Properties c->e f Data Compilation and Tabulation d->f p1 Density d->p1 p2 Boiling Point d->p2 p3 Melting Point d->p3 p4 Viscosity d->p4 p5 Refractive Index d->p5 p6 Flash Point d->p6 e->f c1 Purity (e.g., GC) e->c1 c2 Acid Number e->c2 c3 Ester Content e->c3 g Comparison with Specifications and Literature f->g h Preparation of Technical Report / Whitepaper g->h

Caption: Workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols, based on established ASTM standards, provide the necessary guidance for accurate and reproducible measurements. The presented information is crucial for ensuring the quality and consistency of this compound in various applications, from industrial manufacturing to pharmaceutical and drug development research.

References

diisooctyl adipate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diisooctyl Adipate (B1204190): Molecular Structure, Properties, and Synthesis

Introduction

Diisooctyl adipate (DIOA) is an organic compound belonging to the adipate ester class of chemicals. It is synthesized from the esterification of adipic acid and isooctanol.[1][2] Structurally, it is a diester featuring a central adipic acid core linked to two branched isooctyl groups.[3] DIOA is primarily recognized for its role as a plasticizer, particularly for polyvinyl chloride (PVC) and other polymers, where it enhances flexibility, durability, and low-temperature stability.[2][3][4] It appears as a clear, colorless to pale yellow, oily liquid and is utilized across various industries, including in the manufacturing of coatings, adhesives, food packaging, and medical devices.[1][3]

Molecular Structure and Formula

The fundamental characteristics of this compound are defined by its molecular composition and arrangement.

  • Molecular Formula : C₂₂H₄₂O₄[5][6][7]

  • Molecular Weight : Approximately 370.57 g/mol [5][6]

  • IUPAC Name : dioctan-2-yl hexanedioate[8]

  • CAS Registry Number : 1330-86-5[5]

  • Common Synonyms : Hexanedioic acid, diisooctyl ester; Adipic acid, diisooctyl ester; Monoplex DIOA; Adipol 10A[2][5][8]

The structure consists of a six-carbon dicarboxylic acid (adipic acid) backbone where both carboxylic acid groups have formed ester bonds with isooctanol, a branched eight-carbon alcohol.

G Figure 1: 2D Chemical Structure of this compound C1 O C2 C C2->C1 C3 CH₂ C2->C3 L_O O C2->L_O C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 C C6->C7 C8 O C7->C8 R_O O C7->R_O L_CH CH L_O->L_CH L_CH3 CH₃ L_CH->L_CH3 L_CH2_1 CH₂ L_CH->L_CH2_1 L_CH2_2 CH₂ L_CH2_1->L_CH2_2 L_CH2_3 CH₂ L_CH2_2->L_CH2_3 L_CH2_4 CH₂ L_CH2_3->L_CH2_4 L_CH2_5 CH₂ L_CH2_4->L_CH2_5 L_CH3_end CH₃ L_CH2_5->L_CH3_end R_CH CH R_O->R_CH R_CH3 CH₃ R_CH->R_CH3 R_CH2_1 CH₂ R_CH->R_CH2_1 R_CH2_2 CH₂ R_CH2_1->R_CH2_2 R_CH2_3 CH₂ R_CH2_2->R_CH2_3 R_CH2_4 CH₂ R_CH2_3->R_CH2_4 R_CH2_5 CH₂ R_CH2_4->R_CH2_5 R_CH3_end CH₃ R_CH2_5->R_CH3_end

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

The utility of DIOA is derived from its distinct physical and chemical properties. A summary of these quantitative characteristics is presented below for clear comparison.

PropertyValueReference
Molecular Formula C₂₂H₄₂O₄[5][6][7]
Molecular Weight 370.57 g/mol [5][6]
Appearance Colorless to pale yellow oily liquid[1][2][3]
Density ~0.925 - 0.930 g/cm³ at 20 °C[3][7]
Melting Point -70 °C[1][7]
Boiling Point ~205-220 °C at 4 mmHg[1][7]
Viscosity ~15-17 mPa·s at 25 °C[3]
Refractive Index ~1.447 - 1.451[3][7]
Solubility Insoluble in water; soluble in organic solvents[3]

Experimental Protocols: Synthesis of this compound

The most common industrial method for producing DIOA is the direct acid-catalyzed esterification of adipic acid with isooctanol (often 2-ethylhexanol).[9][10] Water is produced as a byproduct and must be removed to drive the reaction equilibrium towards the product.[9]

Detailed Methodology: Direct Esterification

This protocol is a composite of established laboratory and industrial procedures.

1. Materials and Equipment

  • Reactants : High-purity adipic acid, isooctanol (e.g., 2-ethylhexanol).[9]

  • Catalyst : An acid catalyst such as a composite of tetrabutyl titanate and p-toluenesulfonic acid (PTSA) or concentrated sulfuric acid.[9][10][11]

  • Neutralizing Agent : 5% Sodium Carbonate (Na₂CO₃) solution.[9][10]

  • Equipment : Reaction kettle equipped with a stirrer, heater, and a distillation setup with a water separator; vacuum distillation apparatus.[11]

2. Experimental Procedure

  • Charging Reactants : The reaction kettle is charged with adipic acid and isooctanol. A typical molar ratio of adipic acid to isooctanol is 1:2.3–2.5 to use an excess of the alcohol.[10] The catalyst is added at a dosage of approximately 0.8%–1.2% of the total reactant mass.[10]

  • Esterification Reaction :

    • Stage 1 (Low-Temperature Dehydration) : The mixture is heated to 120–130 °C and stirred for about 1.5 hours. During this stage, a significant portion (~85%) of the theoretical water byproduct is removed via the separator.[10]

    • Stage 2 (High-Temperature Esterification) : The temperature is increased to 160–170 °C and maintained for approximately 3 hours.[10] Water is continuously removed. The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below 2.0 mg KOH/g.[10]

  • Purification of Crude Ester :

    • Neutralization : The crude product is cooled and washed twice with a 5% sodium carbonate solution to neutralize and remove the residual acid catalyst.[10]

    • Washing : The neutralized ester is then washed with deionized water until the mixture reaches a neutral pH.[9][10]

    • Dealcoholization and Dehydration : The product is heated under reduced pressure to distill off any excess isooctanol and residual water.[9]

    • Vacuum Distillation : For high-purity DIOA, the final step is vacuum distillation. The fraction collected at 240–250 °C under a vacuum of 0.095 MPa is the purified this compound.[9][10]

G Figure 2: Workflow for the Synthesis of this compound cluster_reactants 1. Reactant Charging cluster_purification 3. Purification node_reactant node_reactant node_process node_process node_intermediate node_intermediate node_final node_final node_waste node_waste adipic Adipic Acid esterification 2. Two-Stage Esterification (120-170 °C) adipic->esterification isooctanol Isooctanol isooctanol->esterification catalyst Acid Catalyst catalyst->esterification water_out Water Removed esterification->water_out byproduct crude_ester Crude DIOA Mixture esterification->crude_ester neutralization Alkali Washing (5% Na₂CO₃) crude_ester->neutralization water_wash Water Washing (to neutral pH) neutralization->water_wash salts_out Catalyst Salts neutralization->salts_out waste distillation Vacuum Distillation (~0.095 MPa) water_wash->distillation alcohol_out Excess Isooctanol distillation->alcohol_out recycled final_product High-Purity This compound distillation->final_product

Figure 2: Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to the Synthesis of Diisooctyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for diisooctyl adipate (B1204190) (DIOA), a widely used plasticizer. It details the core chemical reactions, catalytic systems, and experimental protocols. Quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction

Diisooctyl adipate (DIOA) is an organic ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its desirable properties, including excellent low-temperature resistance, good thermal stability, and low volatility, make it a valuable component in a variety of applications. The synthesis of DIOA is primarily achieved through two main routes: the direct esterification of adipic acid with isooctyl alcohol and the transesterification of a dialkyl adipate with isooctyl alcohol. The choice of synthesis pathway and catalyst is critical for achieving high conversion rates, minimizing side reactions, and ensuring an efficient and environmentally conscious production process.

Synthesis Pathways

Direct Esterification of Adipic Acid

The most common and industrially significant method for producing DIOA is the direct esterification of adipic acid with isooctyl alcohol. This is a reversible reaction where adipic acid reacts with two molecules of isooctyl alcohol to form one molecule of this compound and two molecules of water.[1] To drive the reaction toward the product side, the water produced is continuously removed, typically through azeotropic distillation.

The general reaction is as follows:

HOOC-(CH₂)₄-COOH + 2 C₈H₁₇OH ⇌ C₈H₁₇OOC-(CH₂)₄-COOC₈H₁₇ + 2 H₂O (Adipic Acid + Isooctyl Alcohol ⇌ this compound + Water)

A variety of catalysts can be employed to accelerate this reaction. While traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can be corrosive and lead to purification challenges.[1] Modern approaches increasingly favor solid acid catalysts, such as composite titanates and solid superacids, which offer advantages in terms of reusability, reduced waste, and simplified product purification.[2]

Transesterification of Dimethyl Adipate

An alternative pathway to DIOA is the transesterification of a short-chain dialkyl adipate, such as dimethyl adipate, with isooctyl alcohol.[3] This method avoids the production of water, instead generating a low-boiling alcohol (in this case, methanol) which can be easily removed to drive the reaction to completion.[3] This process can be advantageous as it may proceed under milder conditions and can utilize dimethyl adipate, which can be derived from by-products of industrial adipic acid production.[3]

The general reaction is as follows:

CH₃OOC-(CH₂)₄-COOCH₃ + 2 C₈H₁₇OH ⇌ C₈H₁₇OOC-(CH₂)₄-COOC₈H₁₇ + 2 CH₃OH (Dimethyl Adipate + Isooctyl Alcohol ⇌ this compound + Methanol)

A novel and efficient catalyst for this process is a specially prepared titanium adipate, which has demonstrated high catalytic activity and stability.[3]

Data Presentation

The following tables summarize quantitative data for the different synthesis pathways of this compound.

Table 1: Comparison of Catalysts for Direct Esterification of Adipic Acid

CatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Catalyst DosageConversion/Yield (%)Reference
Sulfuric Acid2.2:1 (weight ratio)BoilingNot specified0.15% (of adipic acid)>99.5% (purity)[4]
Composite Titanate/p-TSA2.3:1 - 2.5:1120-1704.50.8% - 1.2% (of reactants)High[5]
Magnetic Solid Superacid (SO₄²⁻/Fe₃O₄-ZrO₂)3.2:115521.5% (of reactants)99.4% (conversion)[6]
SnO on Activated Carbon3.3:1170-17521.1% (of reactants)High[7]

Table 2: Reaction Conditions for Transesterification of Dimethyl Adipate

CatalystMolar Ratio (Alcohol:Ester)Temperature (°C)Catalyst DosageEster Exchange Rate (%)Reference
Titanium Adipate2.55:11172.39%94.23%[3]

Experimental Protocols

Protocol 1: Direct Esterification using a Composite Titanate/p-TSA Catalyst

This protocol is based on established industrial and laboratory procedures for the synthesis of dioctyl adipate.[5]

Materials and Equipment:

  • Adipic Acid (high purity)

  • 2-Ethylhexanol (isomer of isooctyl alcohol)

  • Tetrabutyl titanate / p-Toluenesulfonic acid composite catalyst

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Toluene (water-carrying agent)

  • Four-neck reaction flask with mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark trap with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: Charge the reaction flask with adipic acid and 2-ethylhexanol. A typical molar ratio of acid to alcohol is between 1:2.3 and 1:2.5.

  • Catalyst Addition: Under a nitrogen blanket and with continuous stirring, add the composite titanate/p-TSA catalyst at a dosage of 0.8%–1.2% of the total reactant mass.

  • Initial Esterification and Dehydration: Gradually heat the mixture to 120–130 °C. Maintain this temperature for approximately 1.5 hours to collect about 85% of the theoretical water in the Dean-Stark trap.

  • High-Temperature Esterification: Increase the reaction temperature to 160–170 °C and continue the reaction for about 3 hours, ensuring continuous removal of water.

  • Monitoring Reaction Progress: Periodically measure the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below 2 mg KOH/g.

  • Cooling and Neutralization: Cool the crude product to room temperature. Wash the mixture with a 5% sodium carbonate solution, followed by washing with water until neutral.

  • Purification: Heat the washed ester under reduced pressure to remove residual water and excess 2-ethylhexanol. For high-purity DIOA, perform vacuum distillation and collect the fraction at 240–250 °C under a vacuum of 0.095 MPa.[5]

Protocol 2: Transesterification using a Titanium Adipate Catalyst

This protocol is adapted from the synthesis of this compound using a novel titanium adipate catalyst.[1][2]

Materials and Equipment:

  • Dimethyl Adipate

  • Isooctanol

  • Titanium Adipate catalyst

  • Reaction flask with a stirring device and distillation setup

  • Heating mantle

  • Vacuum source

Procedure:

  • Catalyst Preparation (if required): A chelated titanium adipate catalyst can be prepared from adipic acid and a low-carbon alkyl titanate.[1]

  • Charging the Reactor: In the reaction flask, add 5.0 g of dimethyl adipate and 9.3 g of isooctanol under stirring.

  • Reaction Initiation: Heat the mixture. At the desired temperature (e.g., 117 °C), add the titanium adipate catalyst (e.g., 2% of the total mass of reactants).

  • Transesterification: Continue to heat the reaction mixture to facilitate the distillation of the methanol (B129727) by-product. Maintain the reaction at this temperature until the outflow of methanol ceases.

  • Reaction Completion and Catalyst Separation: Gradually increase the temperature to remove all methanol. After the reaction is complete, the solid titanium adipate catalyst can be separated from the hot reaction mixture by filtration.[1] The catalyst can be washed, dried, and recycled.[1]

  • Purification: The filtrate is subjected to reduced pressure distillation to remove unreacted starting materials and any by-products, yielding pure this compound.[1]

Mandatory Visualizations

Direct_Esterification_Workflow start Start charge_reactor Charge Reactor: Adipic Acid & Isooctyl Alcohol start->charge_reactor add_catalyst Add Catalyst (e.g., Solid Acid) charge_reactor->add_catalyst esterification Esterification Reaction (Heat & Stir) add_catalyst->esterification water_removal Continuous Water Removal (Azeotropic Distillation) esterification->water_removal monitor_reaction Monitor Reaction (Acid Value) esterification->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->esterification No cool_product Cool Crude Product reaction_complete->cool_product Yes neutralization Neutralization & Washing cool_product->neutralization purification Purification (Vacuum Distillation) neutralization->purification end End: this compound purification->end

Caption: Experimental workflow for the direct esterification synthesis of this compound.

Transesterification_Workflow start Start charge_reactor Charge Reactor: Dimethyl Adipate & Isooctyl Alcohol start->charge_reactor add_catalyst Add Catalyst (e.g., Titanium Adipate) charge_reactor->add_catalyst transesterification Transesterification Reaction (Heat & Stir) add_catalyst->transesterification methanol_removal Continuous Methanol Removal (Distillation) transesterification->methanol_removal reaction_complete Reaction Complete? methanol_removal->reaction_complete reaction_complete->transesterification No catalyst_separation Catalyst Separation (Hot Filtration) reaction_complete->catalyst_separation Yes purification Purification (Vacuum Distillation) catalyst_separation->purification end End: this compound purification->end

References

Diisooctyl Adipate (CAS No. 1330-86-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA), identified by CAS number 1330-86-5, is a diester of isooctyl alcohol and adipic acid.[1] It is a colorless to pale yellow, oily liquid primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC).[1] Its low volatility, good thermal stability, and resistance to hydrolysis make it a versatile component in a wide range of applications, including food packaging, medical devices, and cosmetics.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis and analytical methodologies, and safety and toxicity data for diisooctyl adipate.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₂₂H₄₂O₄ and a molecular weight of approximately 370.57 g/mol .[3][4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 1330-86-5[3]
Molecular Formula C₂₂H₄₂O₄[3][4]
Molecular Weight 370.57 g/mol [4]
Appearance Clear, colorless to pale yellow liquid
Melting Point -70 °C[5][6]
Boiling Point 205-220 °C at 4 Torr[5][6]
Density 0.927 - 0.930 g/cm³ at 20 °C[4][5]
Flash Point 196 - 210 °C[7][6]
Water Solubility 0.0005452 mg/L at 25 °C (estimated)[8]
Solubility Soluble in alcohol[8]

Experimental Protocols

Synthesis of this compound via Esterification

This compound is commercially synthesized through the esterification of adipic acid with isooctanol in the presence of an acid catalyst.[1][6] A general laboratory-scale protocol is as follows:

Materials:

  • Adipic acid

  • Isooctyl alcohol

  • Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)[1]

  • Toluene (B28343) (for azeotropic removal of water)

  • 5% Sodium carbonate solution

  • Deionized water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine adipic acid, isooctyl alcohol (in a molar excess, e.g., 2.2:1 ratio to adipic acid), and the acid catalyst.[1][9]

  • Esterification: Heat the mixture to boiling while stirring.[10] Water produced during the reaction is continuously removed by azeotropic distillation with toluene and collected in the Dean-Stark trap.[1] The reaction is monitored by measuring the acid value of the mixture, with the reaction considered complete when the acid value drops below a predetermined threshold.

  • Neutralization: After cooling, the crude product is washed with a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted adipic acid.[3]

  • Washing: The organic layer is then washed with deionized water until neutral.[3]

  • Dealcoholization and Drying: Excess isooctanol is removed by vacuum distillation.[3][10] The resulting organic layer is dried over an anhydrous drying agent like sodium sulfate.

  • Purification: The final product is purified by vacuum distillation to yield high-purity this compound.[3]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound, particularly for migration studies from food contact materials.[2][11][12]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

Sample Preparation (from a polymer matrix):

  • Comminution: The polymer sample is cut into small pieces to increase the surface area for extraction.[2]

  • Solvent Extraction: A known weight of the sample is extracted with a suitable solvent mixture, such as 1:1 (v/v) dichloromethane (B109758) and methanol, often aided by vortexing and ultrasonication.[2]

  • Isolation: The polymer residue is separated by centrifugation.[2]

  • Concentration and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a known volume of a solvent suitable for GC injection, such as n-hexane.[2]

  • Filtration: The reconstituted sample is filtered through a syringe filter before injection into the GC-MS system.[2]

GC-MS Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injector Temperature: Set to ensure efficient volatilization of the analyte.

  • Oven Temperature Program: A temperature gradient is programmed to separate this compound from other components in the sample.

  • Carrier Gas: Helium is commonly used.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and identification of this compound.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound, a structurally similar compound, shows characteristic signals for the different proton environments in the molecule.[6] For this compound, the expected chemical shifts would be similar to those of other adipate esters, with signals corresponding to the methylene (B1212753) protons of the adipate backbone and the protons of the isooctyl chains.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the ester group is typically observed around 1730 cm⁻¹. Other significant peaks include those for C-O stretching and C-H stretching and bending vibrations.[6]

Safety and Toxicology

This compound is generally considered to have low acute and chronic toxicity.[5] However, it may cause mild eye and skin irritation upon direct contact.[7][13][14] The substance is not classified as hazardous according to GHS criteria in many reports.[5][13] Long-term exposure to high concentrations has been noted to potentially affect the liver in animal studies.[14]

Environmentally, this compound is considered very toxic to aquatic organisms, and its release into the environment should be avoided.[7] It has a moderate potential for bioconcentration in aquatic organisms.[5]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Adipic_Acid Adipic Acid Esterification Esterification (Acid Catalyst, Heat) Adipic_Acid->Esterification Isooctanol Isooctanol Isooctanol->Esterification Neutralization Neutralization (Na2CO3 wash) Esterification->Neutralization Crude Product Washing Water Wash Neutralization->Washing Dealcoholization Dealcoholization (Vacuum) Washing->Dealcoholization Drying Drying (Anhydrous Na2SO4) Dealcoholization->Drying Purification Purification (Vacuum Distillation) Drying->Purification DIOA This compound Purification->DIOA Pure Product

Caption: Synthesis workflow for this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Start Polymer Sample Comminution Comminution Start->Comminution Extraction Solvent Extraction (DCM/Methanol, Ultrasonication) Comminution->Extraction Isolation Isolation (Centrifugation) Extraction->Isolation Concentration Concentration & Reconstitution (N2 Evaporation, Hexane) Isolation->Concentration Filtration Filtration (0.45 µm Syringe Filter) Concentration->Filtration GCMS GC-MS Analysis Filtration->GCMS Data Identification and Quantification of this compound GCMS->Data

Caption: Analytical workflow for the determination of this compound.

References

An In-depth Technical Guide to the Solubility of Diisooctyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Diisooctyl Adipate (B1204190)

Understanding the physicochemical properties of diisooctyl adipate is fundamental to interpreting its solubility characteristics. DIOA is a diester of adipic acid and isooctyl alcohol. Its structure, featuring a nonpolar hydrocarbon backbone and two polar ester groups, dictates its interaction with various solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C22H42O4
Molecular Weight 370.57 g/mol [1]
Appearance Colorless, oily liquid[1]
Density Approximately 0.930 g/cm³ at 20°C[2]
Boiling Point 205-220°C at 4 Torr[2]
Melting Point -70°C[2]
Flash Point 168.9 ± 17.4°C[2]
Refractive Index Approximately 1.451[2]

Solubility Profile of this compound

This compound's dual chemical nature—a long, nonpolar hydrocarbon chain with polar ester functionalities—results in broad miscibility with many organic solvents while having very low solubility in water.[1][3]

Quantitative solubility data for this compound in various organic solvents is sparse in publicly accessible literature. However, its solubility in water has been estimated.

Table 2: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility
Water250.0005452 mg/L (estimated)[4][5]

Qualitative assessments indicate that this compound is soluble in a variety of common organic solvents.

Table 3: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
EthanolSoluble[3]
EtherSoluble[3]
HydrocarbonsSoluble[3]
AlcoholSoluble[5]
WaterInsoluble/Negligible[3][6][7]

Experimental Protocol for Solubility Determination

The isothermal saturation method is a robust and widely utilized technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.[1] This section details a protocol for determining the solubility of this compound.

  • This compound

  • Solvent of interest

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument (e.g., GC-FID, HPLC, or gravimetric analysis setup)

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_methods Quantification Methods A Add excess DIOA to a known mass of solvent in vials. B Agitate at constant temperature (e.g., 24-48 hours). A->B C Allow undissolved DIOA to settle. B->C D Withdraw supernatant with a syringe. C->D E Filter supernatant into a pre-weighed vial. D->E F Determine the mass of the filtered saturated solution. E->F G Quantify DIOA concentration. F->G H Gravimetric Analysis (for non-volatile solvents) G->H I Instrumental Analysis (e.g., GC, HPLC) G->I

Experimental workflow for solubility determination.
  • Preparation of Saturated Solution : In several glass vials, add a known mass of the chosen solvent. To each vial, add an excess amount of this compound to ensure that a saturated solution is formed with some undissolved DIOA remaining.[1]

  • Equilibration : Securely cap the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended as a starting point, but the optimal time should be determined experimentally by observing when the concentration of DIOA in the solvent plateaus.[1]

  • Sampling : Once equilibrium is achieved, cease agitation and allow the vials to remain undisturbed at the constant temperature for several hours to permit the undissolved DIOA to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter to the syringe and filter the aliquot into a clean, pre-weighed vial. This step is crucial for removing any undissolved microparticles.[1]

  • Quantification : The concentration of DIOA in the saturated solution can be determined using one of the following methods:

    • Gravimetric Analysis (for non-volatile solvents) :

      • Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of DIOA until a constant weight is achieved.

      • Weigh the vial with the remaining DIOA. The mass of the dissolved DIOA is the difference between this weight and the initial weight of the empty vial.

      • The mass of the solvent is the difference between the total mass of the solution and the mass of the dissolved DIOA.

      • Express the solubility in appropriate units, such as g of DIOA per 100 g of solvent.[1]

    • Instrumental Analysis (for volatile solvents) :

      • Accurately weigh the vial containing the filtered aliquot to determine the mass of the saturated solution.

      • Dilute the aliquot with a known volume of the pure solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

      • Analyze the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC).

      • Determine the concentration of DIOA in the diluted sample from the calibration curve.

      • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., g/100 mL or g/100 g).[1]

Conclusion

This compound exhibits broad solubility in a variety of common organic solvents and negligible solubility in water, characteristics that are central to its utility in numerous industrial and research applications.[1][3][6][7] While there is a notable scarcity of publicly available quantitative solubility data, this guide provides the available qualitative information and a detailed, practical experimental protocol for the quantitative determination of DIOA solubility via the isothermal saturation method. By following this protocol, researchers can generate the precise data required for their specific formulation, purification, and research needs.

References

An In-depth Technical Guide on the Mechanism of Action of Diisooctyl Adipate as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl adipate (B1204190) (DIOA) is a widely utilized plasticizer, particularly in polyvinyl chloride (PVC) formulations, prized for its ability to impart flexibility, especially at low temperatures. This technical guide delves into the core mechanisms governing the action of DIOA as a plasticizer. It explores the established theories of plasticization, the molecular interactions between DIOA and polymer matrices, and the resultant modifications in material properties. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for professionals in research, science, and drug development who leverage plasticized polymers in their applications.

Core Theories of Plasticization

The efficacy of plasticizers like diisooctyl adipate is primarily explained by three key theories: the Lubricity Theory, the Gel Theory, and the Free Volume Theory. These theories, while distinct, are complementary and together provide a comprehensive model of plasticizer action.

  • Lubricity Theory: This theory posits that the inherent rigidity of a polymer like PVC arises from intermolecular friction between its long molecular chains. When introduced, DIOA molecules penetrate the polymer matrix and act as a lubricant. They effectively shield the polymer chains from one another, reducing the strong intermolecular forces and allowing the chains to slide past each other with greater ease. This increased mobility manifests as enhanced flexibility.

  • Gel Theory: Expanding on the Lubricity Theory, the Gel Theory suggests that plasticizers disrupt the polymer-polymer attachments within the three-dimensional network of the material. The resulting plasticized polymer exists in a state intermediate between a solid and a liquid, held together by a weaker 3D network of secondary bonding forces between the plasticizer and the polymer chains. These weaker bonds can be overcome by external stress, permitting flexion and elongation.

  • Free Volume Theory: This is the most comprehensive model, incorporating elements of both the Lubricity and Gel theories. "Free volume" refers to the unoccupied space between polymer chains. The introduction of a plasticizer like DIOA increases this free volume, providing more space for the polymer chains to move. This increased mobility allows the material to transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, effectively lowering its glass transition temperature (Tg). DIOA's effectiveness, particularly in improving low-temperature flexibility, is well-explained by its significant contribution to the free volume of the polymer matrix.[1]

Molecular Interaction of this compound with PVC

This compound is a diester of adipic acid and isooctyl alcohol. Its molecular structure, featuring a flexible aliphatic backbone and ester groups, is key to its function. In the context of PVC, the primary interaction occurs between the polar ester groups of the DIOA molecule and the polar carbon-chlorine bonds of the PVC chains. This interaction disrupts the strong dipole-dipole attractions between the PVC chains, which are responsible for the polymer's rigidity. The long, non-polar alkyl chains of DIOA further contribute to the separation of the PVC chains, enhancing the plasticizing effect.

Plasticization_Mechanism cluster_before Before Plasticization cluster_after After Plasticization PVC_Chains Closely Packed PVC Chains Forces Strong Intermolecular Forces PVC_Chains->Forces Resulting in Rigidity DIOA_Addition Addition of This compound PVC_Chains->DIOA_Addition Separated_Chains Separated PVC Chains DIOA_Molecules DIOA Molecules Separated_Chains->DIOA_Molecules Interspersed with Increased_Volume Increased Free Volume DIOA_Molecules->Increased_Volume Leading to Flexibility Flexibility Increased_Volume->Flexibility Resulting in Flexibility DIOA_Addition->Separated_Chains Experimental_Workflow cluster_testing Material Characterization Start Start: PVC Resin & this compound Compounding Compounding (e.g., Two-Roll Mill) Start->Compounding Molding Compression Molding of Test Sheets Compounding->Molding Conditioning Specimen Conditioning (ASTM/ISO Standards) Molding->Conditioning DSC DSC Analysis (Tg) Conditioning->DSC Tensile Tensile Testing (Strength, Elongation) Conditioning->Tensile Hardness Shore A Hardness Conditioning->Hardness Analysis Data Analysis & Comparison DSC->Analysis Tensile->Analysis Hardness->Analysis Report End: Technical Report & Conclusion Analysis->Report

References

The Environmental Persistence and Biodegradation of Diisooctyl Adipate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diisooctyl adipate (B1204190) (DIOA) is a high-molecular-weight branched-chain aliphatic ester utilized primarily as a plasticizer in a variety of polymer applications. Its widespread use necessitates a thorough understanding of its environmental fate, persistence, and potential for biodegradation. This technical guide provides a comprehensive analysis of the current scientific knowledge regarding the environmental distribution and microbial degradation of DIOA, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties of Diisooctyl Adipate

The environmental behavior of DIOA is largely dictated by its physicochemical properties. With a molecular weight of 370.57 g/mol , it is a colorless to pale yellow liquid with low water solubility and volatility.[1][2] These characteristics influence its partitioning in different environmental compartments.

PropertyValueUnitSource
Molecular FormulaC₂₂H₄₂O₄-[2]
Molecular Weight370.57 g/mol [3]
Vapor Pressure (estimated)2.6 x 10⁻⁵mm Hg at 25°CPubChem
Water Solubility (estimated)0.545mg/L at 25°C[4]
Log Kow (estimated)8.1-PubChem
Organic Carbon-Water (B12546825) Partition Coefficient (Koc) (estimated)5 x 10⁵-PubChem
Henry's Law Constant (estimated)5.2 x 10⁻⁵atm-m³/molPubChem
Bioconcentration Factor (BCF) (estimated)60-[4]

Environmental Fate of this compound

Once released into the environment, DIOA is subject to various transport and degradation processes that determine its ultimate fate.

Atmospheric Fate

In the atmosphere, DIOA is expected to exist in both vapor and particulate phases.[4] The vapor phase of DIOA is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 16 hours.[4] Particulate-phase DIOA is removed from the atmosphere through wet and dry deposition.[4] Direct photolysis may also contribute to its degradation, as it contains functional groups that can absorb light at wavelengths greater than 290 nm, though the kinetics of this process are not well-defined.[3][4]

Terrestrial Fate

When released to soil, DIOA is expected to be largely immobile due to its high estimated organic carbon-water partition coefficient (Koc).[4] Volatilization from moist soil surfaces is considered a potential, albeit likely attenuated, fate process, while it is not expected to be significant from dry soil surfaces.[4]

Aquatic Fate

In aquatic environments, DIOA is anticipated to adsorb to suspended solids and sediment.[4] While volatilization from the water surface is a theoretical possibility, this process is likely hindered by adsorption.[4] Hydrolysis may play a role in the abiotic degradation of DIOA in water, with estimated half-lives of 75 days at pH 8 and 2 years at pH 7.[5]

cluster_air Atmosphere cluster_water Aquatic Environment cluster_soil Terrestrial Environment DIOA_Release This compound (DIOA) Release to Environment Vapor_Phase Vapor Phase DIOA DIOA_Release->Vapor_Phase Partitioning Particulate_Phase Particulate Phase DIOA DIOA_Release->Particulate_Phase Partitioning Adsorption_Water Adsorption to Suspended Solids and Sediment DIOA_Release->Adsorption_Water Release to Water Immobilization Immobilization in Soil (High Koc) DIOA_Release->Immobilization Release to Soil Air Degradation_Air Degradation by Hydroxyl Radicals (t½ ≈ 16 hours) Vapor_Phase->Degradation_Air Photolysis_Air Direct Photolysis (Kinetics Unknown) Vapor_Phase->Photolysis_Air Deposition Wet and Dry Deposition Particulate_Phase->Deposition Deposition->Adsorption_Water Deposition->Immobilization Water Hydrolysis Hydrolysis (pH dependent) Adsorption_Water->Hydrolysis Volatilization_Water Volatilization (Attenuated by Adsorption) Adsorption_Water->Volatilization_Water Soil Volatilization_Soil Volatilization from Moist Soil (Attenuated by Adsorption) Immobilization->Volatilization_Soil

Caption: Environmental fate of this compound (DIOA). (Max Width: 760px)

Biodegradation of this compound

Biodegradation is a primary mechanism for the removal of adipate esters from the environment.[3] While specific quantitative data for DIOA is limited, studies on structurally similar adipates provide significant insights into its expected behavior.

Microbial Degradation Pathway

The aerobic biodegradation of DIOA is initiated by enzymatic hydrolysis of its ester bonds.[1][3] This initial step is catalyzed by non-specific esterases and lipases secreted by a variety of microorganisms.[6][7] The hydrolysis of the diester proceeds sequentially, first forming a monoester, mono-isooctyl adipate, and isooctyl alcohol, followed by the hydrolysis of the monoester to adipic acid and another molecule of isooctyl alcohol.[1]

The resulting metabolites, adipic acid and isooctyl alcohol, are then further metabolized by microorganisms through central metabolic pathways, such as the beta-oxidation pathway for the fatty acid and various alcohol degradation pathways, ultimately leading to the production of carbon dioxide, water, and microbial biomass.[1][6]

DIOA This compound Monoester Mono-isooctyl Adipate DIOA->Monoester Hydrolysis Isooctyl_Alcohol Isooctyl Alcohol DIOA->Isooctyl_Alcohol Release of Adipic_Acid Adipic Acid Monoester->Adipic_Acid Hydrolysis Metabolism Central Metabolic Pathways (e.g., Beta-Oxidation) Adipic_Acid->Metabolism Isooctyl_Alcohol->Metabolism End_Products CO₂, H₂O, Biomass Metabolism->End_Products Enzyme1 Esterase / Lipase Enzyme1->DIOA Enzyme2 Esterase / Lipase Enzyme2->Monoester

Caption: Proposed biodegradation pathway for this compound. (Max Width: 760px)
Key Microorganisms

Several microbial genera have been identified as capable of degrading adipate esters. Notably, species of Rhodococcus and Pseudomonas are known to effectively metabolize these compounds.[6][7][8][9] For instance, Rhodococcus rhodochrous has been shown to degrade di(2-ethylhexyl) adipate (DEHA), a structurally similar compound, through hydrolysis followed by oxidation of the resulting alcohol.[9][10] Similarly, various Pseudomonas species have been implicated in the degradation of adipate-containing polymers.[6][11]

Experimental Protocols for Assessing Biodegradability

Standardized testing methodologies are employed to evaluate the biodegradability of chemicals like DIOA.

Ready Biodegradability (OECD 301B)

The OECD 301B (CO₂ Evolution Test) is a stringent test for ready biodegradability in an aerobic aqueous medium.[12][13]

Methodology:

  • Test Setup: The test is conducted in flasks containing a mineral medium, the test substance (DIOA) as the sole carbon source at a concentration of 10-20 mg/L, and an inoculum of microorganisms, typically from activated sludge.[13]

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.[12]

  • Aeration and CO₂ Trapping: The flasks are aerated with CO₂-free air. The evolved CO₂ from the biodegradation of DIOA is trapped in a potassium hydroxide (B78521) or barium hydroxide solution.[13]

  • Analysis: The amount of trapped CO₂ is measured by titration or with an inorganic carbon analyzer at regular intervals.[13]

  • Calculation: The percentage of biodegradation is calculated as the ratio of the measured CO₂ produced to the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.[13]

Soil Biodegradation

Assessing biodegradation in soil provides a more environmentally relevant context for terrestrial fate.

Methodology:

  • Soil Preparation: A well-characterized soil is sieved and its properties (pH, organic carbon content, moisture) are determined.

  • Test Substance Application: DIOA is applied to the soil, typically dissolved in a volatile solvent which is then allowed to evaporate, at a specified concentration (e.g., 10 g of ester per 1 kg of soil).[1]

  • Incubation: The treated soil is incubated under controlled aerobic conditions (temperature and moisture) for a defined period.

  • Sampling and Extraction: Soil samples are taken at various time points. The remaining DIOA and its metabolites are extracted from the soil using an appropriate solvent (e.g., chloroform).[1]

  • Analysis: The extracts are analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the parent compound and its degradation products.[14]

  • Data Analysis: The degradation rate and half-life (DT₅₀) of DIOA in the soil are calculated from the concentration data over time.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Soil Prepare and Characterize Soil Spike_DIOA Spike Soil with This compound Prep_Soil->Spike_DIOA Incubate Incubate under Controlled Conditions (Temperature, Moisture) Spike_DIOA->Incubate Sampling Collect Soil Samples at Time Intervals Incubate->Sampling Extraction Solvent Extraction of DIOA and Metabolites Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Calculate Degradation Rate and Half-life (DT₅₀) GCMS->Data_Analysis

Caption: Experimental workflow for a soil biodegradation study of DIOA. (Max Width: 760px)

Conclusion

This compound is a compound with low water solubility and a high affinity for organic matter, suggesting limited mobility in soil and sediment. In the atmosphere, it is expected to degrade relatively quickly through photochemical reactions. While abiotic degradation through hydrolysis can occur, biodegradation is considered the primary pathway for its removal from terrestrial and aquatic environments. The biodegradation of DIOA is initiated by enzymatic hydrolysis, leading to the formation of adipic acid and isooctyl alcohol, which are further mineralized by microorganisms. Although specific quantitative biodegradation data for DIOA are not abundant in the literature, studies on analogous adipate esters indicate that it is susceptible to microbial degradation. Standardized test methods, such as OECD 301B and soil incubation studies, provide robust frameworks for quantifying its biodegradability and environmental persistence. Further research focusing specifically on the degradation kinetics and microbial pathways of DIOA would be beneficial for a more complete environmental risk assessment.

References

toxicological data and safety profile of diisooctyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA) is a diester of isooctyl alcohol and adipic acid, belonging to the broader class of adipate esters. It is primarily utilized as a plasticizer to impart flexibility to various polymers, notably polyvinyl chloride (PVC). Its applications span a wide range of consumer and industrial products, including food packaging materials, toys, and medical devices. Due to its potential for human exposure, a thorough understanding of its toxicological profile and safety is paramount for risk assessment and regulatory purposes. This technical guide provides a comprehensive overview of the available toxicological data for DIOA, including its safety profile, detailed experimental methodologies for key studies, and an exploration of its potential mechanisms of toxicity. It is important to note that in toxicological literature and regulatory submissions, DIOA is often considered together with its close structural isomer, di(2-ethylhexyl) adipate (DEHA), and data for DEHA is frequently used to inform the safety assessment of DIOA.

Toxicological Data Summary

The toxicological database for diisooctyl adipate and its analogues indicates a generally low order of acute and chronic toxicity. The primary health concerns are related to potential effects on the liver and reproductive system at high doses. The following tables summarize the key quantitative toxicological data available for DIOA and its relevant analogue, DEHA.

Table 1: Acute Toxicity Data
Test SubstanceSpeciesRouteEndpointValueReference
Di(2-ethylhexyl) adipateRatOralLD509100 mg/kg bw[1]
Diisopropyl adipateRodentsOralLD501500 - 8800 mg/kg bw[2]
Diisopropyl adipateGuinea PigOralLD50~6600 mg/kg bw[2]
Diisopropyl adipateRabbitOralLD505000 mg/kg bw[2]
Diisopropyl adipateDogOralLD50>8000 mg/kg bw[2]
Table 2: Repeated Dose Toxicity Data
Test SubstanceSpeciesDurationRouteNOAELLOAELEffects Observed at LOAELReference
Di(2-ethylhexyl) adipateRat28-dayOral (gavage)40 mg/kg bw/day200 mg/kg bw/dayIncreased kidney weights in males and liver weight increases.[3]
Di(2-ethylhexyl) adipateRat103 weeksOral (feed)948 mg/kg bw/day (males), 1104 mg/kg bw/day (females)1975 mg/kg bw/day (males), 2300 mg/kg bw/day (females)Decreased body weight.[4]
Diisopropyl adipateRatChronicOral750 mg/kg/day2250 mg/kg/dayBody weight retardation.[5]
Table 3: Genotoxicity Data
Test SubstanceAssayTest SystemMetabolic ActivationResultReference
Di(2-ethylhexyl) adipateAmes TestSalmonella typhimuriumWith & WithoutNegative[6]
Di(2-ethylhexyl) adipateGene MutationRodent cells in vitroNot specifiedNegative[6]
Di(2-ethylhexyl) adipateSister Chromatid ExchangeRodent cells in vitroNot specifiedNegative[6]
Di(2-ethylhexyl) adipateChromosomal AberrationsRodent cells in vitroNot specifiedNegative[6]
Di(2-ethylhexyl) adipateMicronucleus TestRodent cells in vitroNot specifiedNegative[6]
Di(2-ethylhexyl) adipateSex-linked Recessive LethalDrosophilaNot applicableNegative[6]
Table 4: Carcinogenicity Data
Test SubstanceSpeciesRouteDurationFindingsReference
Di(2-ethylhexyl) adipateF344 RatsOral (feed)103 weeksNot carcinogenic[7]
Di(2-ethylhexyl) adipateB6C3F1 MiceOral (feed)103 weeksHepatocellular carcinomas and adenomas in females; hepatocellular adenomas in males.[7]
Table 5: Reproductive and Developmental Toxicity Data
Test SubstanceSpeciesStudy TypeNOAELLOAELEffects Observed at LOAELReference
Di(2-ethylhexyl) adipateRat28-day study (Enhanced OECD 407)-1000 mg/kg/dayDisturbance of estrous cycle, increased ovarian follicle atresia.[8]
Diisopropyl adipateHamsterDevelopmental205 mg/kg/day (highest dose tested)-No maternal or developmental toxicity observed.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of substances like this compound are standardized through internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the methodologies for key toxicological assessments, based on these guidelines.

Acute Oral Toxicity (Following OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain).

  • Procedure: A single dose of the test substance is administered by gavage to a small number of animals. The study proceeds sequentially in a tiered approach. The initial dose is selected based on available information. If the animal survives, a higher dose is used in another animal. If it is toxic, a lower dose is used. This continues until the dose causing evident toxicity or a limit dose (e.g., 2000 mg/kg) is reached.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is estimated from the results.

Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)
  • Objective: To evaluate the potential adverse effects of a substance following repeated oral administration for 28 days.

  • Test Animals: Typically, young adult rats of a standard strain.

  • Procedure: The test substance is administered daily by gavage or in the diet/drinking water at three or more dose levels to groups of animals (typically 5 per sex per group) for 28 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of major organs and tissues is performed.

  • Data Analysis: Dose-response relationships are evaluated for any observed effects. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Objective: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.

  • Test System: Multiple strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) and have other genetic modifications to increase their sensitivity to mutagens.

  • Procedure: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). The test substance, bacteria, and S9 mix (if used) are incubated together. The mixture is then plated on a minimal medium lacking the specific amino acid.

  • Observations: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after a suitable incubation period.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)
  • Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cell cultures are exposed to the test substance at several concentrations, both with and without metabolic activation (S9). After a suitable treatment period, the cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

  • Observations: Chromosomes are harvested, prepared on microscope slides, and stained. Metaphase cells are then analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: The frequency of cells with chromosomal aberrations is determined for each concentration and compared to the control group. A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of aberrant cells.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
  • Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.

  • Test Animals: Typically, mice or rats.

  • Procedure: Animals are exposed to the test substance, usually on two or more occasions, by an appropriate route (e.g., oral gavage, intraperitoneal injection). Bone marrow or peripheral blood is collected at appropriate times after the last administration.

  • Observations: The collected cells are prepared on slides and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

  • Data Analysis: A positive response is a statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group.

Visualizations

Experimental Workflows

Experimental_Workflow_Repeated_Dose_Toxicity cluster_pre_study Pre-Study cluster_treatment Treatment Phase (28 Days) cluster_post_treatment Post-Treatment Analysis Dose_Range_Finding Dose Range-Finding Study Animal_Acclimatization Animal Acclimatization Daily_Dosing Daily Dosing (Control & 3+ Dose Groups) Animal_Acclimatization->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Body Weight & Food/Water Consumption Daily_Dosing->Weekly_Measurements Blood_Collection Blood Collection (Hematology & Clinical Chemistry) Daily_Observations->Blood_Collection Weekly_Measurements->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis (NOAEL/LOAEL Determination) Histopathology->Data_Analysis

Caption: Workflow for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407).

Experimental_Workflow_Ames_Test cluster_preparation Preparation cluster_exposure Exposure cluster_plating_and_incubation Plating and Incubation cluster_analysis Analysis Prepare_Bacteria Prepare Bacterial Strains Incubate_with_S9 Incubate Bacteria, Test Substance & S9 Mix Prepare_Bacteria->Incubate_with_S9 Incubate_without_S9 Incubate Bacteria & Test Substance Prepare_Bacteria->Incubate_without_S9 Prepare_Test_Substance Prepare Test Substance (Multiple Concentrations) Prepare_Test_Substance->Incubate_with_S9 Prepare_Test_Substance->Incubate_without_S9 Prepare_S9 Prepare S9 Mix (for Metabolic Activation) Prepare_S9->Incubate_with_S9 Plate_on_Minimal_Agar Plate on Minimal Agar Incubate_with_S9->Plate_on_Minimal_Agar Incubate_without_S9->Plate_on_Minimal_Agar Incubate_Plates Incubate Plates (48-72h) Plate_on_Minimal_Agar->Incubate_Plates Count_Revertant_Colonies Count Revertant Colonies Incubate_Plates->Count_Revertant_Colonies Analyze_Data Analyze Data & Determine Mutagenicity Count_Revertant_Colonies->Analyze_Data

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Signaling Pathway

While the precise molecular mechanisms of adipate toxicity are not fully elucidated, studies on related plasticizers like DEHA suggest a potential role for peroxisome proliferator-activated receptors (PPARs), particularly in the liver.

Signaling_Pathway_PPAR_Activation cluster_exposure Exposure cluster_cellular_events Cellular Events cluster_downstream_effects Downstream Effects DIOA_DEHA This compound (DIOA) / Di(2-ethylhexyl) Adipate (DEHA) PPAR_alpha Activation of PPARα DIOA_DEHA->PPAR_alpha PPRE Binding to Peroxisome Proliferator Response Elements (PPREs) in DNA PPAR_alpha->PPRE Gene_Transcription Altered Gene Transcription PPRE->Gene_Transcription Peroxisome_Proliferation Peroxisome Proliferation Gene_Transcription->Peroxisome_Proliferation Enzyme_Induction Induction of Fatty Acid Metabolizing Enzymes Gene_Transcription->Enzyme_Induction Cell_Proliferation Increased Cell Proliferation Gene_Transcription->Cell_Proliferation Hepatocellular_Tumors Hepatocellular Tumors (in mice) Peroxisome_Proliferation->Hepatocellular_Tumors Cell_Proliferation->Hepatocellular_Tumors

Caption: Postulated signaling pathway for DEHA-induced hepatotoxicity via PPARα activation.

Safety Profile and Conclusion

The available toxicological data for this compound and its close analogue, di(2-ethylhexyl) adipate, indicate a low level of acute toxicity via the oral and dermal routes. DIOA is not considered to be a skin or eye irritant.[9] Sensitization data is limited, but based on data for similar adipates, the potential is considered low.

Repeated dose studies with DEHA have identified the liver and kidneys as potential target organs at high doses, with effects such as increased organ weights being observed.[3] DIOA and its analogues are generally not considered to be genotoxic, with a range of in vitro and in vivo studies showing negative results.[6]

Carcinogenicity studies on DEHA in rats were negative.[7] However, in mice, an increased incidence of liver tumors was observed.[7] This species-specific effect is often attributed to the activation of peroxisome proliferator-activated receptor alpha (PPARα), a mechanism to which rodents are particularly sensitive and which is considered to have less relevance to humans.

Reproductive and developmental toxicity studies have shown some effects at high dose levels, such as disturbances in the estrous cycle in rats.[8] However, developmental toxicity studies with diisopropyl adipate did not show adverse effects at the doses tested.[5]

References

Navigating the Toxicological Landscape of Diisooctyl Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA), a branched-chain diester of adipic acid, is utilized primarily as a plasticizer to impart flexibility to various polymers. Its widespread use necessitates a thorough understanding of its toxicological profile to ensure human and environmental safety. This technical guide provides a comprehensive overview of the acute and chronic toxicity of DIOA, with a focus on quantitative data, detailed experimental methodologies, and potential molecular mechanisms of action.

Due to a notable lack of publicly available toxicological data specifically for diisooctyl adipate (CAS 27178-16-1), this guide employs a read-across approach, leveraging data from structurally similar and well-studied adipate esters, primarily di(2-ethylhexyl) adipate (DEHA), diisononyl adipate (DINA), and dibutyl adipate (DBA). This approach is scientifically justified by the structural and metabolic similarities within this chemical class.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. The primary endpoints include lethality (LD50/LC50), skin and eye irritation, and skin sensitization.

Data Presentation: Acute Toxicity of Adipate Esters
EndpointTest SubstanceSpeciesRouteResultReference
LD50 Diisononyl adipate (DINA)RatOral>5000 mg/kg bw[1]
LD50 Diisononyl adipate (DINA)RabbitDermal>3160 mg/kg bw[1]
LD50 Dibutyl adipate (DBA)RatOral12,900 mg/kg bw[2]
LD50 Dibutyl adipate (DBA)RabbitDermal~19,000 mg/kg bw[2]
Skin Irritation Diisononyl adipate (DINA)RabbitDermalNot irritating[1]
Skin Irritation Unnamed Adipate EsterRabbitDermalMild irritant (Primary Irritation Index: 0.3)[3]
Eye Irritation Unnamed Adipate EsterRabbitOcularMinimally irritating (Max. group mean score: 6.0)[4]
Experimental Protocols: Acute Toxicity

The methodologies for acute toxicity testing are highly standardized to ensure reproducibility and regulatory acceptance. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

  • Principle: To determine the short-term toxicity of a substance following oral administration.

  • Animal Model: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (usually females, as they are often slightly more sensitive) are used.

  • Dosing: The test substance is administered in a single dose by gavage using a stomach tube or cannula. The substance may be administered neat or in a suitable vehicle.

  • Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality occurs, a full study with multiple dose groups is conducted to determine the LD50.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Principle: To assess the toxicity of a substance following a single, prolonged dermal application.

  • Animal Model: Young adult rats, rabbits, or guinea pigs are used.

  • Procedure: The fur is clipped from a dorsal area of the trunk (at least 10% of the body surface area). The test substance is applied uniformly and held in contact with the skin under a porous gauze dressing for 24 hours.

  • Dose Levels: A limit test is commonly performed at 2000 mg/kg body weight.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and skin reactions at the application site.

  • Pathology: Gross necropsy is performed on all animals.

  • Principle: To evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Animal Model: Albino rabbits are the preferred species.

  • Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of clipped skin and covered with a gauze patch for 4 hours.

  • Observation: The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the reactions is scored, and a Primary Irritation Index is calculated.

experimental_workflow_dermal_irritation start Start: Select Healthy Rabbits clip_skin Clip Fur from Dorsal Area start->clip_skin apply_substance Apply 0.5 mL/g of DIOA to Skin Patch clip_skin->apply_substance cover_patch Cover with Semi-Occlusive Dressing for 4h apply_substance->cover_patch remove_patch Remove Dressing and Clean Skin cover_patch->remove_patch observe Observe and Score Erythema/Edema at 1, 24, 48, 72h remove_patch->observe end End: Calculate Primary Irritation Index observe->end

Experimental Workflow for Acute Dermal Irritation Study (OECD 404).
  • Principle: To determine the potential of a substance to produce irritation or corrosion in the eye.

  • Animal Model: Albino rabbits are typically used.

  • Procedure: A single dose (0.1 mL for liquids or 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Lesions are scored to assess the severity and reversibility of the ocular responses.

Chronic Toxicity

Chronic toxicity studies evaluate the adverse effects of repeated exposure to a substance over a prolonged period, typically a significant portion of the animal's lifespan. These studies are crucial for determining No-Observed-Adverse-Effect Levels (NOAELs) and for assessing the potential for carcinogenicity and reproductive or developmental effects.

Data Presentation: Repeated-Dose and Carcinogenicity of Adipate Esters
EndpointTest SubstanceSpeciesRouteDose LevelsKey FindingsNOAELReference
90-Day Toxicity Diisononyl adipate (DINA)RatOral (diet)0, 82, 274, >822 mg/kg/dayIncreased relative kidney weight at 500 mg/kg/day (non-adverse)500 mg/kg/day[1]
Carcinogenicity Di(2-ethylhexyl) adipate (DEHA)RatOral (feed)0, 12,000, 25,000 ppmNo evidence of carcinogenicity-[5]
Carcinogenicity Di(2-ethylhexyl) adipate (DEHA)MouseOral (feed)0, 6,000, 12,000 ppmIncreased incidence of hepatocellular carcinomas and adenomas in females-[5]
Experimental Protocols: Chronic Toxicity
  • Principle: To characterize the toxicity profile of a substance after 90 days of repeated oral administration.

  • Animal Model: Rats are the preferred species.

  • Dosing: The test substance is administered daily in graduated doses to several groups of animals (at least 3 dose levels plus a control group) for 90 days. Administration is typically via the diet, drinking water, or gavage.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: A full necropsy is conducted on all animals, and a comprehensive set of tissues is examined histopathologically.

  • Endpoint: The NOAEL is determined.

experimental_workflow_90day_oral start Start: Acclimatize Young Adult Rats grouping Assign to Dose Groups (Control + 3 Dose Levels) start->grouping dosing Daily Oral Administration for 90 Days grouping->dosing observations Daily Clinical Observations, Weekly Body Weight & Food Intake dosing->observations interim_analysis Interim Blood/Urine Analysis (Optional) dosing->interim_analysis final_analysis Terminal Hematology, Clinical Chemistry, Urinalysis observations->final_analysis necropsy Gross Necropsy and Histopathology final_analysis->necropsy end End: Determine NOAEL necropsy->end

Experimental Workflow for a 90-Day Oral Toxicity Study (OECD 408).
  • Principle: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to a substance.

  • Animal Model: Typically rats and mice.

  • Dosing: The test substance is administered daily for 18-24 months (mice) or 24 months (rats), usually in the diet. At least three dose levels plus a control are used.

  • Observations: Animals are monitored for clinical signs and palpable masses. Body weight and food consumption are recorded regularly.

  • Pathology: A complete histopathological examination of all organs and tissues from all animals is conducted.

While no specific data for DIOA were identified, the following OECD guidelines are standard for assessing these endpoints.

  • Two-Generation Reproduction Toxicity (OECD Guideline 416): Evaluates the effects of a substance on all phases of the reproductive cycle over two generations.

  • Prenatal Developmental Toxicity (OECD Guideline 414): Assesses the adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation.

Potential Signaling Pathways and Molecular Mechanisms

The molecular mechanisms underlying the toxicity of adipate esters are not fully elucidated. However, based on studies of structurally related plasticizers, a plausible mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs).

A study on diisooctyl phthalate (B1215562) (DIOP), which shares the "diisooctyl" branched alkyl chains with DIOA, demonstrated that it can act as a partial agonist of PPARγ. PPARγ is a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism.

Furthermore, other plasticizers, such as DEHA, are known to cause peroxisome proliferation in rodents, a process often mediated by PPARα. This can lead to hepatotoxicity and, in some cases, liver tumors in rodents.

The following diagram illustrates a hypothesized signaling pathway for DIOA based on its potential to activate PPARγ.

signaling_pathway_ppar cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response DIOA This compound (DIOA) PPARg PPARγ DIOA->PPARg Enters cell and binds to PPARγ RXR Retinoid X Receptor (RXR) PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to PPRE on DNA PPARg->RXR Heterodimerizes with RXR TargetGenes Target Genes (e.g., related to lipid metabolism, adipogenesis) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Protein Proteins mRNA->Protein Adipogenesis Adipogenesis Protein->Adipogenesis LipidMetabolism Altered Lipid Metabolism Protein->LipidMetabolism

References

comprehensive literature review on diisooctyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl adipate (B1204190) (DIOA), a branched-chain diester of adipic acid and isooctyl alcohol, is a versatile compound with significant applications across various industries. Primarily utilized as a plasticizer, it imparts flexibility and durability to a wide range of polymers. Its properties also lend it to use as an emollient and solvent in cosmetic and personal care formulations. This in-depth technical guide provides a comprehensive literature review of diisooctyl adipate, encompassing its physicochemical properties, synthesis and purification protocols, toxicological profile, environmental fate, and analytical methodologies. Particular attention is given to summarizing quantitative data in structured tables, detailing experimental procedures, and visualizing key pathways and workflows to support research and development activities.

Physicochemical Properties

This compound is a colorless to pale yellow, oily liquid with a mild, characteristic odor.[1] It is soluble in most organic solvents but has very low solubility in water.[1] Key physicochemical properties are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C22H42O4[2]
Molecular Weight 370.57 g/mol [2]
CAS Number 27253-31-2
Appearance Colorless to pale yellow oily liquid[1]
Boiling Point 214°C at 5 mmHg[1]
Melting Point -67°C[1]
Density Approximately 0.924 g/cm³ at 20°C[1]
Viscosity 12 - 13 mPa·s at 20°C[1]
Flash Point Approximately 224°C[1]
Water Solubility Insoluble[1]
Log Kow (Octanol-Water Partition Coefficient) 8.1 (estimated)[2]

Synthesis and Purification

This compound is primarily synthesized through the esterification of adipic acid with isooctyl alcohol. The reaction is typically catalyzed by an acid and driven to completion by the removal of water. An alternative method involves the transesterification of a dialkyl adipate, such as dimethyl adipate, with isooctyl alcohol.

Experimental Protocol: Synthesis via Esterification

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Adipic acid

  • Isooctyl alcohol

  • Sulfuric acid (or other suitable acid catalyst)

  • Toluene (B28343) (or other azeotropic agent)

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus

Procedure:

  • Charge the reaction vessel with adipic acid, a molar excess of isooctyl alcohol (e.g., 1:2.2 molar ratio of acid to alcohol), and a catalytic amount of sulfuric acid.[3]

  • Add toluene to the reaction mixture to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with a 5% sodium carbonate solution to neutralize the acid catalyst, followed by water until the washings are neutral.[4]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent and excess isooctyl alcohol under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.[4]

Experimental Protocol: Synthesis via Transesterification

This protocol outlines the synthesis of this compound from dimethyl adipate.[5]

Materials:

  • Dimethyl adipate

  • Isooctyl alcohol

  • Titanium adipate catalyst

  • Reaction flask with a stirring device

Procedure:

  • Add dimethyl adipate and isooctanol to the reaction flask with stirring.[5]

  • Heat the mixture to the desired reaction temperature.

  • Add the titanium adipate catalyst (e.g., 2% of the total mass of reactants).[5]

  • Increase the temperature to facilitate the distillation of methanol (B129727), a byproduct of the reaction.

  • Maintain the reaction temperature until the distillation of methanol ceases.

  • Gradually increase the temperature to remove all remaining methanol.

  • After cooling, the catalyst can be separated by filtration.

  • The crude product is then purified by vacuum distillation to remove unreacted starting materials and byproducts.[5]

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Adipic Acid + Isooctyl Alcohol Esterification Esterification Reaction (Reflux with water removal) Reactants->Esterification Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Esterification Crude_DIOA Crude DIOA Mixture Esterification->Crude_DIOA Neutralization Neutralization (5% Na2CO3 wash) Crude_DIOA->Neutralization Washing Water Wash Neutralization->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Pure_DIOA Pure this compound Distillation->Pure_DIOA Draize_Test_Workflow Start Start: Albino Rabbit Preparation Fur Clipping on Dorsal Area Start->Preparation Application Apply 0.5 mL of Test Substance to Skin Preparation->Application Occlusion Cover with Gauze Patch and Impervious Wrapping Application->Occlusion Exposure 4-Hour Exposure Occlusion->Exposure Removal Remove Patch and Wrapping Exposure->Removal Observation1 Observe and Score at 1, 24, 48, 72 hours Removal->Observation1 Calculation Calculate Primary Irritation Index Observation1->Calculation Result Classification of Irritation Potential Calculation->Result TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DIOA This compound (or other adipate esters) TRPA1 TRPA1 Channel DIOA->TRPA1 Activation Ca_influx Ca2+ Influx TRPA1->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates ERK ERK Ca_influx->ERK Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Translocates to Nucleus Cellular_Response Cellular Response (Inflammation, Proliferation) NFAT->Cellular_Response Gene Transcription CREB CREB ERK->CREB Phosphorylates CREB_P CREB-P CREB_P->Cellular_Response Gene Transcription CREB->CREB_P Analytical_Workflow_GCMS Start Start: Plastic Food Packaging Sample Sample_Prep Sample Preparation (Cutting, Weighing) Start->Sample_Prep Extraction Solvent Extraction (DCM/Methanol, Sonication) Sample_Prep->Extraction Separation Phase Separation (Centrifugation) Extraction->Separation Concentration Solvent Evaporation (Nitrogen Stream) Separation->Concentration Reconstitution Reconstitution in Hexane Concentration->Reconstitution Filtration Filtration (0.45 µm filter) Reconstitution->Filtration GCMS_Analysis GC-MS Analysis Filtration->GCMS_Analysis Data_Processing Data Processing (Identification and Quantification) GCMS_Analysis->Data_Processing Result DIOA Concentration Data_Processing->Result

References

An In-depth Technical Guide to Diisooctyl Adipate and its Synonyms for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of diisooctyl adipate (B1204190) (DIOA), a versatile diester with applications ranging from industrial plasticizers to potential pharmaceutical excipients. This document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, analytical methodologies, and its interaction with biological systems.

Chemical Identity and Synonyms

Diisooctyl adipate is the diester of isooctyl alcohol and adipic acid. Due to the isomeric nature of "isooctyl," this name can refer to several structurally similar compounds. The most common isomer is bis(6-methylheptyl) adipate. It is crucial to refer to the specific CAS (Chemical Abstracts Service) number to identify the exact isomer.

This section clarifies the various synonyms and identifiers associated with this compound to ensure precise communication and sourcing in a research and development context.

Identifier TypeValue
Systematic Name Hexanedioic acid, diisooctyl ester[1][2][3]
Common Synonyms Adipic acid, diisooctyl ester[1][3]; Diisooctyl hexanedioate[4]
CAS Registry Number 1330-86-5 (for the general diisooctyl ester)[1][2][3][5]
27554-26-3 (for Diisooctyl phthalate, sometimes confused)[6]
EINECS Number 215-553-5[5]
Molecular Formula C22H42O4[1][5]
Molecular Weight 370.57 g/mol [5]
Trade Names Adipol 10A[1][3], Monoplex DIOA[2], Plasthall DIOA[2], Hatcol 2906[3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its application in various formulations. It is a clear, oily liquid with low volatility and good thermal stability.[1] Its lipophilic nature makes it a suitable candidate as a solvent or emollient in topical and transdermal drug delivery systems.

The following table summarizes the key quantitative physicochemical data for this compound.

PropertyValueUnitConditions
Appearance Clear, colorless to pale yellow liquid[1]-Ambient
Boiling Point 205-220[6]°Cat 4 mmHg
Melting Point -70[6]°C-
Density ~0.930[6]g/cm³at 20°C
Flash Point 168.9 ± 17.4[6]°C-
Water Solubility 5.40E-04[3]mg/L-
log P (octanol-water) 8.120[3]--
Vapor Pressure 2.65E-05[3]mm Hg-
Refractive Index ~1.451[6]-at 20°C

Experimental Protocols

Accurate and reproducible analytical methods are paramount in research and development. This section provides a detailed protocol for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust technique.

Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of this compound in polymer matrices, which is relevant for assessing its migration potential from packaging materials or medical devices.

Objective: To quantify the concentration of this compound in a given sample.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • Analytical Balance

  • Vortex Mixer

  • Ultrasonic Bath

  • Centrifuge

  • Nitrogen Evaporator or Rotary Evaporator

Reagents and Materials:

  • Dichloromethane (B109758) (HPLC grade)

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • This compound analytical standard

  • Internal standard (e.g., diisooctyl phthalate)

  • Glass vials with PTFE-lined caps

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the sample into a glass vial.

    • Add 10 mL of a suitable extraction solvent (e.g., a 1:1 v/v mixture of dichloromethane and methanol).

    • Vortex the vial for 1 minute to ensure thorough mixing.

    • Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate any solid residues.

    • Carefully transfer the supernatant to a clean glass vial.

  • Concentration and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of n-hexane.

    • Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Analysis:

    • GC Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5ms) is typically used.

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Interface Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 113, 129, 149).

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Biological Interactions and Signaling Pathways

While primarily used as a plasticizer, the potential for human exposure to this compound and related compounds through food packaging, medical devices, and cosmetics necessitates an understanding of their biological interactions. Adipates are known to undergo metabolism and can interact with cellular signaling pathways.

Metabolic Pathway of Adipate Esters

Adipate diesters, such as di(2-ethylhexyl) adipate (DEHA), a compound structurally similar to DIOA, undergo a two-step metabolic process. This involves an initial hydrolysis to the monoester, followed by oxidation of the alkyl side chain. Understanding this pathway is crucial for toxicological assessments and biomarker identification.

Metabolic_Pathway DEHA Di(2-ethylhexyl) Adipate (DEHA) MEHA Mono(2-ethylhexyl) Adipate (MEHA) DEHA->MEHA Hydrolysis (Esterases) Oxidized_MEHA Oxidized MEHA Metabolites (e.g., MEHHA, MEHPA) MEHA->Oxidized_MEHA Oxidation (Cytochrome P450) PPARg_Signaling cluster_cell Hepatocyte DIBA Diisobutyl Adipate (DIBA) PPARg PPARγ-LBD DIBA->PPARg Binds to RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to Target_Genes Target Genes (Lipid Metabolism) PPRE->Target_Genes Alters Transcription Lipid_Droplets Increased Intracellular Lipid Content Target_Genes->Lipid_Droplets Leads to

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Diisooctyl Adipate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisooctyl adipate (B1204190) (DOA), also known as bis(2-ethylhexyl) adipate, is a widely used plasticizer that enhances the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Its desirable properties, including excellent performance at low temperatures and good thermal stability, make it a valuable component in various applications such as food packaging films and medical devices.[1] The most common method for synthesizing DOA is through the direct esterification of adipic acid with isooctyl alcohol (commonly 2-ethylhexanol).[1] This reaction is a reversible process catalyzed by an acid, where water is produced as a byproduct.[1][2] To achieve a high yield of the desired ester, the equilibrium of the reaction is typically shifted towards the product side by using an excess of the alcohol and continuously removing the water that is formed.[1][3][4]

Reaction Pathway

The synthesis of diisooctyl adipate proceeds via an acid-catalyzed esterification reaction. In this process, adipic acid, a dicarboxylic acid, reacts with two molecules of isooctyl alcohol to form this compound and two molecules of water.[1] The acid catalyst protonates a carbonyl oxygen of the adipic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the isooctyl alcohol.[1] The subsequent elimination of water drives the formation of the ester.[1]

Overall Reaction:

HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 R-OH (Isooctyl Alcohol) ⇌ R-OOC-(CH₂)₄-COO-R (this compound) + 2 H₂O (Water) (where R represents an isooctyl group)

Data Presentation: Reaction Parameters

The efficiency of this compound synthesis is highly dependent on the reaction parameters. The following table summarizes optimal conditions derived from various studies for different catalytic systems.

ParameterValueCatalyst SystemSource
Molar Ratio (Alcohol:Acid) 2.3:1 to 2.5:1Composite titanate/p-TSA[1]
3.2:1Magnetic nanometer-sized solid superacid[5]
2.55:1Titanium adipate (from dimethyl adipate)[6]
Catalyst Dosage 0.8%–1.2% of total reactant massComposite titanate/p-TSA[1]
1.5% of total initial material massMagnetic nanometer-sized solid superacid[5]
2.39%Titanium adipate[6]
Initial Reaction Temperature 120–130 °CComposite titanate/p-TSA[1]
High-Temperature Esterification 160–170 °CComposite titanate/p-TSA[1]
155 °CMagnetic nanometer-sized solid superacid[5]
117 °C (at catalyst addition)Titanium adipate[6]
Reaction Time ~1.5 hours (initial) + ~3 hours (high-temp)Composite titanate/p-TSA[1]
2 hoursMagnetic nanometer-sized solid superacid[5]
140 minutes (reflux)Solid superacid resin[7]
Yield >99% (Adipic acid conversion)Magnetic nanometer-sized solid superacid[5]
94.23% (Ester exchange rate)Titanium adipate[6][8]

Experimental Protocols

This section provides a comprehensive methodology for the synthesis of this compound based on established laboratory procedures.

Materials and Equipment:

  • Reactants: High-purity adipic acid, isooctyl alcohol (2-ethylhexanol).[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA), sulfuric acid, or a solid superacid catalyst.[1][5][7][9]

  • Neutralizing Agent: 5% Sodium carbonate (Na₂CO₃) solution or saturated sodium bicarbonate (NaHCO₃) solution.[1][7]

  • Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Solvent (for azeotropic water removal): Toluene (B28343) or cyclohexane (B81311) (optional, but recommended).[4][7]

  • Equipment:

    • Four-neck round-bottom flask

    • Heating mantle with a magnetic stirrer

    • Thermometer

    • Reflux condenser

    • Dean-Stark apparatus or a water separator[4][7][9]

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus[1]

Procedure:

  • Charging the Reactor:

    • In a four-neck flask equipped with a stirrer, thermometer, reflux condenser, and a Dean-Stark trap, add adipic acid and isooctyl alcohol.[7] A molar excess of the alcohol is typically used to drive the reaction to completion; a molar ratio of alcohol to acid between 2.3:1 and 3.2:1 is common.[1][5]

    • Add a suitable solvent like toluene to facilitate the azeotropic removal of water.

  • Catalyst Addition:

    • While stirring the mixture, add the acid catalyst. The amount of catalyst will vary depending on the type used, but a dosage of around 0.8% to 1.5% of the total reactant mass is a good starting point.[1][5] For example, concentrated sulfuric acid or p-toluenesulfonic acid can be used.[4][9]

  • Esterification Reaction:

    • Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol and the azeotropic solvent, typically in the range of 120-170°C.[1][4]

    • Continuously remove the water that forms as a byproduct using the Dean-Stark trap.[9] The reaction progress can be monitored by measuring the amount of water collected.[1]

    • The reaction is considered complete when the theoretical amount of water has been collected, or when the acid value of the reaction mixture drops below a target threshold (e.g., less than 2 mg KOH/g).[1]

  • Post-Treatment and Purification:

    • Cooling: Once the reaction is complete, allow the crude ester to cool to room temperature.[1]

    • Neutralization: Transfer the mixture to a separatory funnel and wash it with a 5% sodium carbonate solution or a saturated sodium bicarbonate solution to neutralize and remove the residual acid catalyst.[1][4][7] Caution should be exercised during this step as the evolution of CO₂ can cause a pressure buildup in the separatory funnel.[4]

    • Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.[4][7]

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.[4]

    • Solvent and Excess Alcohol Removal: Remove the solvent and any excess isooctyl alcohol under reduced pressure using a rotary evaporator.[4][7]

    • Vacuum Distillation: For high-purity this compound, the final step is vacuum distillation.[1] Collect the fraction that distills at the appropriate temperature and pressure for DOA.

Visualizations

Esterification_Workflow A 1. Charge Reactor - Adipic Acid - Isooctyl Alcohol - Toluene (optional) B 2. Add Catalyst (e.g., p-TSA) A->B C 3. Esterification - Heat to Reflux (120-170°C) - Azeotropic Water Removal B->C D 4. Work-up - Cool Reaction Mixture C->D Reaction Complete Water Water (byproduct) Removed C->Water Continuous Removal E 5. Neutralization - Wash with NaHCO₃/Na₂CO₃ solution D->E F 6. Washing & Drying - Wash with Water & Brine - Dry with Anhydrous MgSO₄ E->F G 7. Purification - Rotary Evaporation - Vacuum Distillation F->G H This compound (Final Product) G->H

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway AdipicAcid Adipic Acid (HOOC-(CH₂)₄-COOH) ProtonatedAcid Protonated Adipic Acid AdipicAcid->ProtonatedAcid + H⁺ (from Catalyst) IsooctylAlcohol Isooctyl Alcohol (R-OH) TetrahedralIntermediate Tetrahedral Intermediate Catalyst Acid Catalyst (H⁺) ProtonatedAcid->TetrahedralIntermediate + 2 R-OH DOA_Protonated Protonated DOA TetrahedralIntermediate->DOA_Protonated - 2 H₂O DOA This compound (R-OOC-(CH₂)₄-COO-R) DOA_Protonated->DOA - H⁺ (regenerates catalyst) Water Water (H₂O)

Caption: Simplified reaction pathway for DOA synthesis.

References

Synthesis of Diisooctyl Adipate via Transesterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of diisooctyl adipate (B1204190) (DOA), a versatile diester with applications as a plasticizer and emollient. The primary focus is on the transesterification of dimethyl adipate with isooctyl alcohol. Protocols for both chemical and enzymatic catalysis are presented, offering flexibility in synthesis strategy.

Introduction

Diisooctyl adipate is synthesized by reacting an adipic acid precursor with isooctyl alcohol. While direct esterification of adipic acid is a common method, transesterification using dimethyl adipate as a starting material offers an alternative route. This process involves the exchange of the methyl group of the ester with the isooctyl group of the alcohol, typically in the presence of a catalyst. The reaction is driven to completion by the removal of the methanol (B129727) byproduct.[1][2]

Chemical Synthesis Protocol: Titanate Catalysis

This protocol details the synthesis of this compound using a titanium-based catalyst, which has been shown to be effective for this transesterification.[1][3][4]

Data Presentation: Reaction Parameters for Titanate-Catalyzed Synthesis
ParameterValueReference
Reactants Dimethyl Adipate, Isooctyl Alcohol[1]
Catalyst Titanium Adipate[1]
Catalyst Dosage 2.39% (w/w of total reactants)[1]
Molar Ratio (Isooctanol:Dimethyl Adipate) 2.55 : 1[1]
Reaction Temperature 117 °C (at catalyst addition)[1]
Ester Exchange Rate 94.23%[1]
Experimental Protocol: Titanate-Catalyzed Synthesis

Materials:

  • Dimethyl adipate

  • Isooctyl alcohol

  • Titanium adipate catalyst[1]

  • Nitrogen gas supply

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head

  • Heating mantle with temperature control

  • Sodium carbonate solution (5%)

  • Anhydrous sodium sulfate

  • Vacuum distillation apparatus

Procedure:

  • Reactant Charging: In a clean, dry round-bottom flask, charge dimethyl adipate and isooctyl alcohol in a molar ratio of 1:2.55.[1]

  • Inert Atmosphere: Flush the reaction system with nitrogen gas to create an inert atmosphere.

  • Heating and Catalyst Addition: Begin stirring and heat the mixture. When the temperature reaches 117°C, add the titanium adipate catalyst at a dosage of 2.39% of the total reactant weight.[1]

  • Transesterification Reaction: Continue heating and stirring the reaction mixture. The methanol byproduct will begin to distill off. The progress of the reaction can be monitored by the amount of methanol collected.[1][2]

  • Purification:

    • Cooling: Once the reaction is complete (no more methanol is distilled), cool the crude product to room temperature.[5]

    • Neutralization: Wash the crude ester with a 5% sodium carbonate solution to neutralize and remove any residual acidic catalyst.[5][6]

    • Water Wash: Wash the organic layer with deionized water and then with brine.[1]

    • Drying: Dry the organic layer over anhydrous sodium sulfate.[1]

    • Filtration: Filter the mixture to remove the drying agent.

    • Vacuum Distillation: Purify the this compound by vacuum distillation.[1][5]

Enzymatic Synthesis Protocol: Immobilized Lipase (B570770)

An alternative, greener approach to the synthesis of this compound is the use of an immobilized lipase catalyst, such as Novozym 435.[7][8][9]

Data Presentation: General Parameters for Enzymatic Synthesis
ParameterGeneral Range/ValueReference
Reactants Dimethyl Adipate, Isooctyl Alcohol[7]
Catalyst Novozym 435 (Immobilized Candida antarctica lipase B)[7][8][9]
Catalyst Loading 5-10% (w/w of total substrates)[10]
Molar Ratio (Isooctanol:Dimethyl Adipate) 2:1 to 3:1[10]
Temperature 50-70 °C[11]
Reaction Time 24-48 hours[2]
Byproduct Removal Molecular sieves or vacuum[10]
Experimental Protocol: Enzymatic Synthesis

Materials:

  • Dimethyl adipate

  • Isooctyl alcohol

  • Novozym 435

  • Molecular sieves (optional)

  • Reaction vessel with magnetic stirring and temperature control

  • Vacuum source (optional)

Procedure:

  • Reactant and Enzyme Charging: In a suitable reaction vessel, combine dimethyl adipate and isooctyl alcohol (e.g., in a 1:2 molar ratio). Add Novozym 435 at a loading of 5-10% (w/w) of the total substrate weight.[10]

  • Reaction Conditions: Heat the mixture to 50-70 °C with continuous stirring. To drive the reaction forward, remove the methanol byproduct by adding molecular sieves to the reaction mixture or by applying a vacuum.[10][11]

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and washed for reuse.[2]

  • Purification:

    • Solvent Removal: If a solvent was used, remove it under reduced pressure.

    • Removal of Excess Reactants: Any unreacted starting materials can be removed by vacuum distillation.[2]

Product Characterization

The final this compound product can be characterized by various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Expected to show a strong carbonyl (C=O) stretching vibration around 1730 cm⁻¹, and C-O stretching vibrations. The absence of a broad -OH peak indicates the removal of isooctyl alcohol.[3]

  • ¹H-NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the isooctyl and adipate protons.[3]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (370.57 g/mol ).[2][3]

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Handling of Reagents:

    • Dimethyl Adipate: May cause eye, skin, and respiratory tract irritation.

    • Isooctyl Alcohol: Flammable liquid and vapor. Causes skin and serious eye irritation.[8]

    • Titanate Catalysts: Handle with care, as they can be moisture-sensitive.

  • Reaction Conditions: The chemical synthesis is performed at elevated temperatures. Use appropriate heating apparatus and take precautions against thermal burns.

Diagrams

Transesterification_Mechanism cluster_reactants Reactants cluster_products Products DimethylAdipate Dimethyl Adipate Catalyst Catalyst (e.g., Titanate) DimethylAdipate->Catalyst Reacts with IsooctylAlcohol Isooctyl Alcohol IsooctylAlcohol->Catalyst DiisooctylAdipate This compound Methanol Methanol Catalyst->DiisooctylAdipate Forms Catalyst->Methanol

Caption: Transesterification of Dimethyl Adipate.

Experimental_Workflow cluster_purification Purification Steps Start Start Reactants Charge Reactants (Dimethyl Adipate & Isooctyl Alcohol) Start->Reactants Catalyst Add Catalyst Reactants->Catalyst Reaction Transesterification Reaction (Heating & Stirring) Catalyst->Reaction Purification Purification Reaction->Purification Neutralization Neutralization Product Pure this compound Washing Water Wash Neutralization->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation Distillation->Product

Caption: General Experimental Workflow.

References

Catalytic Methods for Diisooctyl Adipate Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diisooctyl adipate (B1204190) (DOA), a versatile plasticizer with applications in various industries, including pharmaceuticals for specific formulation needs. The focus is on different catalytic methods that offer high efficiency, selectivity, and environmental benefits.

Introduction

Diisooctyl adipate (DOA) is an organic ester produced from the reaction of adipic acid and isooctanol.[1] It serves as an excellent cold-resistant plasticizer, enhancing the flexibility and durability of polymers.[2] The synthesis of DOA is primarily achieved through two main catalytic routes: direct esterification and transesterification. The choice of catalyst is crucial for optimizing reaction kinetics, yield, and overall process sustainability. Modern approaches favor heterogeneous catalysts, which simplify product purification and enable catalyst recycling.[3]

Catalytic Approaches to this compound Synthesis

The production of this compound can be broadly categorized into direct esterification of adipic acid and transesterification of a dialkyl adipate.

Direct Esterification of Adipic Acid

The most common industrial method for DOA production is the direct esterification of adipic acid with isooctyl alcohol (often 2-ethylhexanol) in the presence of an acid catalyst.[2][4] This reversible reaction produces DOA and water as a byproduct.[4] The removal of water is essential to drive the equilibrium towards the product.[2]

A variety of catalysts can be employed in this process:

  • Homogeneous Acid Catalysts: Traditional catalysts like sulfuric acid and p-toluenesulfonic acid (p-TSA) are effective but can be corrosive and difficult to separate from the product, leading to complex purification steps.[3][4]

  • Heterogeneous Solid Acid Catalysts: These have gained prominence due to their ease of separation, reusability, and reduced environmental impact.[3][5] Examples include:

    • Solid Superacids: Offer high catalytic activity.[6] A magnetic nanometer-sized solid superacid (SO42-/Fe3O4 - ZrO2) has been shown to be highly effective.[6]

    • Composite Catalysts: Systems like a composite titanate/p-TSA catalyst have been utilized.[4]

  • Enzymatic Catalysts: Lipases, such as immobilized Candida antarctica lipase (B570770) B, offer high selectivity under mild reaction conditions, minimizing byproduct formation.[7][8]

  • Ionic Liquids: Acidic ionic liquids can act as both catalyst and solvent, facilitating product separation.[7]

Transesterification (Ester-Exchange)

An alternative green and environmentally friendly route involves the transesterification of a short-chain dialkyl adipate, such as dimethyl adipate, with isooctanol.[2][9] This method avoids the production of water, and the methanol (B129727) byproduct can be recycled.[9][10] A novel titanium adipate catalyst has been developed for this process, demonstrating high catalytic efficiency.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data for various catalytic methods for DOA production, providing a basis for comparison.

Table 1: Comparison of Catalytic Systems for Direct Esterification of Adipic Acid

Catalyst TypeSpecific CatalystReactant Molar Ratio (Alcohol:Acid)Catalyst Loading (% of total reactant mass)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Homogeneous AcidSulfuric AcidNot SpecifiedNot SpecifiedBoilingNot SpecifiedNot Specified[11]
Composite CatalystTetrabutyl titanate / p-TSA2.3:1 to 2.5:10.8%–1.2%120–130 (initial), 160–170 (final)~4.5>98 (Esterification Rate)[4]
Heterogeneous Solid SuperacidMagnetic SO42-/Fe3O4 - ZrO23.2:11.5%155299.4 (Conversion)[6]
EnzymaticCandida antarctica lipase B2.5:15% (based on substrate wt.)503100 (Conversion)[8]
Ionic LiquidTriethylamine & Sulfuric Acid based4:115 mol%70-80Not Specified99 (Yield)[7]

Table 2: Data for Transesterification Synthesis of DOA

CatalystReactantsReactant Molar Ratio (Alcohol:Ester)Catalyst Loading (%)Temperature (°C)Ester Exchange Rate (%)Reference
Titanium AdipateIsooctanol & Dimethyl Adipate2.55:12.39%117 (at catalyst addition)94.23[2][9][10]

Experimental Protocols

Protocol 1: Direct Esterification using a Heterogeneous Solid Superacid Catalyst

This protocol is based on the use of a magnetic nanometer-sized solid superacid catalyst for the synthesis of DOA.[6]

Materials:

  • Adipic Acid

  • Isooctyl Alcohol (n-octyl alcohol)

  • Magnetic nanometer-sized solid superacid (SO42-/Fe3O4 - ZrO2) catalyst

  • Nitrogen gas supply

  • Saturated sodium bicarbonate solution

  • Brine solution

Equipment:

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, water separator (e.g., Dean-Stark apparatus), and reflux condenser.

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Charging the Reactor: In the four-neck flask, add adipic acid and isooctyl alcohol in a molar ratio of 1:3.2.

  • Inert Atmosphere: Purge the reactor with nitrogen gas.

  • Catalyst Addition: Add the magnetic solid superacid catalyst at a dosage of 1.5% based on the total mass of the reactants.

  • Reaction: Heat the mixture to 155°C with continuous stirring. The water produced during the reaction will be azeotropically removed and collected in the water separator. Maintain the reaction for 2 hours under negative pressure.

  • Catalyst Separation: After the reaction is complete, cool the mixture. The magnetic catalyst can be separated using an external magnet.

  • Product Purification:

    • Wash the resulting ester layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Perform reduced pressure distillation to remove excess isooctyl alcohol.

    • Finally, purify the this compound by vacuum distillation to obtain a colorless and transparent liquid.

Protocol 2: Transesterification using a Titanium Adipate Catalyst

This protocol describes the synthesis of DOA via an ester-exchange reaction using a novel titanium adipate catalyst.[9][10]

Materials:

  • Dimethyl Adipate

  • Isooctanol

  • Titanium Adipate catalyst

  • Anhydrous ethanol

Equipment:

  • Reaction flask with a stirring device and heating capabilities

  • Distillation apparatus

  • Vacuum filtration setup

  • Vacuum drier

Procedure:

  • Reactant Charging: Add dimethyl adipate and isooctanol to the reaction flask in a molar ratio of 1:2.55 under stirring.

  • Heating and Catalyst Addition: Heat the mixture. When the temperature reaches 117°C, add the titanium adipate catalyst (2.39% of the total reactant mass).

  • Reaction and Byproduct Removal: Continue heating the reaction solution. Methanol will begin to distill out. Maintain the temperature to ensure a steady removal of methanol. Gradually increase the temperature to drive the reaction to completion and remove all methanol.

  • Catalyst Recovery: After the reaction, cool the solution and separate the solid titanium adipate catalyst by hot filtration. The catalyst can be washed with anhydrous ethanol, dried, and recycled.

  • Product Purification: The filtrate is subjected to reduced pressure distillation to remove any unreacted raw materials and byproducts, yielding pure this compound.

Visualizations

Reaction Pathway for Direct Esterification of Adipic Acid

G Adipic_Acid Adipic Acid HOOC-(CH₂)₄-COOH Protonated_Adipic_Acid Protonated Carbonyl Adipic_Acid->Protonated_Adipic_Acid Isooctanol Isooctyl Alcohol (2 molecules) C₈H₁₇OH Nucleophilic_Attack Nucleophilic Attack by Isooctanol Isooctanol->Nucleophilic_Attack Catalyst Acid Catalyst (e.g., Solid Superacid) Catalyst->Protonated_Adipic_Acid Protonated_Adipic_Acid->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Water_Elimination Water Elimination (2 molecules) Intermediate->Water_Elimination DOA This compound C₈H₁₇OOC-(CH₂)₄-COOC₈H₁₇ Water_Elimination->DOA

Caption: Acid-catalyzed direct esterification pathway for DOA synthesis.

Experimental Workflow for DOA Synthesis via Direct Esterification

G start Start charge_reactors Charge Reactor: Adipic Acid, Isooctyl Alcohol, Catalyst start->charge_reactors reaction Heat and Stir (e.g., 155°C, 2h) Remove Water Azeotropically charge_reactors->reaction cool_down Cool Reaction Mixture reaction->cool_down catalyst_separation Separate Catalyst (Filtration or Magnetic Separation) cool_down->catalyst_separation neutralization Wash with NaHCO₃ Solution catalyst_separation->neutralization washing Wash with Brine neutralization->washing dealcoholization Remove Excess Alcohol (Reduced Pressure Distillation) washing->dealcoholization final_purification Vacuum Distillation of Product dealcoholization->final_purification product Pure this compound final_purification->product

Caption: General experimental workflow for direct esterification.

Logical Relationship of Catalytic Methods

G cluster_direct Direct Esterification cluster_trans Transesterification DOA_Synthesis This compound Synthesis Homogeneous Homogeneous Catalysts (e.g., H₂SO₄) DOA_Synthesis->Homogeneous Heterogeneous Heterogeneous Catalysts (e.g., Solid Acids) DOA_Synthesis->Heterogeneous Enzymatic Enzymatic Catalysts (e.g., Lipase) DOA_Synthesis->Enzymatic Titanate Titanium Adipate Catalyst DOA_Synthesis->Titanate

Caption: Overview of catalytic routes for DOA synthesis.

References

Application Notes and Protocols for the Analytical Determination of Diisooctyl Adipate (DIOA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisooctyl adipate (B1204190) (DIOA) is a commonly used plasticizer in various polymer matrices, particularly in polyvinyl chloride (PVC), to impart flexibility and durability.[1] Its applications are extensive, ranging from food packaging films and medical devices to children's toys.[1] Due to the potential for DIOA to migrate from these products into food, beverages, or directly into the human body, its accurate detection and quantification are of paramount importance for ensuring product safety and regulatory compliance.[1] The primary analytical techniques for the determination of DIOA are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which offer high sensitivity and selectivity.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in the analysis of DIOA.

Analytical Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely adopted technique for the sensitive and selective determination of DIOA in complex matrices.[1] The methodology involves the extraction of DIOA from the sample matrix, followed by chromatographic separation and mass spectrometric detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool, particularly for samples that may not be amenable to GC analysis without derivatization.

Data Presentation: Performance of Analytical Methods

The following table summarizes the quantitative performance data for the analysis of adipate plasticizers, including DIOA, using different analytical techniques. These parameters are crucial for method validation and for selecting the most appropriate method for a specific application.

ParameterGC-MSLC-MS/MS
Linearity Range 5 - 1000 ng/g0.125 - 5 pg/µL
Correlation Coefficient (R²) > 0.998> 0.99
Limit of Detection (LOD) 0.7 - 4.5 ng/mL0.03 - 0.08 µg/L
Limit of Quantification (LOQ) Not explicitly stated0.10 - 0.24 µg/L
Recovery 85.4% - 118.5%90.2% - 111%
Intra-day Precision (%CV) 2.5% - 11.3%< 15%
Inter-day Precision (%CV) 2.8% - 15.6%Not explicitly stated
Matrix Human Serum, Ham Sausage, Food SimulantsVarious (amenable to liquid injection)
Reference [3][4][5][6][7]

Experimental Protocols

This section provides a detailed methodology for the determination of DIOA in a polymer matrix using GC-MS. The protocol is adapted from established methods for analyzing plasticizer migration.[8]

Protocol 1: Determination of DIOA in Polymer Matrices by GC-MS

1. Principle

This method involves the solvent extraction of DIOA from a polymer sample, followed by analysis using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is introduced into the GC, where DIOA is separated from other components based on its volatility and interaction with the stationary phase of the chromatographic column. The separated DIOA then enters the Mass Spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, allowing for highly specific identification and accurate quantification.[1]

2. Materials and Reagents

  • DIOA analytical standard (purity ≥ 98%)

  • n-Hexane (HPLC grade or equivalent)

  • Methanol (HPLC grade or equivalent)

  • Nitrogen gas (high purity)

  • 0.45 µm syringe filters

3. Instrumentation

  • Gas Chromatograph (GC) equipped with a Mass Selective Detector (MSD)[1]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • GC vials with inserts

4. Sample Preparation (Solvent Extraction)

  • Sample Weighing: Accurately weigh approximately 1 gram of the polymer sample into a glass centrifuge tube.

  • Solvent Addition: Add 10 mL of n-hexane to the tube.

  • Extraction: Vortex the mixture for 5 minutes to facilitate the extraction of DIOA into the solvent.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the polymer residue.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass vial.[1]

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the residue in 1 mL of n-hexane.[1]

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.[1]

5. GC-MS Analysis

  • GC Column: A nonpolar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is commonly used.[8]

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 5 minutes.[8]

    • Ramp to 300°C at a rate of 10°C/min.[8]

    • Hold at 300°C for 25 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. The most abundant ion is typically used for quantification.[8]

6. Calibration and Quantification

  • Prepare a series of standard solutions of DIOA in n-hexane within a linear range (e.g., 5-25 mg/kg).[8]

  • Inject the standards into the GC-MS to generate a calibration curve.[8]

  • Inject the prepared sample solution and determine the concentration of DIOA based on the calibration curve.[8]

Mandatory Visualizations

Diagram 1: Experimental Workflow for DIOA Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Polymer Sample extraction Solvent Extraction (n-Hexane) sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution in n-Hexane evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration gc_ms GC-MS Injection filtration->gc_ms Prepared Sample separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for DIOA analysis by GC-MS.

Diagram 2: Logical Relationship of Analytical Steps

logical_relationship cluster_extraction Extraction & Cleanup cluster_instrument Chromatography & Detection cluster_data Quantification start Start sample_prep Sample Preparation start->sample_prep extraction Extraction sample_prep->extraction instrument_analysis Instrumental Analysis separation Separation (GC/LC) instrument_analysis->separation data_processing Data Processing quantification Quantification data_processing->quantification end End cleanup Cleanup (e.g., SPE) extraction->cleanup cleanup->instrument_analysis detection Detection (MS) separation->detection detection->data_processing calibration Calibration Curve calibration->quantification quantification->end

Caption: Key stages in the analytical determination of DIOA.

References

Application Note: Analysis of Diisooctyl Adipate (DIOA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisooctyl adipate (B1204190) (DIOA) is a diester of adipic acid and isooctyl alcohol, commonly used as a plasticizer to enhance the flexibility and durability of various polymers, such as polyvinyl chloride (PVC). Its presence in consumer products, including food packaging, medical devices, and toys, necessitates reliable analytical methods to monitor its migration and ensure product safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the sensitive and selective determination of DIOA in complex matrices.[1] This application note provides a detailed protocol for the extraction, identification, and quantification of DIOA using GC-MS.

The principle of this method involves the separation of DIOA from other sample components using a gas chromatograph, followed by detection and identification using a mass spectrometer. The GC separates compounds based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then ionizes the eluted compounds, and the resulting mass spectrum provides a unique fragmentation pattern that allows for highly specific identification and quantification.[1]

Experimental Protocols

1. Sample Preparation (Solid/Polymer Matrix)

This protocol is a general procedure and may require optimization based on the specific sample matrix.

  • Materials and Reagents:

    • Dichloromethane (B109758) (HPLC grade)

    • Methanol (HPLC grade)

    • n-Hexane (HPLC grade)

    • Anhydrous sodium sulfate

    • Glass vials with PTFE-lined caps

    • Analytical balance

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Nitrogen evaporator or rotary evaporator

    • Syringe filters (0.45 µm, PTFE)

  • Procedure:

    • Sample Comminution: Cut the polymer sample into small pieces (approximately 2x2 mm) to increase the surface area for extraction.[1]

    • Extraction:

      • Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.[1]

      • Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.[1]

      • Vortex the vial for 5 minutes to ensure thorough mixing.[1]

      • Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[1]

      • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Solvent Evaporation and Reconstitution:

      • Carefully transfer the supernatant to a clean glass vial.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

      • Reconstitute the residue in 1 mL of n-hexane.[1]

    • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.[1]

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A Gas Chromatograph (GC) equipped with a Mass Selective Detector (MSD).[1]

  • GC-MS Conditions: The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization for specific instruments and applications.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injector Temperature280°C[1]
Injection Volume1 µL[1]
Injection ModeSplitless[1]
Carrier GasHelium at a constant flow of 1.8 mL/min[1]
Oven ProgramInitial temperature 40°C, hold for 1 min, ramp to 300°C at 25°C/min, hold for 1 min[1]
Mass Spectrometer
Ionization ModeElectron Impact (EI)[1]
Ion Source Temperature230°C[1]
Quadrupole Temperature150°C[1]
Mass Range50-500 amu[1]
Data Acquisition Full Scan or Selected Ion Monitoring (SIM)

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of DIOA in a relevant solvent (e.g., n-hexane). The following table summarizes the key quantitative parameters for DIOA analysis.

Parameter Value Notes
Molecular Formula C₂₂H₄₂O₄[2][3]
Molecular Weight 370.57 g/mol [2][3]
Quantifier Ion (m/z) To be determined from mass spectrum (likely a characteristic fragment ion)A common quantifier ion for similar adipates is m/z 129.[1]
Qualifier Ions (m/z) To be determined from mass spectrumFor dioctyl adipate, qualifier ions include m/z 70 and 112.[1]
Linearity (r²) ≥ 0.998Based on methods for other adipate plasticizers.[4][5]
Limit of Detection (LOD) To be determinedFor similar adipates, LODs can range from 0.005 mg/kg to 4.5 ng/mL.[4]
Limit of Quantification (LOQ) To be determinedFor other plasticizers, LOQs have been reported in the range of 54.1 to 76.3 ng/g.[6]
Recovery 85.4% - 114.6%Based on intraday recovery for other adipate plasticizers.[4][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing sample Sample Comminution extraction Solvent Extraction (DCM:MeOH) sample->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation sonication->centrifugation evaporation Evaporation & Reconstitution (n-Hexane) centrifugation->evaporation filtration Filtration evaporation->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: Experimental workflow for the GC/MS analysis of diisooctyl adipate.

logical_relationship start Start: Sample Acquisition prep Sample Preparation (Extraction & Cleanup) start->prep analysis GC/MS Analysis prep->analysis instrument_setup GC/MS Instrument Setup instrument_setup->analysis data_acquisition Data Acquisition (Full Scan / SIM) analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing identification Peak Identification (Retention Time & Mass Spectrum) data_processing->identification quantification Quantification (Calibration Curve) data_processing->quantification results Results Interpretation & Reporting identification->results quantification->results

Caption: Logical relationship of the analytical steps for DIOA determination.

Results and Discussion

The successful GC-MS analysis of DIOA will yield a chromatogram with a distinct peak at a specific retention time, corresponding to DIOA. The identity of this peak is confirmed by its mass spectrum.

Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound (C₂₂H₄₂O₄, molecular weight: 370.57) will exhibit a characteristic fragmentation pattern. While the molecular ion peak ([M]⁺) at m/z 370 may be weak or absent, several fragment ions will be prominent. The fragmentation is typically initiated by the loss of one of the isooctyl side chains or parts thereof. Common fragmentation pathways for adipate esters involve cleavage of the ester bond and subsequent rearrangements.

Based on the NIST WebBook data for this compound and fragmentation patterns of similar compounds, the following key ions may be observed:

  • Characteristic Fragment Ions: While the NIST WebBook does not detail the specific fragments, for similar adipates like dioctyl adipate, characteristic ions include m/z 112, 129, and 149.[1][7][8] The ion at m/z 129 is often a prominent peak for many adipate plasticizers.[1] These ions arise from the cleavage and rearrangement of the ester and alkyl chains. The specific fragmentation pattern for DIOA should be confirmed by analyzing a pure standard.

Quantification

For accurate quantification, a multi-point calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the DIOA standards. The concentration of DIOA in the sample is then determined from this calibration curve. The use of an internal standard is recommended to correct for variations in sample preparation and instrument response.

This application note provides a comprehensive protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry. The described method, including sample preparation and instrumental parameters, offers a reliable and sensitive approach for the identification and quantification of DIOA in various matrices. The provided experimental details and data serve as a valuable resource for researchers, scientists, and professionals in drug development and quality control who require accurate determination of this common plasticizer. Method validation with respect to linearity, limits of detection and quantification, and recovery should be performed in the specific sample matrix of interest to ensure data quality.

References

Application Notes and Protocols for the Quantification of Diisooctyl Adipate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA) is a commonly used plasticizer in various polymer matrices, notably in polyvinyl chloride (PVC), to enhance flexibility and durability. Its applications span from industrial materials to consumer goods, including food packaging and medical devices. The potential for DIOA to migrate from the polymer matrix into surrounding environments necessitates accurate and robust quantitative methods to ensure product safety, regulatory compliance, and quality control.

These application notes provide detailed methodologies for the quantification of DIOA in polymer matrices, focusing on chromatographic and spectroscopic techniques. The protocols are designed to guide researchers through sample preparation and analysis, ensuring reliable and reproducible results.

Analytical Methods Overview

The primary methods for the quantification of diisooctyl adipate in polymer matrices involve chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods, particularly Fourier Transform Infrared (FT-IR) Spectroscopy, can also be employed for quantitative analysis, often as a rapid screening tool.

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, ideal for the identification and quantification of volatile and semi-volatile compounds like DIOA.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile compounds and can be a valuable alternative to GC-MS.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: A rapid and non-destructive technique that can be used for quantitative analysis by measuring the absorbance of specific functional groups.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful and widely adopted technique for the determination of DIOA in polymer matrices due to its high sensitivity and specificity.[1][2]

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantification of adipate plasticizers, including DIOA, using GC-MS. These values are representative and may vary depending on the specific instrument, polymer matrix, and experimental conditions.

ParameterTypical Value
Linearity Range 5 - 1000 ng/g[1][2]
Correlation Coefficient (r²) > 0.998[1][2]
Limit of Detection (LOD) 0.7 - 4.5 ng/mL[1]
Limit of Quantification (LOQ) 2.1 - 13.5 ng/mL (Calculated as 3*LOD)
Recovery 85.4% - 114.6% (Intraday)[1][2]
83.6% - 118.5% (Interday)[1][2]
Precision (%CV) 2.5% - 11.3% (Intraday)[1][2]
2.8% - 15.6% (Interday)[1][2]
Experimental Protocol: Quantification of DIOA in PVC by GC-MS

This protocol details the extraction of DIOA from a PVC matrix followed by GC-MS analysis.

1. Sample Preparation: Solvent Extraction

  • Objective: To extract DIOA from the polymer matrix.

  • Materials:

    • Polymer sample (e.g., PVC film)

    • Dichloromethane (B109758) (DCM), HPLC grade

    • Methanol (B129727), HPLC grade

    • n-Hexane, HPLC grade

    • Analytical balance

    • Glass vials with PTFE-lined caps

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Nitrogen evaporator

    • Syringe filters (0.45 µm, PTFE)

  • Procedure:

    • Comminution: Cut the polymer sample into small pieces (approx. 2x2 mm) to increase the surface area for extraction.

    • Weighing: Accurately weigh approximately 1.0 g of the comminuted sample into a glass vial.

    • Extraction Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol to the vial.

    • Vortexing: Vortex the vial for 5 minutes to ensure thorough mixing.

    • Ultrasonication: Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Separation: Centrifuge the vial at 3000 rpm for 10 minutes to separate the polymer residue from the solvent.

    • Supernatant Transfer: Carefully transfer the supernatant containing the extracted DIOA to a clean glass vial.

    • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 1 mL of n-hexane.

    • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Typical GC-MS Parameters:

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injection Volume: 1 µL

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 min

      • Ramp: 10°C/min to 280°C, hold for 10 min

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 50-550

  • Quantification:

    • Prepare a series of calibration standards of DIOA in n-hexane.

    • Analyze the standards and the sample extracts under the same GC-MS conditions.

    • Identify DIOA based on its retention time and characteristic mass fragments (e.g., m/z 129, 147, 257).

    • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

    • Determine the concentration of DIOA in the sample extract from the calibration curve.

Experimental Workflow: GC-MS Analysis of DIOA in Polymers

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Polymer Sample Comminute Comminute Sample Start->Comminute Weigh Weigh Sample Comminute->Weigh Extract Solvent Extraction (DCM/Methanol) Weigh->Extract Separate Centrifuge & Collect Supernatant Extract->Separate Concentrate Evaporate & Reconstitute (n-Hexane) Separate->Concentrate Filter Filter into GC Vial Concentrate->Filter Inject Inject into GC-MS Filter->Inject Separate_GC Chromatographic Separation Inject->Separate_GC Detect_MS Mass Spectrometric Detection Separate_GC->Detect_MS Quantify Data Analysis & Quantification Detect_MS->Quantify Result Report DIOA Concentration Quantify->Result

Workflow for GC-MS quantification of DIOA in polymers.

Section 2: High-Performance Liquid Chromatography (HPLC) Method

HPLC provides an alternative to GC-MS for the quantification of DIOA, particularly for samples that are not amenable to gas chromatography.

Quantitative Data Summary

The following table presents representative validation parameters for the HPLC analysis of adipates. Specific values for DIOA may vary.

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Recovery 90% - 110%
Precision (%RSD) < 5%
Experimental Protocol: Quantification of DIOA in a Polymer Matrix by HPLC

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To clean up the sample extract and concentrate DIOA.

  • Materials:

    • Polymer extract (from solvent extraction, reconstituted in a suitable solvent)

    • SPE Cartridges (e.g., C18 or a hydrophilic-lipophilic balanced polymer)

    • Methanol, HPLC grade

    • Ultrapure water

    • Ethyl acetate, HPLC grade

    • SPE manifold

  • Procedure:

    • Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of ultrapure water. Do not allow the sorbent to dry.

    • Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

    • Elution: Elute the retained DIOA with 10 mL of ethyl acetate.

    • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.

2. HPLC Analysis

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Typical HPLC Parameters:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm

  • Quantification:

    • Prepare calibration standards of DIOA in the mobile phase.

    • Analyze the standards and the prepared sample extracts.

    • Construct a calibration curve of peak area versus concentration.

    • Determine the concentration of DIOA in the sample.

Experimental Workflow: HPLC Analysis of DIOA in Polymers

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Polymer Extract SPE_Condition SPE Cartridge Conditioning Start->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Reconstitute Evaporate & Reconstitute SPE_Elute->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify Result Report DIOA Concentration Quantify->Result

Workflow for HPLC quantification of DIOA in polymers.

Section 3: Fourier Transform Infrared (FT-IR) Spectroscopy Method

FT-IR spectroscopy can be utilized for the quantitative analysis of DIOA in polymer films, offering a rapid and non-destructive alternative to chromatographic methods.[3] This method is based on the Beer-Lambert law, where the absorbance of a specific infrared band is proportional to the concentration of the analyte.

Quantitative Data Summary

The performance of quantitative FT-IR methods is highly dependent on the specific polymer matrix and the calibration model developed.

ParameterTypical Value
Linearity Range Dependent on calibration standards
Correlation Coefficient (r²) > 0.99
Precision (%RSD) < 10%
Experimental Protocol: Quantitative Analysis of DIOA in Polymer Films by FT-IR
  • Objective: To quantify the concentration of DIOA in a polymer film using a calibration curve.

  • Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Preparation of Standards: Prepare a series of polymer films with known concentrations of DIOA. This can be achieved by solvent casting or melt blending.

    • Acquisition of Spectra:

      • Obtain the FT-IR spectrum of each standard film and the unknown sample film using the ATR accessory.

      • Ensure good contact between the film and the ATR crystal.

      • Collect spectra in the mid-IR range (e.g., 4000-650 cm⁻¹) with a suitable resolution (e.g., 4 cm⁻¹).

    • Selection of Analytical Band: Identify a characteristic absorption band for DIOA that has minimal interference from the polymer matrix. The carbonyl (C=O) stretching vibration of the ester group around 1735 cm⁻¹ is often a suitable choice.[4]

    • Calibration Curve Construction:

      • For each standard, measure the absorbance of the selected analytical band.

      • Plot the absorbance against the known concentration of DIOA to create a calibration curve.

    • Quantification of Unknown Sample:

      • Measure the absorbance of the analytical band in the spectrum of the unknown sample.

      • Use the calibration curve to determine the concentration of DIOA in the unknown sample.

Logical Relationship: FT-IR Quantitative Analysis

FTIR_Logic cluster_calibration Calibration Phase cluster_analysis Analysis Phase Standards Prepare Polymer Films with Known DIOA Concentrations Spectra_Std Acquire FT-IR Spectra of Standards Standards->Spectra_Std Band_Select Select Characteristic DIOA Absorption Band Spectra_Std->Band_Select Calibration_Curve Construct Calibration Curve (Absorbance vs. Concentration) Band_Select->Calibration_Curve Quantify Determine DIOA Concentration from Calibration Curve Calibration_Curve->Quantify Unknown_Sample Acquire FT-IR Spectrum of Unknown Sample Absorbance_Measure Measure Absorbance of Characteristic Band Unknown_Sample->Absorbance_Measure Absorbance_Measure->Quantify Result Report DIOA Concentration Quantify->Result

Logical relationship for quantitative FT-IR analysis.

Conclusion

The choice of method for quantifying this compound in polymer matrices will depend on factors such as the required sensitivity, the complexity of the polymer matrix, available instrumentation, and the desired sample throughput. GC-MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis and migration studies. HPLC provides a robust alternative, especially for less volatile analytes. FT-IR spectroscopy serves as an excellent tool for rapid quality control and screening when a suitable calibration is established. For all methods, proper validation is crucial to ensure the accuracy and reliability of the results.

References

Application of Diisooctyl Adipate as a PVC Plasticizer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA) is a high-performance, low-viscosity plasticizer belonging to the adipate ester chemical family. It is utilized to impart flexibility and softness to polyvinyl chloride (PVC) and other polymer systems. Adipate plasticizers are particularly valued for their excellent low-temperature performance, a critical attribute for applications exposed to cold environments.[1] DIOA serves as a non-phthalate alternative to traditional plasticizers like dioctyl phthalate (B1215562) (DOP), offering a more favorable toxicological profile for many applications.[2]

This document provides detailed application notes on the use of diisooctyl adipate as a PVC plasticizer, including its physicochemical properties, performance characteristics in comparison to other plasticizers, and comprehensive experimental protocols for its evaluation.

Physicochemical Properties of this compound

A fundamental understanding of the physical and chemical properties of DIOA is essential for formulation development and processing.

PropertyValueUnit
CAS Number 1330-86-5-
Molecular Formula C₂₂H₄₂O₄-
Molecular Weight 370.57 g/mol
Appearance Colorless, oily liquid-
Density ~0.925g/cm³ at 25°C
Boiling Point ~382.8°C at 760 mmHg
Flash Point ~168.9°C
Vapor Pressure ~0.0mmHg at 25°C
Water Solubility Insoluble-
Solubility Soluble in most organic solvents-

Note: The values presented are typical and may vary depending on the specific grade and manufacturer.

Performance in PVC Formulations

The primary function of a plasticizer is to enhance the flexibility and processability of the polymer. The performance of DIOA in PVC is evaluated based on several key metrics, including mechanical properties, thermal stability, and migration resistance.

Data Presentation: Comparative Performance of Plasticizers in PVC

The following table summarizes the typical performance of this compound (DIOA) in comparison to other commonly used plasticizers in a flexible PVC formulation.

Disclaimer: The data presented below is a compilation from various sources for comparative purposes. Absolute values can vary based on the specific formulation (e.g., PVC grade, stabilizer, filler content) and processing conditions.

PropertyTest MethodUnplasticized PVCPVC + 40 phr DIOA (Typical)PVC + 40 phr DOA (Typical)PVC + 40 phr DOP (Typical)
Hardness ASTM D2240>90 (Shore D)80 - 90 (Shore A)80 - 90 (Shore A)85 - 95 (Shore A)
Tensile Strength ASTM D638~5015 - 2016 - 2220 - 25
Elongation at Break ASTM D638<10300 - 400350 - 450250 - 350
100% Modulus ASTM D638-8 - 129 - 1310 - 15
Low-Temperature Flex ASTM D746>0-40 to -50-45 to -55-20 to -30
Volatility (Weight Loss) ISO 176-ModerateModerate to HighLow
Migration (into Hexane) ISO 177-ModerateModerate to HighLow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sample Preparation: PVC Formulation Compounding

Objective: To prepare homogeneous plasticized PVC samples for subsequent testing.

Materials & Equipment:

  • PVC resin (suspension grade)

  • This compound (DIOA) and other plasticizers for comparison

  • Thermal stabilizer (e.g., calcium-zinc or tin-based)

  • Lubricants (internal and external)

  • Two-roll mill with heating and cooling capabilities

  • Internal mixer (e.g., Brabender or Haake type)

  • Hydraulic press with heated platens

  • Molds for specific test specimens

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, stabilizer, and lubricants for 5-10 minutes until a homogeneous dry blend is obtained.

  • Plasticizer Addition: Slowly add the this compound to the dry blend while continuing to mix. Mix until the plasticizer is fully absorbed and the mixture is free-flowing.

  • Melt Compounding:

    • Two-Roll Mill: Set the roll temperatures to 160-170°C. Add the pre-mixed compound to the mill and work the material until a uniform, molten sheet is formed. This typically takes 5-10 minutes.

    • Internal Mixer: Set the mixing chamber temperature to 160-170°C and the rotor speed to 50-60 RPM. Add the pre-mixed compound and mix for 5-7 minutes until a consistent melt is achieved.

  • Molding:

    • Take the compounded PVC from the mill or internal mixer and place it into a pre-heated mold (170-180°C) in the hydraulic press.

    • Apply a low pressure initially to allow the material to flow and fill the mold cavity.

    • Increase the pressure to approximately 10-15 MPa and hold for 5-10 minutes.

    • Cool the mold under pressure to below 50°C before removing the molded sheet or specimen.

  • Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM D618.

Mechanical Properties Testing

Objective: To determine the tensile strength, elongation at break, and modulus of the plasticized PVC.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics

Materials & Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer for accurate strain measurement

  • Die cutter for preparing dumbbell-shaped specimens (Type IV is common for flexible PVC)

  • Micrometer for measuring specimen thickness and width

Procedure:

  • Prepare at least five dumbbell-shaped test specimens from the molded sheets.

  • Measure and record the width and thickness of the narrow section of each specimen.

  • Set the grip separation and test speed on the UTM. For flexible PVC, a common speed is 500 mm/min.

  • Secure the specimen in the grips of the UTM, ensuring it is aligned vertically.

  • Attach the extensometer to the specimen's gauge section.

  • Start the test and record the load and extension data until the specimen ruptures.

  • From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and 100% modulus.

  • Report the average and standard deviation for the set of specimens.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the PVC compound by measuring its weight loss as a function of temperature.

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., aluminum or platinum)

  • Analytical balance

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Weigh a small, representative sample of the PVC compound (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

  • Continuously record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature at different percentages of weight loss (e.g., T₅%, T₁₀%, T₅₀%). A higher degradation temperature indicates better thermal stability.

Migration Resistance Testing

Objective: To determine the amount of plasticizer that migrates from the PVC compound into a contacting medium.

Standard: ISO 177 - Plastics — Determination of migration of plasticizers

Materials & Equipment:

  • Conditioned PVC test specimens (circular discs)

  • Absorbent material (e.g., activated carbon, filter paper, or a specified polymer)

  • Oven capable of maintaining a constant temperature (e.g., 70°C)

  • Analytical balance

  • Glass plates and a weight (e.g., 1 kg)

Procedure:

  • Cut circular test specimens from the molded PVC sheets (e.g., 50 mm diameter).

  • Weigh the conditioned PVC specimens accurately (W₁).

  • Place the PVC specimen between two layers of the absorbent material.

  • Sandwich this assembly between two glass plates and place a weight on top to ensure good contact.

  • Place the entire assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the specified time, remove the assembly from the oven and allow it to cool to room temperature in a desiccator.

  • Carefully remove the PVC specimen and clean any surface residue.

  • Re-weigh the conditioned PVC specimen (W₂).

  • Calculate the percentage of plasticizer migration (weight loss) as follows: Migration (%) = [(W₁ - W₂) / (Initial Plasticizer Weight)] x 100

Mandatory Visualizations

Experimental Workflow for PVC Plasticizer Evaluation

G cluster_formulation Formulation & Compounding cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison A PVC Resin D High-Speed Mixing A->D B This compound B->D C Stabilizers & Additives C->D E Melt Compounding (Two-Roll Mill / Internal Mixer) D->E F Molding & Specimen Preparation E->F G Mechanical Testing (ASTM D638) F->G H Thermal Stability (TGA) F->H I Migration Resistance (ISO 177) F->I J Tensile Strength Elongation Modulus G->J K Degradation Temperature H->K L Weight Loss (%) I->L

Caption: Workflow for evaluating the performance of DIOA as a PVC plasticizer.

Logical Relationship of Plasticizer Function in PVC

G cluster_pvc PVC Matrix cluster_plasticizer Plasticizer cluster_result Resulting Properties PVC_Chains Rigid PVC Chains (Strong Intermolecular Forces) Flexibility Increased Flexibility PVC_Chains->Flexibility reduces forces DIOA This compound (DIOA) DIOA->PVC_Chains embeds between chains Processability Improved Processability Flexibility->Processability LowTemp Enhanced Low-Temp Performance Flexibility->LowTemp

Caption: Mechanism of this compound action as a plasticizer in PVC.

References

Application Notes and Protocols for Diisooctyl Adipate in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA), commonly referred to as di(2-ethylhexyl) adipate (DEHA), is a plasticizer extensively utilized in the production of flexible polyvinyl chloride (PVC) films for food packaging. Its primary function is to impart flexibility and durability to the packaging material, particularly at low temperatures. While DIOA is valued for its technical properties, its potential to migrate from packaging into foodstuffs has been a subject of scientific investigation and regulatory oversight. These application notes provide a comprehensive overview of the use of DIOA in food contact materials, including its regulatory status, migration data, and detailed protocols for its analysis.

Regulatory Status

The use of DIOA in food contact materials is regulated by governmental bodies to ensure consumer safety.

  • In the European Union , the specific migration limit (SML) for DEHA is 18 mg/kg of food. This limit is established to restrict the amount of the substance that can transfer from the packaging to the food.

  • In the United States , the Food and Drug Administration (FDA) lists di(2-ethylhexyl) adipate as an indirect food additive permitted for use in food contact applications under specific conditions outlined in the Code of Federal Regulations (CFR), Title 21.

Applications in Food Contact Materials

DIOA is a preferred plasticizer in food packaging for several reasons:

  • Low-Temperature Flexibility: It maintains the flexibility of packaging films even at refrigeration and freezing temperatures, preventing the material from becoming brittle and cracking.

  • Clarity: It contributes to the transparency of PVC films, allowing consumers to view the packaged food product.

  • Compatibility: DIOA is highly compatible with PVC and other polymers used in food packaging.

Common applications include cling films for wrapping fresh meat, poultry, cheese, and prepared foods.

Quantitative Data on Migration

The migration of DIOA from food contact materials into food is influenced by several factors, including the fat content of the food, temperature, and contact time. The following tables summarize quantitative data from various studies on the migration of DEHA from PVC films into different food types and simulants.

Food TypeContact Time & TemperatureMigration Level (mg/kg)Reference
Uncooked Meat & PoultryRetail storage1.0 - 72.8[1]
Cooked Chicken PortionsRetail storage9.4 - 48.6[1]
CheeseRetail storage27.8 - 135.0[1]
Baked Goods & SandwichesRetail storage11 - 212[1]
Fruit & VegetablesRetail storage< 2.0[1]
Hard Cheese (Kefalotyri)240 hours under refrigeration345.4 (18.9 mg/dm²)
Hard Cheese (Edam)240 hours under refrigeration222.5 (12.2 mg/dm²)
Soft Cheese (Feta)240 hours under refrigeration133.9 (7.3 mg/dm²)
Ham Sausage4 months~6.8% of initial amount in film[2]

Experimental Protocols

Protocol 1: Determination of DIOA Migration into Fatty Food Simulants (e.g., Olive Oil)

This protocol describes a standard method for quantifying the migration of DIOA from a plastic food contact material into a fatty food simulant.

1. Materials and Equipment:

  • Food contact material (e.g., PVC film)

  • Olive oil (as fatty food simulant)

  • Migration cells or glass containers with lids

  • Incubator or oven

  • Gas chromatograph with mass spectrometer (GC-MS)

  • Hexane (B92381) (analytical grade)

  • Sodium sulfate (B86663) (anhydrous)

  • DIOA analytical standard

  • Volumetric flasks, pipettes, and syringes

2. Sample Preparation:

  • Cut a precise surface area of the food contact material (e.g., 1 dm²).

  • Place the sample in a migration cell or glass container.

  • Add a known volume of olive oil to achieve a specific surface area to volume ratio (e.g., 6 dm²/L).

  • Seal the container to prevent evaporation.

3. Migration Test:

  • Incubate the samples under controlled conditions that simulate the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).

4. Sample Extraction:

  • After the incubation period, remove the food contact material sample.

  • Take a known aliquot of the olive oil.

  • Perform a liquid-liquid extraction with hexane to isolate the DIOA.

  • Dry the hexane extract with anhydrous sodium sulfate.

  • Concentrate the extract to a known volume.

5. GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Splitless injection of 1 µL of the extract.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/minute.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for DIOA.

  • Quantification: Prepare a calibration curve using DIOA analytical standards in hexane. Calculate the concentration of DIOA in the olive oil based on the calibration curve.

Protocol 2: Analysis of DIOA in a Solid Food Matrix (e.g., Cheese)

This protocol outlines the procedure for extracting and quantifying DIOA from a solid, fatty food matrix.

1. Materials and Equipment:

  • Cheese sample in contact with PVC film

  • Homogenizer or blender

  • Hexane and acetonitrile (B52724) (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

  • Rotary evaporator

  • GC-MS system

  • DIOA analytical standard

2. Sample Preparation and Extraction:

  • Take a representative sample of the cheese, avoiding the outer surface that was not in direct contact with the film.

  • Homogenize the cheese sample.

  • Extract a known weight of the homogenized cheese with a mixture of hexane and acetonitrile.

  • Separate the hexane layer containing the fat and DIOA.

3. Clean-up:

  • Pass the hexane extract through an activated SPE cartridge to remove interfering lipids.

  • Elute the DIOA from the cartridge with a suitable solvent.

  • Concentrate the eluate using a rotary evaporator.

4. GC-MS Analysis:

  • Follow the GC-MS analysis parameters as described in Protocol 1.

  • Quantify the DIOA concentration against a calibration curve prepared with standards in the final solvent.

Potential Toxicological Pathways

While the acute toxicity of DIOA is low, its potential long-term effects, particularly as an endocrine disruptor, are a subject of ongoing research. Some plasticizers have been shown to interact with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a generalized potential pathway for endocrine disruption by plasticizers.

G cluster_Cell Cell cluster_Extracellular Extracellular DIOA Diisooctyl Adipate (DIOA) Metabolites Metabolites (e.g., MEHA, Adipic Acid) DIOA->Metabolites Metabolism PPAR Peroxisome Proliferator- Activated Receptor (PPARγ) Metabolites->PPAR Activation RXR Retinoid X Receptor (RXR) PPAR->RXR Heterodimerization PPRE PPAR Response Element (PPRE) on DNA RXR->PPRE Binding Gene_Expression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression Cellular_Response Cellular Response (e.g., Adipogenesis, Altered Lipid Homeostasis) Gene_Expression->Cellular_Response DIOA_source Food Contact Material DIOA_source->DIOA Migration

Caption: Generalized pathway for potential endocrine disruption by DIOA.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of DIOA migration from food contact materials.

G Start Sample Preparation (FCM in contact with food/simulant) Incubation Migration Test (Controlled Time & Temperature) Start->Incubation Extraction Extraction of DIOA (Liquid-Liquid or Solid-Phase) Incubation->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification Result Result (mg/kg or mg/dm²) Quantification->Result

References

Application Notes and Protocols for Diisooctyl Adipate in Medical Device Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl adipate (B1204190) (DIOA), also commonly referred to as dioctyl adipate (DOA) or bis(2-ethylhexyl) adipate (DEHA), is a versatile plasticizer increasingly utilized in the manufacturing of medical devices. As a non-phthalate alternative, DIOA offers enhanced flexibility and durability to polymers, particularly polyvinyl chloride (PVC), which is extensively used in medical applications such as blood bags, infusion tubing, and catheters.[1][2] The shift away from traditional phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP), due to regulatory and health concerns, has positioned DIOA as a subject of significant interest within the medical device industry.[1] This document provides detailed application notes, experimental protocols, and comparative data to support the evaluation and implementation of DIOA in the development of safe and effective medical devices.

Applications in Medical Devices

DIOA is primarily used to impart flexibility to rigid polymers, making them suitable for a variety of medical applications that require soft and pliable materials. Its excellent low-temperature flexibility is a key advantage.[1]

Common applications include:

  • Flexible Tubing: Infusion and dialysis tubing require flexibility for patient comfort and ease of use by healthcare professionals.

  • Blood Bags and Infusion Bags: DIOA helps in manufacturing durable and flexible bags for the storage and administration of blood, blood components, and intravenous solutions.

  • Catheters: The use of DIOA can enhance the flexibility of catheters, which is crucial for their navigation through blood vessels and other body cavities.[3]

  • Medical Gloves: While less common, DIOA can be used in the production of certain types of disposable medical gloves.

Biocompatibility and Toxicological Profile

The biocompatibility of any material used in a medical device is of paramount importance. DIOA is generally considered to have a more favorable toxicological profile compared to DEHP.[1] However, a thorough biocompatibility assessment in accordance with international standards is essential.

Biocompatibility Data

The following table summarizes the biocompatibility data for DIOA and its common alternatives based on the ISO 10993 standards. It is important to note that publicly available data specifically for DIOA in medical device extracts can be limited, and some data is inferred from general toxicity studies.

Test (ISO 10993)Diisooctyl Adipate (DIOA)Di(2-ethylhexyl) Phthalate (DEHP)Trioctyl Trimellitate (TOTM)Acetyl Tributyl Citrate (ATBC)
Cytotoxicity (ISO 10993-5) Low cytotoxic potential suggested[4]Cytotoxic at higher concentrationsGenerally considered non-cytotoxic[4]Concentration-dependent reduction in cell viability observed[4]
Sensitization (ISO 10993-10) Not expected to be a skin sensitizerLow sensitization potentialGenerally considered a non-sensitizer[4]Considered to have low sensitization potential[4]
Irritation (ISO 10993-23) Generally considered a non-irritantCan cause mild to moderate irritationGenerally considered a non-irritant[4]Considered a non-irritant to slight irritant[4]
Toxicological Summary

DIOA exhibits low acute and chronic toxicity.[5] It is not considered to be genotoxic.[1] The primary metabolic pathway for DIOA is through the hydrolysis of its ester bonds, which breaks it down into adipic acid and 2-ethylhexanol.[1]

Leaching and Migration Data

A critical consideration for any plasticizer is its potential to leach from the polymer matrix into the surrounding environment, such as blood or therapeutic solutions. The migration of DIOA is generally lower than that of DEHP in many applications.[1]

The following table presents a summary of available quantitative data on the leaching of DIOA and DEHP from medical devices. It is important to note that direct comparative studies are limited, and leaching can be influenced by various factors including temperature, contact fluid, and storage time.[6]

Medical DevicePlasticizerLeaching ConcentrationConditions
PVC TubingDioctyl Adipate (DOA)Lower migration than DEHP in short term28-day exposure to various priming fluids[7]
PVC TubingDi(2-ethylhexyl) Phthalate (DEHP)0.0125 - 0.079 mg/mL7 to 28 days in different priming solutions[7]
Medical Infusion SetsBis(2-ethylhexyl) adipate (DEHA)LOQ: 54.1 - 76.3 ng/gSolvent extraction with polymer dissolution[8]
Respiratory Support DevicesDi(2-ethylhexyl) Phthalate (DEHP)Median: 6560 µg (leached into simulant in 60 min)Ethanol/water (1:1) mixture as simulant[9]
IV Fluid Bags (PL 146 Plastic)Di(2-ethylhexyl) Phthalate (DEHP)3260 µg (leached into simulant in 60 min)Ethanol/water (1:1) mixture as simulant[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of DIOA in medical devices. The following sections provide methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This protocol outlines the procedure for assessing the cytotoxic potential of DIOA-plasticized medical device materials.

1. Materials:

  • L929 mouse fibroblast cell line[4]
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Test material (DIOA-plasticized polymer)
  • Negative control (e.g., high-density polyethylene)
  • Positive control (e.g., organotin-stabilized PVC)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Isopropanol (B130326) or DMSO

2. Methodology:

  • Extraction: Prepare an extract of the test material by incubating it in the cell culture medium at 37°C for 24 hours, following the guidelines of ISO 10993-12.[4]
  • Cell Seeding: Seed L929 cells into 96-well plates at a density that will result in a near-confluent monolayer after 24 hours of incubation.
  • Exposure: Replace the culture medium with the material extract (at various concentrations) and the control extracts. Incubate the cells for 24 to 72 hours.[4]
  • Assessment:
  • Qualitatively assess cell morphology using an inverted microscope.
  • Quantitatively assess cell viability using the MTT assay. Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
  • Solubilize the formazan crystals with isopropanol or DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm).
  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. A reduction in viability of more than 30% is typically considered a cytotoxic effect.[4]

Workflow for In Vitro Cytotoxicity Assay

prep Prepare Material Extract (ISO 10993-12) expose Expose Cells to Extract (24-72 hours) prep->expose seed Seed L929 Cells in 96-well plate seed->expose assess Assess Cell Viability (MTT Assay) expose->assess analyze Analyze Data (% Viability) assess->analyze migration Migration Step: Incubate Polymer in Simulant extraction Liquid-Liquid Extraction of Simulant migration->extraction concentration Concentrate Extract and Reconstitute in Solvent extraction->concentration analysis GC-MS Analysis (SIM Mode) concentration->analysis quantification Quantify DIOA using Calibration Curve analysis->quantification cluster_cell Cell DIOA DIOA PPARg PPARγ DIOA->PPARg Binds to PPRE PPRE (in DNA) PPARg->PPRE Dimerizes with RXR and binds to RXR RXR RXR->PPRE GeneExp Altered Gene Expression PPRE->GeneExp Regulates LipidMet Disrupted Lipid Metabolism GeneExp->LipidMet Leads to

References

Application Notes and Protocols for the Formulation of Cosmetics with Diisooctyl Adipate as an Emollient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diisooctyl Adipate (B1204190) in Cosmetic Science

Diisooctyl adipate (DOA) is a diester of isooctyl alcohol and adipic acid, widely utilized in the cosmetic and personal care industry as a versatile emollient.[1][2] Its primary functions in cosmetic formulations include skin conditioning, softening, and acting as a solvent.[2][3] Renowned for its light, non-greasy feel, this compound enhances the sensory profile of skincare and haircare products, providing a smooth and elegant after-feel.[1][4] It is a clear, almost colorless liquid that is readily emulsified and compatible with a wide range of cosmetic ingredients.[1][4]

These application notes provide detailed protocols for the evaluation and incorporation of this compound into cosmetic formulations, with a focus on quantitative analysis and standardized methodologies.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for predicting its behavior in formulations and its interaction with the skin.

PropertyValueReference(s)
INCI Name This compound[3]
CAS Number 1330-86-5[5]
Molecular Formula C22H42O4[5]
Molecular Weight 370.57 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[1]
Odor Characteristic, faint[4]
Viscosity (Dynamic) Data not available for this compound. For the similar Diisodecyl Adipate: 23 - 27 cP @ 20°C[4]
Spreadability High (Qualitative)
Refractive Index Data not available for this compound. For the similar Diisodecyl Adipate: 1.450 - 1.453 @ 25°C[4]
Solubility Insoluble in water; Soluble in organic solvents[4]
Volatility Low[1]

Experimental Protocols for Emollient Evaluation

In-Vivo Evaluation of Skin Moisturization

Objective: To quantify the effect of a formulation containing this compound on skin surface hydration and barrier function.

3.1.1. Skin Hydration Measurement (Corneometry)

  • Principle: This method measures the electrical capacitance of the skin, which is directly related to its moisture content.

  • Apparatus: Corneometer® or similar capacitance-measuring device.

  • Protocol:

    • Panelist Selection: Recruit a panel of healthy volunteers with normal to dry skin.

    • Acclimatization: Allow panelists to acclimatize to the controlled environmental conditions (typically 20-22°C and 40-60% relative humidity) for at least 20 minutes.

    • Baseline Measurement: Take baseline capacitance readings on designated test sites on the volar forearm.

    • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated area. A control area with no product application should be maintained.

    • Post-Application Measurements: Measure skin capacitance at predetermined time intervals (e.g., 1, 2, 4, and 6 hours) after product application.

    • Data Analysis: Calculate the mean change in capacitance from baseline for both the treated and control sites.

3.1.2. Transepidermal Water Loss (TEWL) Measurement

  • Principle: TEWL is the measurement of the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere via diffusion and evaporation processes. It is a key indicator of skin barrier function.

  • Apparatus: Tewameter® or other open-chamber evaporimeter.

  • Protocol:

    • Panelist Selection and Acclimatization: Follow the same procedure as for corneometry.

    • Baseline Measurement: Measure the baseline TEWL on the selected test sites.

    • Product Application: Apply the test formulation as described for corneometry.

    • Post-Application Measurements: Record TEWL at specified time points after application.

    • Data Analysis: Analyze the reduction in TEWL compared to the baseline and the untreated control site.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist Panelist Selection Acclimatization Acclimatization Panelist->Acclimatization Baseline Baseline Measurement (Corneometry & TEWL) Acclimatization->Baseline Application Product Application Baseline->Application Post_Application Post-Application Measurements Application->Post_Application Analysis Data Analysis Post_Application->Analysis

Caption: Workflow for In-Vivo Skin Moisturization Evaluation.

Sensory Panel Analysis

Objective: To quantitatively assess the sensory characteristics of a formulation containing this compound.

  • Principle: A trained sensory panel evaluates the product based on a set of predefined attributes.

  • Protocol:

    • Panelist Training: Train a panel of assessors to identify and rate the intensity of various sensory attributes.

    • Product Samples: Prepare coded samples of the test formulation and relevant benchmarks.

    • Evaluation Procedure:

      • Panelists cleanse their hands and forearms.

      • A standardized amount of each product is applied to a designated area.

      • Panelists evaluate the product during and after application for attributes such as:

        • Initial Feel: Greasiness, stickiness.

        • Spreadability: Ease of application.

        • Absorption: Speed of disappearance from the skin surface.

        • After-feel: Residual tackiness, smoothness, oiliness.

    • Data Collection: Panelists rate the intensity of each attribute on a numerical scale (e.g., 1 to 10).

    • Data Analysis: Analyze the mean scores for each attribute and compare them across different formulations.

Sensory AttributeFormulation with 10% this compound (Example Data)Formulation with 10% Mineral Oil (Example Data)
Greasiness 2.5 ± 0.57.8 ± 0.7
Spreadability 8.2 ± 0.46.5 ± 0.6
Absorption 7.9 ± 0.64.2 ± 0.5
After-feel Smoothness 8.5 ± 0.55.5 ± 0.8

Formulation Protocols

Oil-in-Water (O/W) Moisturizing Cream

Typical Use Level for this compound: 5-20% of the oil phase.[4]

PhaseIngredient% (w/w)
A Deionized Waterq.s. to 100
Glycerin3.00
Xanthan Gum0.20
B This compound 10.00
Cetearyl Alcohol3.00
Glyceryl Stearate2.00
Stearic Acid1.50
C Preservativeq.s.
Fragranceq.s.

Procedure:

  • Phase A: Disperse Xanthan Gum in Glycerin and add to the Deionized Water with agitation. Heat to 75°C.

  • Phase B: Combine all ingredients of Phase B and heat to 75°C.

  • Emulsification: Add Phase B to Phase A with high-speed homogenization.

  • Cooling: Cool the emulsion to 40°C with gentle stirring.

  • Phase C: Add the preservative and fragrance.

  • Finalization: Continue stirring until the cream is uniform and has reached room temperature.

G A Phase A (Water, Glycerin, Xanthan Gum) Heat to 75°C Emulsification Emulsification (Add B to A with Homogenization) A->Emulsification B Phase B (this compound, Emulsifiers) Heat to 75°C B->Emulsification C Phase C (Preservative, Fragrance) Cooling Cooling to 40°C C->Cooling Emulsification->Cooling Finalization Final Product Cooling->Finalization

Caption: O/W Emulsion Formulation Workflow.

Water-in-Oil (W/O) Protective Lotion

Typical Use Level for this compound: 5-50% of the oil phase.[4]

PhaseIngredient% (w/w)
A This compound 15.00
Mineral Oil5.00
Polyglyceryl-3 Diisostearate3.00
Beeswax2.00
B Deionized Waterq.s. to 100
Magnesium Sulfate0.70
Propylene Glycol5.00
C Preservativeq.s.

Procedure:

  • Phase A: Combine all ingredients of Phase A and heat to 70°C.

  • Phase B: Combine all ingredients of Phase B and heat to 70°C.

  • Emulsification: Slowly add Phase B to Phase A with vigorous stirring.

  • Homogenization: Homogenize the mixture for a few minutes.

  • Cooling: Cool down to room temperature with gentle stirring.

  • Phase C: Add the preservative below 40°C.

Stability Testing Protocol

Objective: To assess the physical stability of a cosmetic formulation containing this compound under various stress conditions.

5.1. Macroscopic Evaluation

  • Parameters: Appearance, color, odor, and phase separation.

  • Procedure: Visually inspect the samples at each time point.

5.2. Microscopic Evaluation

  • Apparatus: Light microscope.

  • Procedure: Observe the emulsion for changes in droplet size, shape, and distribution.

5.3. Viscosity Measurement

  • Apparatus: Rotational viscometer.

  • Procedure: Measure the viscosity of the formulation at controlled temperatures.

5.4. pH Measurement

  • Apparatus: pH meter.

  • Procedure: Measure the pH of the formulation at each time point.

5.5. Accelerated Stability Testing

  • Centrifugation Test: Centrifuge the sample at 3000 rpm for 30 minutes and observe for any phase separation.

  • Freeze-Thaw Cycling: Subject the product to at least three cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours).

  • Elevated Temperature Testing: Store samples at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 1, 2, and 3 months) and evaluate against a control stored at room temperature.

Test ConditionTime PointsParameters to Evaluate
Room Temperature (25°C) 1, 3, 6, 12 monthsMacroscopic, Microscopic, Viscosity, pH
Elevated Temperature (40°C) 1, 2, 3 monthsMacroscopic, Microscopic, Viscosity, pH
Freeze-Thaw Cycles After 1, 2, and 3 cyclesMacroscopic, Phase Separation
Centrifugation Once, after formulationPhase Separation

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products. It has been reviewed by regulatory bodies and is approved for use in cosmetics. As with any cosmetic ingredient, it is recommended to consult the latest safety data sheets and regional regulations for specific usage restrictions and handling guidelines.

Disclaimer: These application notes and protocols are intended for informational purposes for qualified professionals. It is the responsibility of the formulator to ensure the safety, stability, and efficacy of the final product. All formulations should be thoroughly tested to meet regulatory and quality standards.

References

Diisooctyl Adipate: A Versatile Solvent for Scientific Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diisooctyl adipate (B1204190) (DIOA) is a high-boiling, low-viscosity liquid ester that is increasingly recognized for its utility as a versatile solvent in various scientific research applications, particularly in the fields of drug development, material science, and toxicology. Its favorable physicochemical properties, including good solvency for a range of active pharmaceutical ingredients (APIs), compatibility with many polymers, and a favorable safety profile, make it an attractive alternative to traditional solvents. This document provides detailed application notes and experimental protocols for the use of DIOA as a solvent, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of Diisooctyl Adipate

A comprehensive understanding of the physicochemical properties of DIOA is essential for its effective application as a solvent in research. Key properties are summarized in the table below.

PropertyValueReference(s)
Appearance Clear, colorless to pale yellow oily liquid[1]
Molecular Formula C₂₂H₄₂O₄[2]
Molecular Weight 370.6 g/mol [2]
Boiling Point 214°C at 5 mmHg[1]
Melting Point -67°C[1]
Density ~0.924 g/cm³ at 20°C[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in most organic solvents[1]

Applications in Drug Formulation and Delivery

DIOA's properties as a non-greasy emollient and effective solvent make it a valuable excipient in the development of topical and transdermal drug delivery systems.[1] It can enhance the solubility of poorly water-soluble APIs, a significant challenge for over 70% of new chemical entities.[1]

Enhancing Solubility of Poorly Soluble APIs

DIOA can be used as a primary solvent or as a co-solvent in the oil phase of emulsions and microemulsions to dissolve lipophilic drugs, thereby improving their formulation stability and bioavailability.

Experimental Protocol: Preparation of a Topical Cream with a Poorly Soluble API using this compound

This protocol describes the formulation of an oil-in-water (O/W) emulsion-based cream where DIOA is used as a solvent for a model hydrophobic API.

Materials:

  • Oil Phase:

    • This compound (DIOA)

    • Model Hydrophobic API (e.g., Ibuprofen, Ketoconazole)

    • Cetyl Alcohol (emulsifier and thickener)

    • Stearic Acid (emulsifier and thickener)

  • Aqueous Phase:

  • Preservative: (e.g., Phenoxyethanol)

Equipment:

  • Beakers

  • Water bath or heating mantle with magnetic stirrer

  • Homogenizer

  • pH meter

  • Microscope

Procedure:

  • Oil Phase Preparation:

    • In a beaker, combine DIOA, cetyl alcohol, and stearic acid.

    • Heat the mixture to 70-75°C while stirring until all components are melted and homogenous.

    • Add the model hydrophobic API to the heated oil phase and stir until completely dissolved.

  • Aqueous Phase Preparation:

    • In a separate beaker, combine deionized water and glycerin.

    • Heat the aqueous phase to 70-75°C.

    • Add triethanolamine to the heated aqueous phase and stir until dissolved.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed (e.g., 5000 rpm).

    • Continue homogenization for 10-15 minutes until a uniform, white emulsion is formed.

  • Cooling and Final Additions:

    • Allow the emulsion to cool to below 40°C with gentle stirring.

    • Add the preservative and stir until uniformly dispersed.

    • Adjust the final pH if necessary.

Workflow for Topical Cream Formulation:

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation oil_ingredients Combine DIOA, Cetyl Alcohol, Stearic Acid heat_oil Heat to 70-75°C oil_ingredients->heat_oil dissolve_api Dissolve API in heated oil phase heat_oil->dissolve_api emulsification Emulsification: Add Aqueous Phase to Oil Phase with Homogenization dissolve_api->emulsification aqueous_ingredients Combine Deionized Water, Glycerin heat_aqueous Heat to 70-75°C aqueous_ingredients->heat_aqueous add_tea Add Triethanolamine heat_aqueous->add_tea add_tea->emulsification cooling Cool to < 40°C emulsification->cooling add_preservative Add Preservative cooling->add_preservative final_product Final Topical Cream add_preservative->final_product

Caption: Workflow for preparing a DIOA-based topical cream.

Application in Nanoparticle Synthesis

In material science, DIOA can serve as a non-polar solvent or the oil phase in the synthesis of polymeric nanoparticles and nanoemulsions for drug delivery. Its low water solubility and high boiling point are advantageous for various nanoprecipitation and emulsion-based synthesis methods. The choice of solvent can influence nanoparticle size and morphology.

Experimental Protocol: Nanoparticle Synthesis using DIOA as an Oil Phase

This protocol provides a generalized method for preparing polymer-based nanoparticles using an emulsion-solvent evaporation technique, where DIOA constitutes the oil phase.

Materials:

  • Biodegradable Polymer (e.g., PLGA, PCL)

  • This compound (DIOA)

  • Drug to be encapsulated

  • Aqueous solution containing a surfactant (e.g., Poloxamer 188, PVA)

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polymer and the drug in a suitable organic solvent.

    • Add DIOA to this mixture.

  • Emulsification:

    • Add the organic phase to the aqueous surfactant solution.

    • Emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

    • A rotary evaporator can be used to accelerate the removal of the organic solvent.

  • Nanoparticle Recovery:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with deionized water to remove excess surfactant.

    • Lyophilize the nanoparticles for long-term storage.

Workflow for Nanoparticle Synthesis:

G organic_phase Prepare Organic Phase: Polymer + Drug + Organic Solvent + DIOA emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Prepare Aqueous Phase: Water + Surfactant aqueous_phase->emulsification solvent_evaporation Solvent Evaporation emulsification->solvent_evaporation centrifugation Centrifugation and Washing solvent_evaporation->centrifugation lyophilization Lyophilization centrifugation->lyophilization nanoparticles Dry Nanoparticles lyophilization->nanoparticles

Caption: General workflow for nanoparticle synthesis using DIOA.

Biological Effects and Signaling Pathway Interactions

Recent studies on adipate esters, such as diisopropyl adipate (DIA), which is structurally similar to DIOA, have indicated that they can exert biological effects. For instance, DIA has been shown to act as an adjuvant in contact hypersensitivity by activating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[3] This suggests that DIOA may also interact with cellular signaling pathways, a crucial consideration for its use in drug delivery and toxicology studies.

The activation of TRPA1, a cation channel expressed on sensory neurons, leads to calcium influx.[3] This can trigger a cascade of downstream events, including the release of pro-inflammatory neuropeptides and the activation of dendritic cells, which play a key role in initiating an immune response.[3] The enhancement of dendritic cell trafficking to lymph nodes and the subsequent production of cytokines like interferon-gamma (IFN-γ) have been observed with DIA.[3]

Signaling Pathway of Adipate Ester-Induced TRPA1 Activation:

G DIOA This compound (or similar adipate ester) TRPA1 TRPA1 Ion Channel (on Sensory Neuron) DIOA->TRPA1 Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx DC_activation Dendritic Cell (DC) Activation & Trafficking Ca_influx->DC_activation Cytokine Cytokine Production (e.g., IFN-γ) DC_activation->Cytokine Immune_response Enhanced Immune Response (Contact Hypersensitivity) Cytokine->Immune_response

Caption: Proposed signaling pathway for DIOA-mediated TRPA1 activation.

Application in In Vitro Biological Assays

When screening compounds in cell-based assays, a suitable solvent is required for compounds that are not water-soluble.[4][5] DIOA, being a biocompatible and non-volatile solvent, can be considered for solubilizing lipophilic test compounds for in vitro toxicology or efficacy studies. However, it is crucial to evaluate the intrinsic effects of the solvent on the cell system being used.

Experimental Protocol: In Vitro Cell Viability Assay using DIOA as a Solvent

This protocol outlines a general procedure for assessing the cytotoxicity of a test compound dissolved in DIOA using a standard MTT assay.

Materials:

  • Cell line of interest (e.g., HaCaT, 3T3)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compound

  • This compound (DIOA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Equipment:

  • Cell culture incubator

  • Laminar flow hood

  • Microplate reader

  • Multichannel pipette

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Preparation of Test Compound Solutions:

    • Prepare a stock solution of the test compound in DIOA.

    • Prepare serial dilutions of the stock solution in cell culture medium. It is important to ensure that the final concentration of DIOA in the cell culture medium is consistent across all treatment groups and is below a cytotoxic level (which should be predetermined in a solvent toxicity pre-experiment).

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.

    • Include a vehicle control group (medium with DIOA at the same final concentration as the test groups) and a negative control group (medium only).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the negative control.

Logical Flow for In Vitro Assay:

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_solutions Prepare Test Compound in DIOA and Dilute in Medium seed_cells->prepare_solutions treat_cells Treat Cells with Compound prepare_solutions->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance analyze_data Analyze Data and Determine Cell Viability read_absorbance->analyze_data end End analyze_data->end

Caption: Logical workflow for an in vitro cell viability assay.

Conclusion

This compound is a promising and versatile solvent for a range of scientific research applications. Its utility in solubilizing poorly water-soluble compounds makes it particularly valuable in the formulation of topical and transdermal drug delivery systems. Furthermore, its properties are amenable to its use in the synthesis of nanoparticles. Researchers should, however, be mindful of its potential biological effects, such as the activation of ion channels, and should always include appropriate vehicle controls in their experimental designs. The protocols provided herein offer a foundation for the exploration of DIOA as a solvent in various research contexts.

References

Application Notes and Protocols: The Experimental Use of Diisooctyl Adipate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diisooctyl adipate (B1204190) (DIOA) is an organic compound, specifically an ester of isooctyl alcohol and adipic acid.[1] It is a clear, colorless, and oily liquid with low volatility and good thermal stability.[1][2] In material science, DIOA is predominantly utilized as a plasticizer, an additive that enhances the flexibility, durability, and workability of polymeric materials.[3][4][5] Its excellent performance at low temperatures and lower toxicity compared to some phthalate-based plasticizers make it a preferred choice in various applications.[3][6][7] These notes provide an overview of the applications of DIOA in material science, its mechanism of action, and detailed protocols for its experimental use.

Physicochemical Properties of Diisooctyl Adipate

A comprehensive understanding of the physical and chemical properties of DIOA is essential for its effective application in material formulations.

PropertyValueReference
Chemical Name Hexanedioic acid, 1,6-diisooctyl ester[1]
CAS Number 1330-86-5
Molecular Formula C22H42O4[2]
Molecular Weight 370.57 g/mol [8]
Appearance Clear, colorless to pale yellow, oily liquid[1][2]
Odor Mild, characteristic[8]
Boiling Point 213°C @ 12 mmHg[2]
Melting Point -67°C[8]
Flash Point 196°C[8]
Density ~0.925 g/cm³ at 20°C[2]
Viscosity ~15-17 mPa·s at 25°C[2]
Solubility in Water < 0.1%[8]
Solubility in Organic Solvents Soluble in ethanol, ether, and hydrocarbons[2][9]

Applications in Material Science

This compound's primary role in material science is as a plasticizer, particularly for polyvinyl chloride (PVC) and other polymers.[1][10] Its incorporation into a polymer matrix imparts several desirable properties:

  • Enhanced Flexibility and Softness: DIOA increases the plasticity of materials, making them less brittle.[5][11]

  • Improved Low-Temperature Performance: It maintains the flexibility of materials even in cold environments, preventing cracking.[3][9]

  • Increased Durability: By reducing the rigidity of the polymer, DIOA contributes to the overall longevity of the material.[1]

  • Processability: It lowers the viscosity of the polymer melt, making it easier to process and mold.[5]

Key application areas include:

  • Flexible PVC Products: Found in items like cables, wires, garden hoses, and sealing rings.[3][10]

  • Coatings and Films: Used in food packaging films and PVC coatings where flexibility and safety are crucial.[3][10]

  • Adhesives and Sealants: Acts as a solvent and plasticizing agent, improving application properties and elasticity.[11]

  • Automotive Interiors: Contributes to the heat stability and weather resistance of interior components.[3][11]

  • Synthetic Rubbers: Improves processing characteristics and enhances elasticity and tear resistance.[3]

Mechanism of Action: Plasticization

The function of DIOA as a plasticizer is explained by three core theories: the Lubricity Theory, the Gel Theory, and the Free Volume Theory.[4] The Free Volume Theory is the most comprehensive, suggesting that the plasticizer molecules increase the "free volume" within the polymer matrix. This disrupts the intermolecular forces between polymer chains, allowing them to move more freely past one another, which results in increased flexibility and a lower glass transition temperature (Tg).[4]

G cluster_0 Rigid Structure High Intermolecular Forces cluster_1 Flexible Structure Reduced Intermolecular Forces P1 Polymer Chain P2 Polymer Chain P5 Polymer Chain P3 Polymer Chain P4 Polymer Chain D1 DIOA P6 Polymer Chain D2 DIOA P7 Polymer Chain D3 DIOA P8 Polymer Chain D4 DIOA DIOA_source This compound (DIOA) DIOA_source->D1 Incorporation

Caption: Mechanism of Plasticization by this compound.

Experimental Protocols

Protocol 1: Synthesis of DIOA-Plasticized PVC Film

This protocol describes the preparation of a PVC film plasticized with this compound.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound (DIOA)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Metal mold (e.g., 150 x 150 x 1 mm)

  • Weighing balance

  • Spatula

Methodology:

  • Formulation: Prepare a formulation by weight. For example, a common formulation for flexible PVC might be:

    • PVC resin: 100 parts

    • DIOA: 30-50 parts

    • Thermal stabilizer: 2-3 parts

  • Mixing:

    • Accurately weigh the PVC resin, DIOA, and thermal stabilizer.

    • Combine the components in a beaker and mix thoroughly with a spatula until the DIOA is well absorbed by the PVC powder, forming a dry blend.

  • Milling:

    • Preheat the two-roll mill to a temperature suitable for PVC processing (typically 150-170°C).

    • Add the dry blend to the nip of the rolls.

    • Continuously cut and fold the molten PVC sheet on the mill for 5-10 minutes to ensure a homogeneous mixture.

  • Molding:

    • Preheat the hydraulic press to 170-180°C.

    • Cut a piece of the milled PVC sheet and place it into the preheated metal mold.

    • Place the mold in the press and apply a low pressure for a few minutes to allow the material to flow and fill the mold.

    • Increase the pressure to approximately 10 MPa and maintain for 5-10 minutes.

  • Cooling:

    • Transfer the mold to the cooling platens of the press and apply pressure while cooling with circulating water until the mold temperature is below 40°C.

  • Demolding:

    • Release the pressure and carefully remove the plasticized PVC film from the mold.

Protocol 2: Characterization of DIOA-Plasticized PVC Film

This protocol outlines key characterization techniques to evaluate the properties of the prepared film.

A. Thermal Analysis using Differential Scanning Calorimetry (DSC)

This method is used to determine the glass transition temperature (Tg) of the plasticized PVC, which is a key indicator of plasticizer efficiency.[4][6]

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Crimper

Methodology:

  • Sample Preparation: Cut a small disk (5-10 mg) from the prepared PVC film and place it in an aluminum DSC pan.[4] Crimp the pan to seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

    • Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at the same rate until it is well above the glass transition.

  • Data Analysis: Determine the Tg from the second heating scan as the midpoint of the step transition in the heat flow curve.

B. Mechanical Testing: Tensile Properties

This method evaluates the effect of DIOA on the mechanical properties of the PVC film.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die cutter

  • Calipers

Methodology:

  • Sample Preparation: Cut at least five dumbbell-shaped specimens from the PVC film using the die cutter.

  • Measurement: Measure the width and thickness of the gauge section of each specimen using calipers.

  • Tensile Test:

    • Clamp a specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

  • Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.

Quantitative Data Summary

The addition of DIOA significantly alters the properties of the base polymer. The following table summarizes the typical effects of DIOA on PVC properties.

PropertyUnplasticized PVCPVC + 40 phr DIOA (approx.)Reference
Glass Transition Temp. (Tg) ~80°C~20°C[4]
Tensile Strength HighLower[4]
Elongation at Break LowHigh[4]
Hardness (Shore A) ~100~80[4]

Note: The values presented are approximate and can vary based on the specific grade of PVC and other additives present in the formulation.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of materials containing this compound.

G cluster_char Characterization start Start: Define Formulation weigh Weigh Raw Materials (Polymer, DIOA, Additives) start->weigh mix Mixing/Blending weigh->mix process Melt Processing (e.g., Milling, Extrusion) mix->process mold Molding/Film Formation (e.g., Compression Molding) process->mold sample Sample Preparation for Testing mold->sample thermal Thermal Analysis (DSC) - Glass Transition (Tg) sample->thermal mech Mechanical Testing (UTM) - Tensile Strength - Elongation sample->mech morph Morphological Analysis (SEM) - Surface Topography sample->morph analysis Data Analysis & Interpretation thermal->analysis mech->analysis morph->analysis end End: Report Findings analysis->end

Caption: Experimental Workflow for DIOA-Containing Materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diisooctyl Adipate (DOA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of diisooctyl adipate (B1204190) (DOA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diisooctyl adipate (DOA)?

A1: The most prevalent method for synthesizing DOA is through the direct esterification of adipic acid with isooctanol.[1] This reaction is an equilibrium process and is typically facilitated by an acid catalyst to achieve high conversion rates.[2] Another method is the transesterification of dimethyl adipate with isooctanol, which can be advantageous in certain industrial settings.[3][4]

Q2: What are the critical parameters influencing the yield and purity of DOA?

A2: Several factors significantly impact the outcome of DOA synthesis. These include the choice and concentration of the catalyst, the molar ratio of isooctanol to adipic acid, reaction temperature, reaction time, and the efficiency of water removal, which is a byproduct of the esterification reaction.[5][6] Subsequent purification steps are also crucial for achieving a high-purity product.[7]

Q3: What are some common side reactions and byproducts to be aware of during DOA synthesis?

A3: Incomplete esterification can lead to the presence of the monoester, monoisooctyl adipate. At excessively high temperatures, side reactions such as the dehydration of isooctanol can occur.[7] The presence of residual starting materials or byproducts from side reactions can also lead to discoloration of the final product.[7]

Q4: Can the catalyst used in DOA synthesis be recycled?

A4: The recyclability of the catalyst depends on its nature. Homogeneous catalysts like sulfuric acid are difficult to recover and reuse.[4] However, heterogeneous catalysts, such as solid superacids or certain titanium-based catalysts, can be separated from the reaction mixture by filtration and potentially reused, which aligns with green chemistry principles.[4][5][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Rationale
Low Yield Incomplete Reaction- Increase reaction time. - Increase reaction temperature within the optimal range for the catalyst. - Increase catalyst concentration.[9]Drives the reaction equilibrium towards the product side.[9]
Inefficient Water Removal- Ensure the proper functioning of the water removal apparatus (e.g., Dean-Stark trap). - Use a water-carrying agent (entrainer) like toluene (B28343) if not already in the protocol.[9]The removal of water, a byproduct, shifts the equilibrium towards the formation of the ester, increasing the yield.[7][9]
Suboptimal Molar Ratio- Adjust the molar ratio of alcohol to adipic acid. An excess of alcohol is typically used.[7][9]An optimized molar ratio ensures the complete conversion of adipic acid.[9]
Catalyst Deactivation- For reusable catalysts, check for deactivation and regenerate or replace if necessary. - Ensure reactants are dry, as some catalysts are sensitive to water.[5][9]An active catalyst is crucial for achieving a high reaction rate and yield.[9]
Product Discoloration Presence of Impurities in Starting Materials- Use high-purity adipic acid and isooctanol.[7]Impurities can lead to side reactions that produce colored byproducts.
Inefficient Purification- After the reaction, thoroughly wash the crude product with a sodium carbonate or bicarbonate solution to neutralize and remove the acid catalyst, followed by washing with water until neutral.[2][7]Residual catalyst or acidic byproducts can cause discoloration, especially at elevated temperatures during purification.
High Reaction Temperature- Operate within the recommended temperature range for the specific catalyst to avoid thermal degradation of reactants or products.[5]Excessive heat can lead to charring and the formation of colored impurities.
High Acid Value in Final Product Incomplete Reaction- Increase reaction time, temperature, or catalyst concentration to drive the reaction to completion.[9]A more complete reaction will consume more of the starting adipic acid.[9]
Ineffective Neutralization- Ensure the neutralizing agent (e.g., sodium carbonate solution) is of the correct concentration and is used in sufficient quantity. - Increase the number of washing steps after neutralization.[9]This ensures the complete removal of acidic components from the crude product.[9]
Hydrolysis During Workup- Avoid prolonged contact with water, especially at elevated temperatures. - Ensure the final product is thoroughly dried.[9]This prevents the reverse reaction (hydrolysis) of the ester back to the acid and alcohol.[9]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis with Different Catalysts.

CatalystMolar Ratio (Isooctanol:Adipic Acid/Dimethyl Adipate)Catalyst Dosage (% w/w)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Titanium Adipate2.55:1 (with Dimethyl Adipate)2.39117Not specified94.23 (Ester exchange rate)[3][4][6]
Magnetic Solid Superacid (SO₄²⁻/Fe₃O₄-ZrO₂)3.2:1 (with Adipic Acid)1.5155299.4 (Conversion of adipic acid)[8]
p-Toluenesulfonic AcidNot specifiedNot specified160-1703Acid value < 2 mg KOH/g[2]

Experimental Protocols

1. Synthesis of this compound via Direct Esterification using an Acid Catalyst

This protocol is a composite methodology based on established procedures.[2]

  • Materials:

    • Adipic Acid (high purity)

    • Isooctanol

    • Acid Catalyst (e.g., p-Toluenesulfonic acid or concentrated Sulfuric Acid)

    • Toluene (optional, as a water-carrying agent)

    • 5% Sodium Carbonate Solution

    • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Dean-Stark apparatus

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add adipic acid, isooctanol (in a molar excess, e.g., 2.5:1 to 3.2:1 alcohol to acid), and the acid catalyst (e.g., 0.5-1% of the total reactant weight for sulfuric acid).[7][8] Toluene can be added to aid in the azeotropic removal of water.

    • Esterification: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction is deemed complete by monitoring the acid value of the mixture.[2]

    • Workup:

      • Cool the reaction mixture to room temperature.

      • Transfer the mixture to a separatory funnel and wash it with a 5% sodium carbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.[2]

      • Wash the organic layer with water and then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Purification:

      • Filter off the drying agent.

      • Remove the solvent (if any) and excess isooctanol using a rotary evaporator.

      • For high purity, the crude this compound can be purified by vacuum distillation.[2]

2. Synthesis of this compound via Transesterification using a Titanium Adipate Catalyst

This protocol is adapted from the synthesis of DOA using dimethyl adipate.[4]

  • Materials:

    • Dimethyl Adipate

    • Isooctanol

    • Titanium Adipate Catalyst

  • Equipment:

    • Reaction flask with a stirring device

    • Heating apparatus

    • Distillation setup for methanol (B129727) removal

    • Filtration apparatus

    • Vacuum distillation apparatus

  • Procedure:

    • Reactant Charging: In a reaction flask equipped with a stirrer, add dimethyl adipate and isooctanol (e.g., a molar ratio of 2.55:1 isooctanol to dimethyl adipate).[4]

    • Catalyst Addition and Reaction: Begin heating the mixture. At a specific temperature (e.g., 117°C), add the titanium adipate catalyst (e.g., 2.39% of the total mass of reactants).[3][4] Continue heating to a temperature where methanol begins to distill off. Maintain this temperature until the methanol outflow ceases.

    • Completion and Catalyst Removal: Gradually increase the temperature to ensure all methanol is removed, then stop the reaction. The solid titanium adipate catalyst can be separated from the hot reaction mixture by filtration and can be washed, dried, and reused.[4]

    • Purification: The filtrate, containing the crude DOA, is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the pure product.[4]

Visualizations

Troubleshooting_Low_Yield start Low DOA Yield check_reaction Check Reaction Parameters start->check_reaction check_water_removal Evaluate Water Removal Efficiency start->check_water_removal check_ratio Verify Molar Ratio start->check_ratio check_catalyst Assess Catalyst Activity start->check_catalyst solution_reaction Increase Time, Temperature, or Catalyst Concentration check_reaction->solution_reaction solution_water Ensure Proper Functioning of Water Separator/Use Entrainer check_water_removal->solution_water solution_ratio Adjust to Optimal Alcohol Excess check_ratio->solution_ratio solution_catalyst Regenerate or Replace Catalyst check_catalyst->solution_catalyst end Improved Yield solution_reaction->end solution_water->end solution_ratio->end solution_catalyst->end

Caption: Troubleshooting workflow for low DOA yield.

Fischer_Esterification_Mechanism adipic_acid Adipic Acid (R-COOH) protonated_carbonyl Protonated Carbonyl [R-C(OH)₂]⁺ adipic_acid->protonated_carbonyl + H⁺ (Catalyst) proton H+ proton->protonated_carbonyl tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + R'-OH isooctanol Isooctanol (R'-OH) isooctanol->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_intermediate Protonated Intermediate proton_transfer->protonated_intermediate water_loss Loss of Water protonated_intermediate->water_loss protonated_ester Protonated Ester [R-COOR']H⁺ water_loss->protonated_ester water H₂O water_loss->water deprotonation Deprotonation protonated_ester->deprotonation deprotonation->proton - H⁺ ester This compound (R-COOR') deprotonation->ester

Caption: Acid-catalyzed esterification mechanism for DOA synthesis.

References

how to improve the ester exchange rate for diisooctyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of diisooctyl adipate (B1204190) (DOA), with a focus on improving the ester exchange rate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing diisooctyl adipate (DOA)?

A1: The two main industrial methods for synthesizing this compound are direct esterification and transesterification (ester exchange).

  • Direct Esterification: This is the most common method and involves the reaction of adipic acid with isooctyl alcohol in the presence of an acid catalyst. Water is produced as a byproduct and needs to be continuously removed to drive the reaction towards completion.[1][2]

  • Transesterification (Ester Exchange): This method involves the reaction of an adipate ester (like dimethyl adipate) with isooctyl alcohol.[3][4] This process produces a different alcohol as a byproduct (e.g., methanol), which is removed to shift the equilibrium.[4] This can be advantageous in certain situations, such as when using byproducts from other industrial processes.[3]

Q2: What key parameters influence the ester exchange rate for DOA synthesis?

A2: The rate of ester exchange is primarily influenced by catalyst type and concentration, the molar ratio of reactants, and the reaction temperature.[3][5] Efficient removal of the alcohol byproduct (e.g., methanol) is also critical to drive the reaction forward.[4]

Q3: What types of catalysts are effective for the transesterification of this compound?

A3: Several catalysts can be used for the synthesis of DOA. Historically, conventional acid catalysts like sulfuric acid and p-toluenesulfonic acid have been used.[6] However, modern approaches often favor more environmentally friendly and efficient catalysts such as:

  • Titanium-based catalysts: Chelated titanium adipate has shown high catalytic efficiency for the ester exchange synthesis of DOA.[2][3] These catalysts are often stable, non-toxic, and can be recycled.[3]

  • Solid superacids: These are heterogeneous catalysts that offer advantages like high catalytic activity, selectivity, thermal stability, and easy separation from the product.[6][7][8]

  • Enzymatic catalysts: Lipases are a greener alternative that can catalyze the reaction under milder conditions, reducing side reactions and energy consumption.[9]

Q4: How can I monitor the progress of the ester exchange reaction?

A4: A common method for monitoring the progress of a transesterification reaction is to measure the amount of the alcohol byproduct (e.g., methanol) that is collected over time.[4] The reaction is considered complete when the production of the alcohol byproduct ceases. Additionally, techniques like gas chromatography (GC) or thin-layer chromatography (TLC) can be used to analyze the composition of the reaction mixture.[10]

Troubleshooting Guide

Problem 1: Low Ester Exchange Rate or Low Yield

Possible CauseRecommended SolutionExpected Outcome
Suboptimal Catalyst Concentration Optimize the catalyst dosage. For titanium adipate, a dosage of around 2.39% has been shown to be effective.[3]An optimal catalyst concentration will maximize the reaction rate without promoting side reactions.
Incorrect Molar Ratio of Reactants Adjust the molar ratio of isooctanol to the starting adipate ester. A slight excess of the alcohol is typically used to drive the reaction equilibrium towards the product.[1] An optimized molar ratio of isooctanol to dimethyl adipate of 2.55:1 has been reported to be effective.[3]Using an excess of one reactant can shift the equilibrium to favor the formation of the desired product, thus increasing the yield.[5]
Inappropriate Reaction Temperature Optimize the reaction temperature. For the synthesis of DOA using a titanium adipate catalyst, adding the catalyst at a temperature of 117°C has been found to be optimal.[3]The reaction rate generally increases with temperature; however, excessively high temperatures can lead to side reactions and degradation of the product.[10]
Inefficient Removal of Alcohol Byproduct Ensure your reaction setup allows for the efficient removal of the alcohol byproduct (e.g., methanol) as it is formed. This can be achieved through distillation.Continuous removal of a byproduct shifts the reaction equilibrium to the right, favoring the formation of the desired ester and increasing the overall yield.[4][5]
Catalyst Deactivation If using a recyclable catalyst, ensure it is properly regenerated before use. Impurities in the reactants can also lead to catalyst poisoning.[10]An active catalyst is crucial for achieving a high reaction rate.[5]

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of this compound via ester exchange using a titanium adipate catalyst as reported in a study.[3]

ParameterOptimal ValueResulting Ester Exchange Rate
Catalyst Dosage (% of total reactants)2.39%94.23%
Molar Ratio (Isooctanol:Dimethyl Adipate)2.55 : 194.23%
Reaction Temperature at Catalyst Addition117 °C94.23%

Experimental Protocols

Synthesis of this compound via Ester Exchange using a Titanium Adipate Catalyst

This protocol is adapted from a study on the optimization of DOA synthesis.[3]

Materials:

  • Dimethyl adipate

  • Isooctanol

  • Titanium adipate catalyst

Procedure:

  • Reactant Charging: In a reaction flask equipped with a stirrer, thermometer, and a distillation setup, add dimethyl adipate and isooctanol in a molar ratio of 1:2.55.[3]

  • Heating: Begin stirring the mixture and heat it to 117°C.[3]

  • Catalyst Addition: Once the reaction mixture reaches 117°C, add the titanium adipate catalyst at a dosage of 2.39% based on the total mass of the reactants.[3]

  • Reaction and Distillation: Continue heating the reaction mixture. Methanol (B129727) will be produced as a byproduct and should be continuously removed via distillation. Maintain the reaction temperature to ensure a steady removal of methanol.

  • Reaction Completion: The reaction is considered complete when methanol is no longer being distilled from the reaction mixture.

  • Purification: After the reaction is complete, cool the mixture. The crude this compound can be purified by vacuum distillation to remove any unreacted starting materials and the catalyst residue.[4]

Visualizations

Ester_Exchange_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Charge Dimethyl Adipate and Isooctanol Heat Heat to 117°C Reactants->Heat Add_Catalyst Add Titanium Adipate Catalyst (2.39%) Heat->Add_Catalyst Ester_Exchange Ester Exchange Reaction (Transesterification) Add_Catalyst->Ester_Exchange Methanol_Removal Continuous Removal of Methanol Byproduct Ester_Exchange->Methanol_Removal Drives Equilibrium Cooling Cool Reaction Mixture Ester_Exchange->Cooling Methanol_Removal->Ester_Exchange Purify Purify by Vacuum Distillation Cooling->Purify DOA_Product High-Purity This compound Purify->DOA_Product

References

troubleshooting common issues in diisooctyl adipate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the esterification of diisooctyl adipate (B1204190) (DOA).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of diisooctyl adipate (DOA) synthesis?

A1: The most common method for producing DOA is the direct esterification of adipic acid with 2-ethylhexanol. This is a reversible reaction where adipic acid reacts with two molecules of 2-ethylhexanol in the presence of an acid catalyst to form one molecule of DOA and two molecules of water.[1] To achieve a high yield, the equilibrium of this reaction must be shifted towards the product side.[1][2]

Q2: What are the critical parameters to control during DOA esterification?

A2: The key parameters to control are the molar ratio of alcohol to adipic acid, reaction temperature, catalyst type and concentration, and reaction time.[3] Efficient removal of the water byproduct is also crucial to drive the reaction forward.[3][4]

Q3: What are common impurities found in crude DOA?

A3: Common impurities include unreacted adipic acid and 2-ethylhexanol, residual catalyst, water, and colored byproducts that may have formed during the reaction.[3]

Q4: What are the advantages of using solid superacid catalysts over traditional catalysts like sulfuric acid?

A4: Solid superacid catalysts offer several advantages, including higher catalytic activity and selectivity, resistance to high temperatures, easier separation from the product, and reduced environmental pollution and equipment corrosion compared to traditional catalysts like sulfuric acid.[3][5]

Troubleshooting Guides

Problem 1: Low Yield of this compound

A low yield of DOA is a common issue that can stem from several factors related to reaction equilibrium and conditions.[2]

Possible CauseTroubleshooting StepExpected Outcome
Incomplete Reaction - Increase reaction time.- Increase reaction temperature within the optimal range.- Increase catalyst concentration.[3]Drives the reaction equilibrium towards the product side, thereby increasing the yield.[3]
Inefficient Water Removal - Ensure a water-carrying agent (e.g., toluene) is used effectively.- Check the reaction setup for any leaks that could hinder water removal.[3]Efficient removal of water will shift the reaction equilibrium towards the formation of DOA.[2][3]
Suboptimal Molar Ratio - Adjust the molar ratio of alcohol to adipic acid. A typical excess of alcohol is used.[1][3]An optimized molar ratio ensures the complete conversion of adipic acid.[3]
Catalyst Deactivation - If using a reusable catalyst, check for deactivation and regenerate or replace it if necessary.- For water-sensitive catalysts, ensure reactants are dry.[3]An active catalyst is crucial for achieving a high reaction rate and completion.[3]
Problem 2: High Acid Value in the Final Product

A high acid value indicates the presence of residual adipic acid or other acidic byproducts.[3]

Possible CauseTroubleshooting StepExpected Outcome
Incomplete Esterification - Refer to the troubleshooting guide for low yield to drive the reaction to completion.[3]A more complete reaction will consume more of the initial adipic acid.[3]
Ineffective Neutralization - Ensure the neutralizing agent (e.g., sodium carbonate solution) is of the correct concentration and is used in a sufficient amount.- Increase the number of washing steps after neutralization.[3]Complete removal of acidic components from the crude product.[3]
Hydrolysis During Workup - Avoid prolonged contact with water, especially at elevated temperatures, during the washing and purification stages.[3]Minimizes the reverse reaction (hydrolysis) of the ester back to the carboxylic acid.
Problem 3: Product Discoloration

The final DOA product may sometimes appear yellow or reddish.[6][7]

Possible CauseTroubleshooting StepExpected Outcome
Side Reactions - Lower the reaction temperature to minimize the formation of colored byproducts.[4]A lighter-colored or colorless product.
Catalyst-Induced Coloration - Certain catalysts, like some organic titanium compounds, can form colored complexes with adipic acid or its esters.[6] Consider using a different catalyst that does not cause discoloration.A product with improved color quality.
Oxidation - Conduct the reaction under an inert atmosphere (e.g., a nitrogen blanket) to prevent oxidation of reactants or products.[1]Reduced formation of colored oxidation byproducts.

Experimental Protocols

Protocol 1: Direct Esterification of Adipic Acid with 2-Ethylhexanol

This protocol describes a general procedure for the synthesis of DOA.

Materials:

  • Adipic Acid

  • 2-Ethylhexanol

  • Acid Catalyst (e.g., p-Toluenesulfonic acid or a titanate ester)

  • 5% Sodium Carbonate Solution

  • Water

  • Nitrogen gas

Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus)

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • Charging the Reactor: Charge the reaction vessel with adipic acid and 2-ethylhexanol. A molar excess of the alcohol (e.g., a molar ratio of 1:2.3 to 1:2.5 of acid to alcohol) is typically used.[1]

  • Catalyst Addition: Under a nitrogen blanket and with continuous stirring, add the chosen catalyst. For a composite titanate/p-TSA system, a dosage of 0.8%–1.2% of the total reactant mass can be used.[1]

  • Initial Esterification and Dehydration: Gradually heat the mixture to 120–130 °C and maintain this temperature for about 1.5 hours. Water generated during the reaction will be collected in the water separator.[1]

  • High-Temperature Esterification: Increase the reaction temperature to 160–170 °C and continue the reaction for approximately 3 hours, ensuring the continuous removal of water.[1]

  • Monitoring Reaction Progress: Periodically take samples to measure the acid value. The reaction is considered complete when the acid value drops below a target threshold (e.g., less than 2 mg KOH/g).[1]

  • Cooling and Neutralization: Once the reaction is complete, cool the crude ester to room temperature. Wash the crude ester twice with a 5% sodium carbonate solution to neutralize and remove the residual acid catalyst.[1]

  • Washing: Wash the ester with water until the mixture is neutral.[1]

  • Dehydration and Alcohol Removal: Heat the washed ester under reduced pressure to remove residual water and excess 2-ethylhexanol.[1]

  • Vacuum Distillation: For high-purity DOA, perform a final vacuum distillation.[1]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for DOA Esterification

ParameterRecommended ValueReference
Molar Ratio (Alcohol:Acid)2.3:1 to 2.5:1[1]
Catalyst Concentration (Titanate/p-TSA)0.8% - 1.2% of total reactant mass[1]
Initial Esterification Temperature120 - 130 °C[1]
High-Temperature Esterification160 - 170 °C[1]
Target Acid Value< 2 mg KOH/g[1]

Table 2: Comparison of Common Catalysts for Esterification

CatalystAdvantagesDisadvantages
Concentrated Sulfuric Acid High catalytic activity, low cost.[1]Equipment corrosion, side reactions, difficult to separate, significant waste generation.[1][4]
p-Toluenesulfonic Acid (p-TSA) High efficiency, less corrosive than sulfuric acid.[1]Can be difficult to remove completely from the product.[1]
Titanate Esters High catalytic activity, good product color, low toxicity.[1]Can be sensitive to water, may require specific reaction conditions.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Charge Reactor Charge Reactor with Adipic Acid and 2-Ethylhexanol Add Catalyst Add Catalyst under Nitrogen Atmosphere Charge Reactor->Add Catalyst Initial Esterification Initial Esterification (120-130°C) Add Catalyst->Initial Esterification High-Temp Esterification High-Temperature Esterification (160-170°C) Initial Esterification->High-Temp Esterification Monitor Progress Monitor Acid Value High-Temp Esterification->Monitor Progress Cool Down Cool Reaction Mixture Monitor Progress->Cool Down Reaction Complete Neutralize Neutralize with Sodium Carbonate Cool Down->Neutralize Wash Wash with Water Neutralize->Wash Dehydrate & De-alcoholize Dehydrate and Remove Excess Alcohol Wash->Dehydrate & De-alcoholize Vacuum Distill Vacuum Distillation Dehydrate & De-alcoholize->Vacuum Distill Final Product Final Product Vacuum Distill->Final Product

Caption: Experimental workflow for DOA synthesis.

G Low Yield Low Yield Check Water Removal Is water removal efficient? Low Yield->Check Water Removal Check Reaction Time/Temp Are reaction time and temperature adequate? Check Water Removal->Check Reaction Time/Temp Yes Improve Water Removal Improve Water Removal Check Water Removal->Improve Water Removal No Check Molar Ratio Is the alcohol:acid molar ratio correct? Check Reaction Time/Temp->Check Molar Ratio Yes Increase Time/Temp Increase Time/Temp Check Reaction Time/Temp->Increase Time/Temp No Check Catalyst Activity Is the catalyst active? Check Molar Ratio->Check Catalyst Activity Yes Adjust Molar Ratio Adjust Molar Ratio Check Molar Ratio->Adjust Molar Ratio No Regenerate/Replace Catalyst Regenerate/Replace Catalyst Check Catalyst Activity->Regenerate/Replace Catalyst No High Yield High Yield Check Catalyst Activity->High Yield Yes Improve Water Removal->High Yield Increase Time/Temp->High Yield Adjust Molar Ratio->High Yield Regenerate/Replace Catalyst->High Yield

Caption: Troubleshooting workflow for low DOA yield.

G cluster_reactants Reactants cluster_products Products Adipic Acid Adipic Acid Equilibrium Equilibrium Adipic Acid->Equilibrium 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Equilibrium DOA DOA Water Water Equilibrium->DOA Equilibrium->Water Increase Alcohol Increase Alcohol (Excess Reactant) Increase Alcohol->Equilibrium Shifts Right Remove Water Remove Water (Product Removal) Remove Water->Equilibrium Shifts Right Increase Temp Increase Temperature Increase Temp->Equilibrium Affects Rate & Position Add Catalyst Add Catalyst Add Catalyst->Equilibrium Increases Rate

Caption: Factors affecting DOA esterification equilibrium.

References

Technical Support Center: Purification of Crude Diisooctyl Adipate (DOA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of crude diisooctyl adipate (B1204190) (DOA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude diisooctyl adipate?

A1: Common impurities in crude DOA include residual adipic acid, unreacted isooctanol (or 2-ethylhexanol), the monoester (monoisooctyl adipate), residual acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), water, and colored byproducts formed during the high-temperature esterification reaction.[1][2]

Q2: What is the standard procedure for purifying crude DOA after synthesis?

A2: The standard purification process involves a three-step post-treatment:

  • Alkali Washing (Neutralization): The crude ester is washed with a basic solution, such as 5% sodium carbonate, to neutralize and remove the acidic catalyst and any remaining adipic acid.[3]

  • Water Washing: The neutralized ester is then washed with deionized water to remove residual salts and water-soluble impurities until the mixture is neutral.[3][4]

  • Vacuum Distillation: For high-purity DOA, the final step is vacuum distillation to remove unreacted alcohol, water, and other volatile impurities.[4]

Q3: Why is my final DOA product colored (yellowish or pale amber)?

A3: Discoloration in the final product can be caused by several factors, including the degradation of reactants or the product at high temperatures during synthesis, or the presence of residual catalyst or byproducts.[2][5] To address this, ensure that the reaction temperature is properly controlled. For existing discoloration, adsorbent treatment or the use of a "finishing agent" can be effective.[6][7]

Q4: Can I purify DOA without using vacuum distillation?

A4: While vacuum distillation is a standard method for achieving high purity, alternative methods can be employed, particularly for color removal.[4] One such method involves the use of a "finishing agent," which is a mixture of adsorbents like calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate (B86663).[7] This treatment can yield a product with a lighter color, potentially making it suitable for sale without the need for high-vacuum distillation.[7]

Q5: How can I assess the purity of my purified DOA?

A5: The purity of DOA can be determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are preferred for quantitative analysis and the identification of specific impurities. The acid value, measured by titration, is a key parameter to ensure the removal of acidic impurities, with a target of less than 2 mg KOH/g often considered complete.[4]

Troubleshooting Guides

Issue 1: High Acid Value in Final Product

A high acid value in the purified DOA indicates the presence of residual adipic acid or an acidic catalyst.

Possible CauseTroubleshooting StepExpected Outcome
Ineffective Neutralization - Ensure the neutralizing agent (e.g., 5% sodium carbonate solution) is at the correct concentration and used in sufficient quantity.- Increase the number of washing steps (e.g., from two to three washes).- Improve mixing during the washing phase to ensure thorough contact between the organic and aqueous layers.Complete removal of acidic components, leading to a neutral pH in the water wash and a low acid value in the final product.
Hydrolysis During Workup - Avoid prolonged contact with water, especially at elevated temperatures, as this can hydrolyze the ester back to adipic acid and isooctanol.Minimized product loss and prevention of increased acidity.
Incomplete Esterification - If the issue persists, revisit the synthesis step to ensure the reaction has gone to completion. This can be done by extending the reaction time or increasing the temperature.A more complete reaction will consume more of the starting adipic acid, reducing the initial acid load for the purification steps.
Issue 2: Product Discoloration (Yellow or Amber Hue)

The presence of color in the final DOA product is a common issue.

Possible CauseTroubleshooting StepExpected Outcome
Residual Catalyst or Byproducts - Ensure thorough neutralization and washing to remove all traces of the acid catalyst.[2]- Consider an additional purification step using adsorbents.A clear, colorless final product.
Thermal Degradation - If discoloration is significant, it may have occurred during a high-temperature synthesis. While this cannot be reversed, future syntheses should be conducted at the lower end of the effective temperature range.Prevention of color formation in subsequent batches.
Impurities in Starting Materials - Use high-purity adipic acid and isooctanol to prevent the introduction of color-forming impurities.[2]A higher quality crude product that is easier to purify to a colorless state.
Issue 3: Inefficient Vacuum Distillation

Problems during vacuum distillation can lead to poor separation and a lower-purity final product.

Possible CauseTroubleshooting StepExpected Outcome
Poor Vacuum - Check the vacuum system for leaks. Ensure all joints and seals are secure.- Verify the vacuum pump is functioning correctly and can achieve the required pressure (e.g., 0.095 MPa).[4]A stable and sufficiently low pressure to allow for distillation at the correct temperature, preventing thermal degradation.
Incorrect Fraction Collection - Monitor the distillation temperature closely and collect only the fraction that distills within the expected range for DOA (typically 240–250 °C at 0.095 MPa).[4]Isolation of high-purity DOA, leaving lower and higher boiling point impurities behind.
Foaming or Bumping - Ensure a smooth boiling process by using boiling chips or a magnetic stirrer.- Heat the distillation flask evenly to avoid localized overheating.A controlled distillation process, preventing contamination of the distillate with undistilled crude product.

Data Presentation

Table 1: Typical Parameters for DOA Purification Steps

ParameterAlkali WashingWater WashingVacuum Distillation
Reagent 5% Sodium Carbonate SolutionDeionized WaterN/A
Temperature AmbientAmbient240–250 °C[4]
Pressure AtmosphericAtmospheric~0.095 MPa[4]
Duration 2 washesWash until neutralN/A
Key Objective Neutralize acid catalyst and adipic acidRemove salts and water-soluble impuritiesRemove unreacted alcohol and other volatiles

Table 2: Components of "Finishing Agents" for Color Removal (Alternative to Distillation)

Finishing Agent Mixture 1[7]Finishing Agent Mixture 2[6]
Calcium HydroxideSodium Carbonate
Magnesium HydroxideMagnesium Carbonate
Activated Carbon (gac)Activated Carbon (gac)
Magnesium Sulfate (sal epsom)Magnesium Sulfate
Weight Ratio (Example) 1 : 1 : 2 : 1.5

Experimental Protocols

Protocol 1: Standard Purification of Crude DOA
  • Alkali Washing (Neutralization):

    • Transfer the crude DOA to a separatory funnel.

    • Add a 5% aqueous solution of sodium carbonate in a volume equal to approximately 20-25% of the crude DOA volume.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with a fresh portion of the sodium carbonate solution.

  • Water Washing:

    • Add deionized water to the separatory funnel in a volume equal to the previous wash.

    • Shake and allow the layers to separate as before, then drain the aqueous layer.

    • Check the pH of the aqueous layer. Repeat the water wash until the pH is neutral.

  • Drying and Alcohol Removal:

    • Transfer the washed DOA to a clean, dry flask.

    • Add an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, and swirl to mix.

    • Set up a simple distillation apparatus and heat the mixture under reduced pressure to remove any residual water and excess isooctanol.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Heat the dried and dealcoholized DOA.

    • Collect the fraction that distills at 240–250 °C under a vacuum of approximately 0.095 MPa.[4] This fraction is the purified this compound.

Protocol 2: Purification using Adsorbent/Finishing Agent
  • Dealcoholization:

    • After the initial synthesis and water washing steps, transfer the crude DOA to a reaction vessel.

    • Heat the crude product under reduced pressure to remove the majority of the unreacted isooctanol.

  • Adsorbent Treatment:

    • To the dealcoholized crude product, add the chosen finishing agent mixture (e.g., a mix of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate) at a weight ratio of 0.005-0.01:1 relative to the initial amount of adipic acid used in the synthesis.[7]

    • Stir the mixture vigorously at a moderately elevated temperature (e.g., 70-80 °C) for approximately one hour.[3]

  • Filtration:

    • Filter the mixture while it is still warm to remove the solid adsorbent material.

    • The resulting liquid is the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final_product Final Product cluster_options Purification Options Crude_DOA Crude DOA (Contains acid, alcohol, water, color) Neutralization Alkali Washing (e.g., 5% Na2CO3) Crude_DOA->Neutralization Water_Washing Water Washing Neutralization->Water_Washing Removes Acid Drying Drying & Alcohol Removal Water_Washing->Drying Removes Salts Final_Purification Final Purification Step Drying->Final_Purification Removes Water & Alcohol Vacuum_Distillation Vacuum Distillation Final_Purification->Vacuum_Distillation Adsorbent_Treatment Adsorbent Treatment (Finishing Agent) Final_Purification->Adsorbent_Treatment Pure_DOA High-Purity DOA Vacuum_Distillation->Pure_DOA Adsorbent_Treatment->Pure_DOA Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions_acidity Solutions for High Acidity cluster_solutions_color Solutions for Discoloration Impure_Product Impure DOA Detected High_Acidity High Acid Value Impure_Product->High_Acidity Discoloration Product is Colored Impure_Product->Discoloration Increase_Washing Increase Alkali Washes High_Acidity->Increase_Washing Check_Neutralizer Check Neutralizer Concentration High_Acidity->Check_Neutralizer Adsorbent Treat with Adsorbent (e.g., Activated Carbon) Discoloration->Adsorbent Finishing_Agent Use Finishing Agent Discoloration->Finishing_Agent Pure_Product Pure DOA Increase_Washing->Pure_Product Check_Neutralizer->Pure_Product Adsorbent->Pure_Product Finishing_Agent->Pure_Product

References

Technical Support Center: Purification of Diisooctyl Adipate (DOA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of impurities from diisooctyl adipate (B1204190) (DOA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude diisooctyl adipate after synthesis?

A1: The most common impurities in crude DOA originate from the direct esterification of adipic acid and isooctyl alcohol. These include unreacted starting materials such as adipic acid and isooctyl alcohol, residual acid catalyst (e.g., sulfuric or p-toluenesulfonic acid), water, and colored byproducts formed during the reaction.[1]

Q2: Why is the removal of these impurities important for my application?

A2: High-purity DOA is crucial for ensuring consistent product performance, stability, and meeting regulatory standards. Impurities can negatively affect the plasticizing efficiency, color, and long-term stability of the final product formulation.

Q3: What are the primary methods for purifying crude this compound?

A3: The primary purification methods involve a multi-step process that includes:

  • Neutralization and Washing: To remove acidic catalysts and unreacted adipic acid.[2]

  • Dealcoholization and Dehydration: To remove excess isooctyl alcohol and water, typically through heating under reduced pressure.[2]

  • Adsorbent Treatment (Refining): To remove colored impurities and other minor byproducts using materials like activated carbon.[3][4][5]

  • Vacuum Distillation: As a final step to obtain high-purity DOA.[2]

Q4: What is a typical acid value I should aim for in the final product?

A4: The esterification reaction is generally considered complete when the acid value drops below a target of 2 mg KOH/g.[2] For high-purity applications, the final product should have a significantly lower acid value after purification.

Q5: Can I use a method other than vacuum distillation for the final purification?

A5: While vacuum distillation is a standard method for achieving high purity[2], some methods propose that a thorough refining step with a specific mixture of adsorbents can produce a product that meets technical requirements without the need for high-vacuum distillation.[4][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: The final product has a high acid value.

A high acid value indicates the presence of residual adipic acid or an acidic catalyst.[1]

Possible CauseTroubleshooting StepExpected Outcome
Incomplete Esterification Increase reaction time, temperature, or catalyst concentration to drive the reaction to completion.[1]A more complete reaction will consume more of the initial adipic acid.[1]
Ineffective Neutralization Ensure the neutralizing agent (e.g., 5% sodium carbonate solution) is of the correct concentration and is used in sufficient quantity. Increase the number of washing steps after neutralization.[1][2]Complete removal of acidic components from the crude product.[1]
Hydrolysis During Workup Avoid prolonged contact with water, especially at elevated temperatures. Ensure the final product is thoroughly dried.[1]Prevents the reverse reaction (hydrolysis) of the ester back to the acid and alcohol.[1]

Problem 2: The final product is colored (yellowish or brownish tint).

Possible CauseTroubleshooting StepExpected Outcome
High reaction temperature during synthesis leading to degradation. Optimize the synthesis reaction temperature.Minimized formation of colored byproducts.
Presence of colored impurities. Treat the crude or distilled product with an adsorbent like activated carbon.[6]Removal of colored impurities, resulting in a colorless product.
Incomplete removal of catalyst. Ensure thorough washing with a basic solution to remove all acidic catalyst residues.[6]A clear and colorless final product.

Problem 3: Poor separation of organic and aqueous layers during washing (emulsion formation).

Possible CauseTroubleshooting StepExpected Outcome
Vigorous shaking of the separatory funnel. Gently invert the separatory funnel multiple times instead of vigorous shaking.[6]Reduced emulsion formation and clearer phase separation.
High concentration of soap-like impurities. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[6]Improved separation of the aqueous and organic layers.

Summary of Impurity Removal Methods

The following table summarizes the common impurities in crude this compound and the recommended methods for their removal.

ImpurityRemoval MethodPrinciple of RemovalTarget Purity/Specification
Unreacted Adipic Acid Neutralization with a basic solution (e.g., NaHCO₃, Na₂CO₃) followed by water washing.[2]Converts the acidic adipic acid into a water-soluble salt that partitions into the aqueous phase.Acid Value < 2 mg KOH/g[2]
Residual Acid Catalyst Neutralization with a basic solution (e.g., NaHCO₃, Na₂CO₃) followed by water washing.[2]Neutralizes the acid catalyst, forming a water-soluble salt that is removed in the aqueous phase.Neutral pH of the organic layer after washing.
Unreacted Isooctyl Alcohol Dehydration and Dealcoholization under reduced pressure; Vacuum Distillation.[2]The excess alcohol is more volatile than DOA and is removed by heating under vacuum.DOA Content > 99.5%[4][5]
Water Dehydration under reduced pressure; Vacuum Distillation.[2]Water is removed along with the excess alcohol during vacuum heating.-
Colored Byproducts Activated Carbon Treatment (or other adsorbents like magnesium hydroxide, calcium hydroxide, magnesium sulfate).[4][5]Adsorbents have a high surface area that binds colored impurities, which are then removed by filtration.Colorless or < No. 30 (Platinum-Cobalt scale)[4][5]

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound

This protocol describes the removal of acidic impurities from crude DOA.

  • Cooling: Cool the crude DOA from the reaction to room temperature.[2]

  • First Wash: Transfer the crude DOA to a separatory funnel. Add an equal volume of a 5% sodium carbonate solution.[2]

  • Extraction: Stopper the funnel and gently invert it multiple times, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the DOA, and the lower aqueous layer contains the neutralized acids.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the sodium carbonate solution (steps 2-5) one more time to ensure complete removal of acidic impurities.[2]

  • Water Wash: Wash the organic layer with an equal volume of deionized water until the mixture is neutral.[2]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filtration: Filter off the drying agent to obtain the neutralized crude DOA.

Protocol 2: Activated Carbon Treatment for Color Removal

This protocol is for the removal of colored impurities from neutralized DOA.

  • Adsorbent Addition: In a suitable reaction vessel, add 0.5% to 1.0% (by weight of DOA) of activated carbon to the neutralized DOA.

  • Mixing: Stir the mixture at a moderate speed for 1-2 hours at a slightly elevated temperature (e.g., 60-80°C) to enhance the adsorption process.

  • Filtration: Filter the mixture through a bed of celite or a suitable filter paper to completely remove the activated carbon.

  • Product Collection: The resulting filtrate should be a colorless to pale yellow liquid, ready for final purification by vacuum distillation if required.

Protocol 3: High-Vacuum Distillation of this compound

This protocol is for the final purification of DOA to achieve high purity.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Charging the Flask: Charge the distillation flask with the neutralized and/or activated carbon-treated DOA. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Turn on the magnetic stirrer and slowly apply vacuum to the system. A pressure of around 0.095 MPa is typically used.[2]

  • Heating: Once the vacuum is stable, begin to heat the distillation flask with a heating mantle.

  • Fraction Collection: Gradually increase the temperature. Collect the fraction that distills between 240–250 °C at 0.095 MPa.[2]

  • Cooling and Collection: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool under vacuum before slowly reintroducing air into the system. Collect the purified DOA from the receiving flask.

Visualizations

G cluster_start Start: Crude DOA cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End: Purified DOA Start Crude this compound HighAcid High Acid Value? Start->HighAcid Colored Product Colored? Start->Colored Emulsion Emulsion Formation? Start->Emulsion HighAcid->Colored No OptimizeReaction Optimize Esterification HighAcid->OptimizeReaction Yes ImproveWash Improve Neutralization/Wash HighAcid->ImproveWash Yes CheckHydrolysis Check for Hydrolysis HighAcid->CheckHydrolysis Yes Colored->Emulsion No ActivatedCarbon Activated Carbon Treatment Colored->ActivatedCarbon GentleMix Gentle Mixing/Brine Wash Emulsion->GentleMix Yes End High-Purity DOA Emulsion->End No OptimizeReaction->Start ImproveWash->Start CheckHydrolysis->Start ActivatedCarbon->Emulsion GentleMix->Start G Start Crude DOA Wash1 Wash with 5% Na2CO3 Solution Start->Wash1 Separate1 Separate Aqueous Layer Wash1->Separate1 Wash2 Repeat Na2CO3 Wash Separate1->Wash2 Separate2 Separate Aqueous Layer Wash2->Separate2 WaterWash Wash with Deionized Water Separate2->WaterWash Separate3 Separate Aqueous Layer WaterWash->Separate3 BrineWash Wash with Brine Separate3->BrineWash Separate4 Separate Aqueous Layer BrineWash->Separate4 Dry Dry with Anhydrous Na2SO4 Separate4->Dry Filter Filter Dry->Filter End Neutralized DOA Filter->End G Start Neutralized DOA AddCarbon Add Activated Carbon (0.5-1.0% w/w) Start->AddCarbon Stir Stir for 1-2 hours at 60-80°C AddCarbon->Stir Filter Filter to Remove Carbon Stir->Filter End Decolorized DOA Filter->End

References

Technical Support Center: Quantification of Diisooctyl Adipate (DIOA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of diisooctyl adipate (B1204190) (DIOA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of DIOA.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of DIOA using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Linearity in GC-MS Calibration Curve

Question: I am analyzing di(2-ethylhexyl) adipate (a close analog of DIOA) using GC-MS and my calibration curve is not linear, showing increasing response factors with higher concentrations. What could be the cause?

Answer: This is a common issue when analyzing adipate esters. There are two primary potential sources for this problem:

  • Ion Source Contamination (MSD): A dirty ion source in the mass spectrometer can lead to a narrowing of the linear range. Contaminants can affect the ionization efficiency and lead to non-linear responses, especially for active compounds like adipates.

  • Active Sites in the GC Inlet or Column: The GC inlet liner or the column itself may have active sites that can trap the analyte, particularly at lower concentrations. This absorption is more pronounced at low concentrations, leading to a disproportionately lower response compared to higher concentrations.

Troubleshooting Steps:

  • Clean the Ion Source: Refer to your instrument manual for the proper procedure to clean the mass spectrometer's ion source.

  • Inspect and Replace the GC Inlet Liner: A dirty or active inlet liner is a frequent cause of analyte loss. Replace it with a new, deactivated liner.

  • Condition the GC Column: Bake out the column according to the manufacturer's instructions to remove contaminants. If the problem persists, the column may be irreversibly damaged and require replacement.

  • Check for Leaks: Leaks in the injector can also affect the analysis. Perform a leak check to ensure system integrity.

Issue 2: Peak Tailing in Chromatograms

Question: My chromatograms for DIOA analysis are showing significant peak tailing. What are the potential causes and solutions?

Answer: Peak tailing can be caused by several factors related to the chromatographic system and sample preparation.

  • Active Sites: Similar to the cause of non-linearity, active sites in the GC inlet, column, or even in the detector can cause peak tailing.

  • Column Contamination: Accumulation of non-volatile residues on the column can interfere with the chromatography.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to dead volume and peak tailing.

  • Sample Matrix Effects: Complex sample matrices can introduce components that interact with the column and cause peak distortion.

Troubleshooting Steps:

  • Use a Deactivated Inlet Liner and Column: Ensure that all components in the sample path are as inert as possible.

  • Condition or Replace the Column: If the column is old or has been used with complex matrices, it may need to be conditioned or replaced.

  • Check Column Installation: Verify that the column is installed at the correct depth in both the injector and detector.

  • Optimize Sample Preparation: Improve the clean-up of your sample to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying DIOA?

A1: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a robust and widely adopted technique for the sensitive and selective determination of DIOA in various matrices.[1][2] HPLC can also be used, especially for samples that are not easily volatilized.[2][3]

Q2: How should I prepare my sample for DIOA analysis?

A2: Sample preparation depends heavily on the matrix.

  • For polymer matrices (e.g., PVC): The general approach involves solvent extraction. The polymer is typically cut into small pieces to increase surface area, followed by extraction with a suitable solvent mixture (e.g., dichloromethane (B109758) and methanol), vortexing, and ultrasonication to enhance extraction efficiency.[1]

  • For cosmetic creams or lotions: A common method is to disperse the sample in a solvent like acetonitrile (B52724), followed by vortexing, ultrasonication, centrifugation, and filtration of the supernatant before injection.[3]

  • For aqueous samples (e.g., food simulants): Migration studies often use food simulants. For fatty food simulants like isooctane, direct injection into the GC may be possible. For simulants like olive oil, a solvent extraction and clean-up step are necessary to remove the fatty matrix before GC analysis.[4]

Q3: What are typical validation parameters for a DIOA quantification method?

A3: Method validation for DIOA quantification typically includes the following parameters, with example acceptance criteria:

ParameterResult
Linearity (r²)≥ 0.999
Precision (%RSD)≤ 2.0%
Accuracy (Recovery)98.0% - 102.0%

Table based on data for a similar adipate ester.[3]

Q4: Can DIOA from laboratory equipment contaminate my samples?

A4: Yes, plasticizers like DIOA are common contaminants in laboratory environments and can leach from plastic labware, such as containers and pipette tips.[5] To minimize contamination, it is crucial to use glassware whenever possible and to run laboratory reagent blanks to assess for environmental contamination.

Experimental Protocols

Protocol 1: Quantification of DIOA in Polymer Matrices by GC-MS

This protocol is a generalized procedure and may require optimization based on the specific polymer matrix.[1]

1. Sample Preparation: a. Cut the polymer sample into small pieces (approx. 2x2 mm) to increase the surface area. b. Accurately weigh about 1 gram of the comminuted sample into a glass vial. c. Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol. d. Vortex the vial for 5 minutes. e. Place the vial in an ultrasonic bath for 30 minutes. f. Centrifuge the sample at 3000 rpm for 10 minutes. g. Carefully transfer the supernatant to a clean glass vial. h. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 1 mL of n-hexane. j. Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Analysis: a. Instrument: Gas Chromatograph (GC) with a Mass Selective Detector (MSD). b. Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. c. Injector Temperature: 280°C. d. Injection Volume: 1 µL (Splitless mode). e. Carrier Gas: Helium at a constant flow of 1.8 mL/min. f. Oven Program: Initial temperature 40°C, hold for 1 min, ramp to 300°C at 25°C/min, hold for 1 min. g. MS Ionization Mode: Electron Impact (EI). h. Ion Source Temp: 230°C. i. Mass Range: 50-500 amu. j. Quantifier Ion (m/z): 129 (for DOA, a close analog). k. Qualifier Ions (m/z): 70, 112 (for DOA, a close analog).

Protocol 2: Quantification of Diisobutyl Adipate (a related compound) in Cosmetic Creams by HPLC

This protocol provides a reliable method for quantifying a similar adipate ester.[3]

1. Sample Preparation: a. Accurately weigh an amount of the sample equivalent to approximately 10 mg of the adipate into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile and vortex for 5 minutes. c. Place the tube in an ultrasonic bath for 15 minutes. d. Centrifuge the sample at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

2. HPLC Analysis: a. Column: C18 (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 0.1% Phosphoric Acid in Water. c. Mobile Phase B: Acetonitrile. d. Gradient Elution: A suitable gradient to separate the analyte from matrix components. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30°C. g. Detector: UV at 220 nm. h. Injection Volume: 10 µL.

Data Presentation

Table 1: Typical GC-MS Method Validation Parameters for Adipate Plasticizer Analysis

ParameterSpecification
Linearity
Calibration Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Precision
Intra-day (%CV)4.9 - 13.3%
Inter-day (%CV)5.2 - 13.4%
Accuracy (Recovery)
Mean Accuracy91.4 - 108.4%

Data adapted from studies on adipate plasticizers.[6]

Table 2: Migration of Dioctyl Adipate (DEHA) into Food Simulants

Food SimulantConditionsMigration (mg/dm²)
Isooctane24 hours at 40°CSignificantly high
Olive Oil24 hours at 40°CSignificantly high
Aqueous SimulantsVariedLow

This table summarizes the general findings that lipophilic plasticizers like adipates migrate more into fatty food simulants.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Polymer Sample Comminution Cut into small pieces Sample->Comminution Extraction Solvent Extraction (DCM/Methanol) Comminution->Extraction Enrichment Vortex & Ultrasonicate Extraction->Enrichment Isolation Centrifuge Enrichment->Isolation Concentration Evaporate & Reconstitute Isolation->Concentration Filtration Filter (0.45 µm) Concentration->Filtration GC_Injection Inject into GC Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification vs. Standards Detection->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for DIOA quantification in polymer matrices by GC-MS.

troubleshooting_logic start Problem Observed problem_type Select Problem Type start->problem_type non_linearity Poor Calibration Linearity problem_type->non_linearity Non-Linearity peak_tailing Peak Tailing problem_type->peak_tailing Tailing check_source Clean MS Ion Source non_linearity->check_source check_inlet Replace GC Inlet Liner check_source->check_inlet check_column_nl Condition/Replace Column check_inlet->check_column_nl resolved Problem Resolved check_column_nl->resolved check_active_sites Use Deactivated Liner/Column peak_tailing->check_active_sites check_column_install Verify Column Installation check_active_sites->check_column_install optimize_prep Optimize Sample Cleanup check_column_install->optimize_prep optimize_prep->resolved

Caption: Decision logic for troubleshooting common DIOA analysis issues.

References

Technical Support Center: Strategies to Prevent Diisooctyl Adipate (DOA) Degradation During Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diisooctyl adipate (B1204190) (DOA) degradation during experimental processing.

Frequently Asked Questions (FAQs)

Q1: What is diisooctyl adipate (DOA) and what are its primary applications in research and development?

A1: this compound (DOA) is an organic compound, specifically a diester of isooctyl alcohol and adipic acid. It is a colorless, oily liquid known for its excellent plasticizing properties, particularly in enhancing flexibility at low temperatures. In research and drug development, it is often used in the formulation of polymers for medical devices, as a plasticizer in coatings for pharmaceutical tablets, and in the development of drug delivery systems.

Q2: What are the main causes of DOA degradation during processing?

A2: The degradation of DOA during processing is primarily caused by three mechanisms:

  • Thermal-Oxidation: Exposure to high temperatures in the presence of oxygen can lead to the breakdown of the ester and oxidation of its alkyl chains. Studies have shown that degradation processes occur at elevated temperatures, with an increase in the total acid number observed after prolonged heating at 200°C[1].

  • Hydrolysis: The ester bonds in DOA are susceptible to cleavage in the presence of water, a reaction that is significantly accelerated by acidic or basic conditions.

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions.

Q3: What are the common signs that DOA has degraded in my formulation?

A3: Indicators of DOA degradation include:

  • Changes in physical appearance: This can manifest as yellowing or other color changes, or a noticeable change in the viscosity of the formulation.

  • Alteration of chemical properties: A key indicator is a drop in pH due to the formation of acidic degradation products like adipic acid. An increase in the total acid number is also a measurable sign of degradation[1].

  • Olfactory changes: The development of a rancid or unusual odor can signal the breakdown of the ester.

Q4: How can I minimize DOA degradation during my experiments?

A4: To prevent degradation, consider the following strategies:

  • Temperature Control: Utilize the lowest possible processing temperature that still allows for effective mixing and formulation.

  • pH Management: If your formulation is aqueous, maintain a neutral pH to minimize hydrolysis.

  • Inert Atmosphere: When processing at elevated temperatures, do so under an inert atmosphere, such as nitrogen or argon, to limit oxidative degradation.

  • Light Protection: Store DOA and its formulations in amber-colored containers or otherwise protect them from light to prevent photodegradation.

  • Use of Stabilizers: Incorporate appropriate stabilizers, such as antioxidants or UV absorbers, into your formulation.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Issue 1: My DOA-containing formulation has turned yellow after heating.

  • Question: I heated my formulation containing DOA to ensure homogeneity, and it has developed a yellow tint. What is the likely cause, and how can I prevent this?

  • Answer: The yellowing of your formulation upon heating is a common sign of thermal-oxidative degradation. At elevated temperatures, the ester molecules can break down and oxidize.

    • Troubleshooting Steps:

      • Lower the processing temperature: Determine the minimum temperature required for your application and avoid exceeding it.

      • Reduce heating time: Minimize the duration your formulation is exposed to high temperatures.

      • Incorporate an antioxidant: The addition of a hindered phenolic antioxidant, such as Irganox® 1010 or BHT, can effectively scavenge free radicals and inhibit oxidative degradation.

      • Process under an inert atmosphere: Purging your vessel with nitrogen or argon before and during heating will displace oxygen and reduce the potential for oxidation.

Issue 2: The pH of my aqueous DOA emulsion has decreased over time.

  • Question: I prepared an aqueous emulsion containing DOA, and I've observed a gradual drop in its pH. What is causing this, and what can I do to stabilize it?

  • Answer: A decrease in pH is a strong indicator of DOA hydrolysis. The ester bonds are breaking, releasing adipic acid, which is acidic and lowers the pH of your emulsion. This process is accelerated in both acidic and basic conditions.

    • Troubleshooting Steps:

      • Monitor and adjust pH: Regularly check the pH of your formulation and adjust it to neutral (pH 7) if necessary.

      • Utilize a buffer system: Incorporate a suitable buffer to maintain a stable neutral pH.

      • Control storage temperature: Store your emulsion at a controlled, cool temperature, as heat can accelerate hydrolysis.

Issue 3: My DOA-plasticized polymer film has become brittle after UV exposure.

  • Question: I am developing a polymer film plasticized with DOA. After exposing it to a UV lamp for accelerated aging tests, the film has lost its flexibility. What is happening?

  • Answer: The embrittlement of your polymer film suggests that the DOA has degraded due to UV exposure, a process known as photodegradation. UV radiation can break the chemical bonds in the DOA molecule, reducing its effectiveness as a plasticizer.

    • Troubleshooting Steps:

      • Incorporate a UV stabilizer: Add a UV absorber, such as a benzophenone (B1666685) (e.g., Tinuvin® P) or a hindered amine light stabilizer (HALS), to your formulation. UV absorbers dissipate UV energy as heat, while HALS trap free radicals generated by UV exposure[2][3][4].

      • Include light-blocking pigments: If your application allows, the addition of pigments like carbon black can physically block UV radiation.

      • Use UV-resistant packaging: If the final product will be sensitive to light, consider packaging it in UV-opaque materials.

Data Presentation

The following tables summarize key quantitative data related to the degradation of this compound.

Table 1: Hydrolytic Stability of this compound

pHEstimated Half-Life
72 years[5]
875 days[5]

Note: Data is estimated based on structure-activity relationships.

Table 2: Thermal Stability of Common Plasticizers by Thermogravimetric Analysis (TGA)

PlasticizerOnset of Decomposition Temperature (°C)Temperature at 25% Weight Loss (°C)
This compound (DOA)~200 - 250284.1[6]
Dioctyl Phthalate (DOP/DEHP)~200 - 260Varies
Dioctyl Terephthalate (DOTP)~250 - 300Varies

Note: These values are representative and can vary depending on the specific experimental conditions, such as heating rate and atmosphere.

Experimental Protocols

1. Analysis of DOA and its Degradation Products by GC-MS

  • Objective: To quantify the amount of intact DOA and its primary degradation products, adipic acid and isooctanol, in a sample.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh a known amount of the sample into a vial.

      • Perform a liquid-liquid extraction using a suitable solvent like ethyl acetate.

      • For the analysis of adipic acid, a derivatization step is necessary to make it volatile for GC analysis. Silylation with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method[7].

    • Internal Standard:

      • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of DOA or another long-chain ester) to the sample before extraction for accurate quantification.

    • GC-MS Conditions:

      • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program:

        • Initial temperature: 70°C, hold for 2 minutes.

        • Ramp up to 280°C at a rate of 10-15°C/min.

        • Hold at 280°C for 5-10 minutes.

      • MS Detector:

        • Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for DOA, derivatized adipic acid, and isooctanol.

    • Quantification:

      • Generate a calibration curve using standards of known concentrations of DOA, derivatized adipic acid, and isooctanol.

      • Determine the concentration of each compound in the sample by comparing its peak area to that of the internal standard and the calibration curve.

2. Analysis of DOA Degradation by HPLC

  • Objective: To separate and quantify DOA from its more polar degradation products.

  • Methodology:

    • Sample Preparation:

      • Dissolve a known amount of the sample in a suitable solvent, such as acetonitrile (B52724) or methanol.

      • Filter the sample through a 0.45 µm syringe filter before injection.

    • HPLC Conditions:

      • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended[8].

      • Mobile Phase: A gradient of acetonitrile and water is often used. For example, starting with a higher proportion of water and increasing the acetonitrile concentration over time[9].

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detector: A UV detector set at a low wavelength (e.g., 210 nm) where the ester group has some absorbance[8].

    • Quantification:

      • Prepare a calibration curve with standard solutions of DOA of known concentrations.

      • Quantify the amount of DOA in the sample by comparing its peak area to the calibration curve. The appearance of new, more polar peaks can indicate the presence of degradation products.

3. Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability of DOA and the effect of stabilizers.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh 5-10 mg of the DOA sample (with or without stabilizers) into a TGA crucible.

    • TGA Conditions:

      • Atmosphere: Run the analysis under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air or oxygen) to differentiate between thermal and thermo-oxidative degradation[1].

      • Heating Rate: A constant heating rate of 10°C/min is typical[1].

      • Temperature Range: Heat the sample from ambient temperature to approximately 600°C.

    • Data Analysis:

      • Record the mass loss of the sample as a function of temperature.

      • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

      • Compare the TGA curves of unstabilized and stabilized DOA to evaluate the effectiveness of the stabilizers in increasing thermal stability.

Visualizations

DOA_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal_oxidation Thermal-Oxidation cluster_photodegradation Photodegradation DOA This compound (DOA) Hydrolysis_Trigger Water (H₂O) (Accelerated by Acid/Base) DOA->Hydrolysis_Trigger Thermal_Ox_Trigger Heat + Oxygen (O₂) DOA->Thermal_Ox_Trigger Photo_Trigger UV Light DOA->Photo_Trigger Adipic_Acid Adipic Acid Hydrolysis_Trigger->Adipic_Acid Isooctanol Isooctanol Hydrolysis_Trigger->Isooctanol Low_MW_Acids Low MW Carboxylic Acids Thermal_Ox_Trigger->Low_MW_Acids Monoesters Monoesters Thermal_Ox_Trigger->Monoesters Polymerization_Products Polymerization Products Thermal_Ox_Trigger->Polymerization_Products Radical_Species Radical Species Photo_Trigger->Radical_Species

Caption: Degradation pathways of this compound.

DOA_Troubleshooting_Workflow Start Degradation Suspected (e.g., color change, pH drop) Check_Heat Was the sample exposed to high temperatures? Start->Check_Heat Check_pH Is the formulation aqueous and pH outside neutral? Check_Heat->Check_pH No Heat_Yes Likely Thermal-Oxidation Check_Heat->Heat_Yes Yes Check_Light Was the sample exposed to UV light? Check_pH->Check_Light No pH_Yes Likely Hydrolysis Check_pH->pH_Yes Yes Light_Yes Likely Photodegradation Check_Light->Light_Yes Yes No_Further_Action Monitor for further changes Check_Light->No_Further_Action No Heat_Actions Reduce Temperature Add Antioxidant Use Inert Atmosphere Heat_Yes->Heat_Actions pH_Actions Adjust to Neutral pH Use a Buffer System pH_Yes->pH_Actions Light_Actions Protect from Light Add UV Stabilizer Light_Yes->Light_Actions

Caption: Troubleshooting workflow for DOA degradation.

Experimental_Workflow cluster_analysis Analytical Methods Start Sample with Suspected DOA Degradation Sample_Prep Sample Preparation (Extraction, Derivatization if needed) Start->Sample_Prep GCMS GC-MS Analysis (Quantify DOA & Degradation Products) Sample_Prep->GCMS HPLC HPLC Analysis (Quantify DOA, detect polar degradants) Sample_Prep->HPLC TGA TGA Analysis (Assess Thermal Stability) Sample_Prep->TGA Data_Analysis Data Analysis and Interpretation GCMS->Data_Analysis HPLC->Data_Analysis TGA->Data_Analysis Conclusion Identify Degradation Pathway & Implement Prevention Strategy Data_Analysis->Conclusion

Caption: Experimental workflow for analyzing DOA degradation.

References

Technical Support Center: Diisooctyl Adipate (DIOA) Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions regarding the stability and storage of diisooctyl adipate (B1204190) (DIOA). It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and products.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for diisooctyl adipate?

A1: this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents and acids.[1]

Q2: What is the expected shelf life of DIOA under recommended storage conditions?

A2: While specific shelf life can vary by manufacturer, DIOA is a chemically stable substance under normal temperatures and pressures.[1] When stored correctly, it is expected to maintain its properties for an extended period. For critical applications, it is recommended to re-test the material after a prolonged storage period to ensure it meets the required specifications.

Q3: Is DIOA sensitive to light?

A3: Yes, prolonged exposure to light should be avoided during the storage of DIOA.[1] Photodegradation can potentially occur, leading to changes in the material's properties. It is advisable to store DIOA in opaque or amber containers to minimize light exposure.

Q4: How does temperature affect the stability of DIOA?

A4: Elevated temperatures should be avoided as they can accelerate the degradation of DIOA.[1] High temperatures can lead to thermal-oxidation, which may result in an increase in the total acid number and changes in viscosity.[2]

Q5: Is DIOA susceptible to hydrolysis?

A5: Yes, DIOA can undergo hydrolysis, especially in the presence of strong acids or bases.[3] The ester bonds in the DIOA molecule are susceptible to breaking in the presence of water, which would revert it to adipic acid and isooctyl alcohol.[3] However, under neutral pH and normal ambient conditions, it is relatively resistant to hydrolysis.[3][4] Estimated hydrolysis half-lives are approximately 2 years at pH 7 and 75 days at pH 8.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in Color (Yellowing) 1. Oxidation: Exposure to air, elevated temperatures, or light over time. 2. Contamination: Presence of impurities or interaction with incompatible materials.1. Store DIOA under an inert atmosphere (e.g., nitrogen) if possible. Ensure containers are tightly sealed. 2. Verify the purity of the sample using analytical techniques like GC-MS or HPLC. 3. Check for and remove any potential contaminants in the storage or experimental setup.
Increase in Acidity (Lower pH) 1. Hydrolysis: Exposure to moisture, especially under acidic or basic conditions, leading to the formation of adipic acid. 2. Oxidation: Degradation due to exposure to heat and air, forming acidic byproducts.1. Store in a dry environment and use desiccants if necessary. Ensure containers are properly sealed to prevent moisture ingress. 2. Avoid prolonged exposure to high temperatures. 3. Measure the acid number to quantify the level of degradation.
Unexpected Peaks in Analytical Chromatogram (e.g., GC-MS, HPLC) 1. Degradation Products: Presence of hydrolysis products (adipic acid, isooctyl alcohol) or oxidation byproducts. 2. Contamination: Introduction of foreign substances from solvents, lab equipment, or the environment. Phthalates and other adipates are common lab contaminants.[5]1. Compare the chromatogram to a reference standard of pure DIOA. 2. Identify unknown peaks using mass spectrometry. 3. Run a blank analysis of your solvents and glassware to check for contamination. Ensure all equipment is thoroughly cleaned.
Changes in Physical Properties (e.g., Viscosity, Brittleness of plasticized material) 1. Plasticizer Loss: Evaporation of DIOA at elevated temperatures during processing or aging. 2. Degradation: Chemical breakdown of the DIOA molecule, reducing its plasticizing efficiency.1. Perform a weight loss analysis after thermal aging to quantify plasticizer loss. 2. Re-evaluate processing temperatures and times to minimize volatilization. 3. Conduct mechanical testing (e.g., tensile strength, elongation at break) on the plasticized material to assess changes in performance.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₂H₄₂O₄[1]
Molecular Weight 370.6 g/mol [1]
Appearance Clear, colorless to pale yellow oily liquid[1]
Odor Mild, ester-like[1]
Melting Point -67°C (-89°F)[1]
Boiling Point 214°C (417°F) at 5 mmHg[1]
Flash Point Approximately 224°C (435°F)[1]
Density Approximately 0.924 g/cm³ at 20°C[1]
Viscosity 12 - 13 mPa·s at 20°C[1]
Solubility Insoluble in water; soluble in organic solvents[1]
Vapor Pressure Very low at room temperature[1]

Experimental Protocols

1. Protocol for Accelerated Aging Study of this compound

  • Objective: To assess the thermal stability of DIOA over time under elevated temperatures.

  • Methodology:

    • Sample Preparation: Place a known quantity of DIOA into several amber glass vials.

    • Initial Analysis (Time 0): Before aging, perform initial analytical tests on a control sample. This should include visual inspection (color, clarity), acid number determination, and chromatographic analysis (GC-MS or HPLC) to establish a baseline purity profile.

    • Aging Conditions: Place the vials in a calibrated laboratory oven at a constant elevated temperature (e.g., 70°C or 100°C).

    • Time Points: Withdraw samples at predetermined intervals (e.g., 24, 48, 96, 168 hours).

    • Post-Aging Analysis: At each time point, allow the sample to cool to room temperature and perform the same set of analytical tests as the initial analysis.

    • Data Analysis: Compare the results from each time point to the baseline data. Look for changes in color, increases in acid number, and the appearance of new peaks or changes in the peak area of DIOA in the chromatograms.

2. Protocol for Hydrolytic Stability Testing of this compound

  • Objective: To evaluate the resistance of DIOA to hydrolysis under different pH conditions.

  • Methodology:

    • Buffer Preparation: Prepare aqueous buffer solutions at different pH values (e.g., pH 4, pH 7, and pH 9).

    • Sample Preparation: Add a known amount of DIOA to each buffer solution in sealed containers to create a two-phase system.

    • Incubation: Store the containers at a controlled temperature (e.g., 50°C) and agitate them continuously.

    • Sampling: At specified time intervals, withdraw an aliquot from the aqueous phase.

    • Analysis: Analyze the aqueous aliquot for the presence of adipic acid, a primary hydrolysis product, using a suitable analytical method such as HPLC.

    • Data Analysis: Plot the concentration of adipic acid over time for each pH condition to determine the rate of hydrolysis.

Visualizations

Factors Affecting DIOA Stability DIOA This compound (Stable) Degradation Degradation Products (e.g., Adipic Acid, Oxidation byproducts) Heat Elevated Temperature Heat->Degradation Thermal-Oxidation Light UV/Light Exposure Light->Degradation Photodegradation Moisture Moisture/Humidity Moisture->Degradation Hydrolysis Oxygen Oxygen (Air) Oxygen->Degradation Oxidation Incompatibles Incompatible Materials (Strong Acids/Bases, Oxidizers) Incompatibles->Degradation Catalyzed Degradation

Caption: Key environmental and chemical factors that can lead to the degradation of this compound.

Troubleshooting Workflow for DIOA Stability Issues Start Start: Stability Issue Observed (e.g., color change, unexpected data) CheckStorage Review Storage Conditions: - Temperature? - Light Exposure? - Container Seal? Start->CheckStorage CheckHandling Review Handling & Experimental Setup: - Contaminated Glassware? - Impure Solvents? - Incompatible Materials? CheckStorage->CheckHandling Conditions OK Analytical Perform Analytical Tests: - GC-MS/HPLC for purity - Acid number titration - Karl Fischer for water content CheckHandling->Analytical Procedures OK Compare Compare to Reference Standard and Baseline Data Analytical->Compare IdentifyCause Identify Root Cause: - Degradation? - Contamination? Compare->IdentifyCause ActionDegradation Action for Degradation: - Discard affected batch - Optimize storage/process conditions IdentifyCause->ActionDegradation Degradation ActionContamination Action for Contamination: - Implement stricter cleaning protocols - Use high-purity reagents IdentifyCause->ActionContamination Contamination End End: Issue Resolved ActionDegradation->End ActionContamination->End

Caption: A logical workflow for diagnosing and resolving common stability issues encountered with DIOA.

References

Technical Support Center: Minimizing Diisooctyl Adipate (DIOA) Migration from Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the migration of diisooctyl adipate (B1204190) (DIOA) from plastic materials. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory experiments.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of minimizing DIOA migration.

Issue Potential Cause Troubleshooting Steps
High DIOA migration despite using a polymeric plasticizer. 1. Inadequate mixing of the polymeric plasticizer within the polymer matrix. 2. Low molecular weight fractions present in the polymeric plasticizer. 3. Incompatibility between the polymeric plasticizer and the base polymer.1. Optimize the compounding process to ensure homogeneous dispersion. 2. Characterize the molecular weight distribution of the polymeric plasticizer. 3. Consult polymer and plasticizer compatibility charts or conduct compatibility studies.
Surface coating delaminates or cracks, leading to increased migration. 1. Poor adhesion between the coating and the plastic substrate. 2. The coating is too brittle and cannot withstand the flexibility of the plastic. 3. Incompatibility of the coating material with the plastic.1. Pre-treat the plastic surface (e.g., plasma treatment) to improve adhesion. 2. Select a more flexible coating material or add a flexibilizer to the coating formulation. 3. Ensure the coating material is chemically compatible with the PVC and DIOA.
Inconsistent migration results across different batches of the same material. 1. Variation in the compounding process (e.g., temperature, mixing time). 2. Inconsistent material composition (e.g., DIOA concentration). 3. Variation in the thickness of the plastic samples.1. Standardize and document the compounding procedure. 2. Perform quality control checks on the raw materials and the final compound. 3. Ensure uniform sample thickness for migration testing.
High background levels of DIOA in blank samples during analytical testing. 1. Contamination of laboratory equipment (glassware, syringes). 2. Contamination of solvents or reagents. 3. Leaching of DIOA from other plastic components in the laboratory environment.1. Thoroughly clean all equipment with appropriate solvents. 2. Run solvent blanks to check for contamination. 3. Use DIOA-free equipment and materials where possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce DIOA migration from plastics?

A1: The primary methods to minimize DIOA migration include:

  • Use of High Molecular Weight and Polymeric Plasticizers: Larger molecules have lower mobility within the polymer matrix, which significantly reduces their migration rate.[1] Polymeric plasticizers, due to their long-chain structure, exhibit very low migration.[2]

  • Surface Modification: Techniques such as surface crosslinking, coating, and grafting can create a barrier on the plastic's surface, preventing the plasticizer from leaching out.[3]

  • Optimizing Polymer Formulation: The choice of polymer resin and the compatibility between the polymer and the plasticizer are crucial. A more compatible plasticizer will have a lower tendency to migrate.[1]

  • Internal Plasticization: This involves chemically bonding the plasticizing groups directly to the polymer backbone, which permanently prevents migration.

Q2: How does temperature affect DIOA migration?

A2: Higher temperatures increase the kinetic energy of both the polymer chains and the DIOA molecules. This increased mobility facilitates the diffusion of the plasticizer through the polymer matrix and accelerates its migration to the surface. Therefore, it is crucial to consider the intended use temperature of the plastic product when selecting a strategy to minimize migration.

Q3: Which analytical methods are most suitable for quantifying DIOA migration?

A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly effective method for quantifying DIOA migration.[4] It offers high sensitivity and selectivity, allowing for accurate measurement of DIOA in various food simulants or extraction solvents. High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile plasticizers.

Q4: What are food simulants and why are they used in migration testing?

A4: Food simulants are standardized liquids that mimic the properties of different types of food (e.g., aqueous, acidic, fatty). They are used in migration testing to provide a reproducible and simplified way to assess the potential for substances to migrate from food contact materials into actual foodstuffs. Common food simulants include ethanol (B145695) solutions (for aqueous and alcoholic foods), acetic acid solution (for acidic foods), and olive oil or other vegetable oils (for fatty foods).

Q5: Can DIOA migration be completely eliminated?

A5: While complete elimination is challenging, migration can be reduced to negligible or undetectable levels. Internal plasticization is the most effective method for permanently preventing migration. The use of high-molecular-weight polymeric plasticizers and effective surface barrier coatings can also achieve very low migration rates.

Data Presentation

The following tables summarize quantitative data on DIOA migration and compare it with alternative plasticizers.

Table 1: Comparison of Plasticizer Migration into Different Media

PlasticizerMolecular Weight ( g/mol )Migration into Polyurethane Foam (g/cm²)Reference
Dioctyl Adipate (DOA) / DIOA371~0.2[5]
Dioctyl Phthalate (B1215562) (DOP)390~0.1[5]

Note: This data illustrates that even with a similar molecular weight, the more linear structure of DOA/DIOA can lead to higher migration compared to the branched structure of DOP.[5]

Table 2: Relative Migration Potential of Different Plasticizers in Medical Devices

PlasticizerMigration Potential Compared to DEHP
Di(ethylhexyl) adipate (DEHA)Higher
Tri-2-ethylhexyl trimellitate (TETM)Significantly Lower
Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH)Lower

Note: This table provides a qualitative comparison of the migration potential of various plasticizers used in medical devices relative to Di(2-ethylhexyl) phthalate (DEHP), a commonly studied phthalate plasticizer.

Experimental Protocols

Protocol 1: Determination of DIOA Migration into Food Simulants using GC-MS

This protocol outlines the steps for quantifying the migration of DIOA from a plastic material into a food simulant.

1. Materials and Reagents:

  • Plastic sample containing DIOA

  • Food simulants:

    • 10% (v/v) ethanol in deionized water (Simulant A)

    • 3% (w/v) acetic acid in deionized water (Simulant B)

    • Olive oil (Simulant D2)

  • Internal standard (e.g., Dibutyl phthalate - DBP)

  • Hexane (B92381) (for extraction from olive oil)

  • Anhydrous sodium sulfate

  • DIOA analytical standard

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation and Migration Test:

  • Cut the plastic sample into pieces of a known surface area (e.g., 1 dm²).

  • Place the sample in a migration cell or a clean glass container.

  • Add a known volume of the selected food simulant to achieve a specific surface area-to-volume ratio (e.g., 6 dm²/L).

  • Seal the container and incubate at a specified temperature and duration (e.g., 40°C for 10 days for long-term storage simulation).

  • After incubation, remove the plastic sample. The remaining liquid is the migration solution.

3. Extraction of DIOA from Food Simulants:

  • Aqueous Simulants (A and B):

    • Take a known aliquot of the migration solution.

    • Add a known amount of the internal standard.

    • Extract the solution with hexane (or another suitable organic solvent) using a liquid-liquid extraction technique.

    • Dry the organic phase with anhydrous sodium sulfate.

    • Concentrate the extract to a final known volume.

  • Fatty Food Simulant (Olive Oil):

    • Take a known weight of the olive oil migration solution.

    • Add a known amount of the internal standard.

    • Perform a solvent extraction using hexane.

    • The extract may require a clean-up step, such as gel permeation chromatography (GPC), to remove the bulk of the oil matrix.

    • Concentrate the cleaned extract to a final known volume.

4. GC-MS Analysis:

  • Instrument Conditions (Example):

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), ramp up to a final temperature (e.g., 300°C) to ensure elution of DIOA.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions for DIOA and the internal standard.

  • Calibration: Prepare a series of calibration standards of DIOA with a constant concentration of the internal standard in the same final solvent as the samples.

  • Analysis: Inject the prepared sample extracts and calibration standards into the GC-MS system.

  • Quantification: Calculate the concentration of DIOA in the extracts based on the calibration curve and the response ratio of DIOA to the internal standard. The migration is then expressed as mg of DIOA per dm² of the plastic surface area or mg of DIOA per kg of food simulant.

Mandatory Visualizations

Logical Workflow for Minimizing DIOA Migration

G cluster_0 Problem Definition cluster_1 Strategy Selection cluster_2 Implementation & Testing cluster_3 Evaluation & Outcome start High DIOA Migration Detected strategy Select Migration Reduction Strategy start->strategy formulation Polymer Formulation Modification strategy->formulation surface Surface Modification strategy->surface alt_plast Alternative Plasticizer strategy->alt_plast implement Implement Selected Strategy formulation->implement surface->implement alt_plast->implement migration_test Perform Migration Testing (e.g., GC-MS) implement->migration_test evaluate Evaluate Migration Results migration_test->evaluate pass Migration Below Threshold evaluate->pass Pass fail Migration Above Threshold evaluate->fail Fail end Final Product Formulation pass->end fail->strategy Re-evaluate Strategy

Caption: A decision-making workflow for selecting and validating a strategy to minimize DIOA migration.

Experimental Workflow for Evaluating Surface Coating Effectiveness

G cluster_0 Sample Preparation cluster_1 Migration Experiment cluster_2 Analysis cluster_3 Data Comparison prep_samples Prepare PVC/DIOA Samples (Coated and Uncoated) migration Incubate Samples in Food Simulant prep_samples->migration extract Extract DIOA from Simulant migration->extract gcms GC-MS Analysis extract->gcms quantify Quantify DIOA Concentration gcms->quantify compare Compare Migration: Coated vs. Uncoated quantify->compare conclusion Determine Coating Effectiveness compare->conclusion

Caption: A streamlined workflow for assessing the efficacy of a surface coating in reducing DIOA migration.

References

Technical Support Center: Enhancing Catalytic Efficiency for Diisooctyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of diisooctyl adipate (B1204190) (DOA). Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the synthesis of diisooctyl adipate.

ProblemPossible CausesTroubleshooting Steps
Low Esterification Rate / Low Yield - Insufficient Catalyst Activity: The chosen catalyst may not be effective under the current reaction conditions. - Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or degraded by high temperatures.[1] - Reaction Equilibrium: The accumulation of water, a byproduct of the reaction, can inhibit the forward reaction.[2] - Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be effective or too high, leading to side reactions.[3] - Incorrect Molar Ratio of Reactants: An inappropriate ratio of adipic acid to isooctyl alcohol can limit the conversion.[4]- Catalyst Selection: Consider using a more active catalyst. Solid superacids or titanate esters often show high catalytic activity.[5] For a greener approach, enzymatic catalysts like Candida antarctica lipase (B570770) B can achieve high conversion under milder conditions.[6] - Catalyst Regeneration/Purity: Ensure reactants are pure. For reusable catalysts, follow appropriate regeneration procedures.[7] - Water Removal: Employ a water-carrying agent like toluene (B28343) or apply a vacuum to continuously remove water and shift the equilibrium towards product formation.[8][9] - Temperature Optimization: Adjust the temperature based on the catalyst being used. For example, solid superacids may require higher temperatures, while enzymatic reactions occur at milder temperatures.[3][6] - Molar Ratio Adjustment: An excess of the alcohol (e.g., a molar ratio of 1:2.5 to 1:3.2 of acid to alcohol) is often used to drive the reaction to completion.[3][5]
Product Discoloration (Yellowing) - Side Reactions: High reaction temperatures can lead to the formation of colored byproducts.[10] - Catalyst-Induced Degradation: Some catalysts, like concentrated sulfuric acid, can cause charring and discoloration.[11] - Oxidation: Exposure to air at high temperatures can cause oxidation of the reactants or product.- Temperature Control: Maintain the reaction temperature within the optimal range for the chosen catalyst to minimize side reactions.[12] - Catalyst Choice: Opt for catalysts that are less prone to causing side reactions, such as titanate esters or certain solid acids.[5] - Inert Atmosphere: Conduct the reaction under a nitrogen blanket to prevent oxidation.[5] - Refining Step: If discoloration occurs, the crude product can be treated with a refining agent (e.g., activated carbon, magnesium oxide) and filtered to improve color.[10][13]
Catalyst Separation Issues - Homogeneous Catalyst: Liquid acid catalysts like sulfuric acid or p-toluenesulfonic acid are difficult to separate from the product mixture.[5][11] - Fine Catalyst Particles: Solid catalysts with very small particle sizes can be challenging to filter.- Use Heterogeneous Catalysts: Employ solid catalysts such as solid superacids or catalysts supported on a solid matrix (e.g., SnO on activated carbon fiber) which can be easily separated by filtration.[7][9] Magnetic catalysts (e.g., SO₄²⁻/Fe₃O₄-ZrO₂) can be conveniently separated using a magnetic field.[3] - Catalyst Design: If synthesizing your own catalyst, consider methods that produce larger, more easily filterable particles.
High Acid Value in Final Product - Incomplete Reaction: The esterification reaction has not gone to completion, leaving unreacted adipic acid.[5] - Catalyst Residue: Residual acid catalyst remains in the product.- Monitor Reaction Progress: Periodically measure the acid value of the reaction mixture. Continue the reaction until the acid value is below the target threshold (typically < 2 mg KOH/g).[5] - Neutralization and Washing: After the reaction, neutralize the mixture with a dilute base solution (e.g., 5% sodium carbonate) and wash with water to remove unreacted acid and the catalyst.[5]
Byproduct Formation - Ether Formation: At high temperatures, the alcohol can undergo dehydration to form ethers. - Degradation Products: Undesirable degradation of reactants or products can occur under harsh conditions.- Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the desired esterification reaction over side reactions.[12] - Selective Catalysts: Utilize catalysts that are highly selective for the esterification reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: A variety of catalysts are used, including:

  • Inorganic Acids: Concentrated sulfuric acid is effective but corrosive and difficult to remove.[5]

  • Organic Acids: p-Toluenesulfonic acid (p-TSA) is highly efficient and less corrosive than sulfuric acid.[5]

  • Titanate Esters: Tetrabutyl titanate and titanium adipate are known for high catalytic activity and good product color.[4][5]

  • Solid Superacids: These are reusable, environmentally friendly, and easy to separate from the product. Examples include SO₄²⁻/ZrO₂-La₂O₃ and SO₄²⁻/Fe₃O₄-ZrO₂.[3][5]

  • Heteropolyacids: Phosphotungstic acid is an environmentally friendly and highly efficient option.[5]

  • Enzymes: Lipases, such as Candida antarctica lipase B, offer a green alternative with high conversion rates under mild conditions.[6]

Q2: What is the typical molar ratio of adipic acid to isooctyl alcohol?

A2: To drive the reversible esterification reaction towards the product, an excess of isooctyl alcohol is typically used. The molar ratio of adipic acid to isooctyl alcohol generally ranges from 1:2.3 to 1:3.2.[3][5]

Q3: How can I effectively remove the water produced during the reaction?

A3: The removal of water is crucial for achieving a high yield.[2] This can be accomplished by:

  • Azeotropic Distillation: Using a water-carrying agent like toluene to form an azeotrope with water, which is then distilled off.[9]

  • Vacuum: Applying a vacuum to the reaction system to lower the boiling point of water and facilitate its removal.[2]

Q4: What are the key reaction parameters to monitor for process optimization?

A4: The key parameters to monitor and optimize are the reaction temperature, reaction time, catalyst type and concentration, and the molar ratio of reactants.[1][4] The progress of the reaction is often tracked by measuring the acid value of the reaction mixture.[5]

Q5: Is it possible to synthesize this compound through transesterification?

A5: Yes, this compound can be synthesized via a transesterification reaction. This method typically involves reacting dimethyl adipate with isooctanol in the presence of a suitable catalyst, such as titanium adipate.[4][8] This process is considered green and environmentally friendly as the methanol (B129727) byproduct can be recycled.[4]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

Catalyst TypeExample CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield / Conversion (%)Reference(s)
Titanate EsterTitanium Adipate1:2.55 (DMA:Isooctanol)117Not Specified94.23[4][8]
Solid SuperacidSO₄²⁻/Fe₃O₄-ZrO₂1:3.2155299.4[3]
HeterogeneousSnO on Activated Carbon Fiber1:3.3170-1752Not Specified[9]
EnzymaticCandida antarctica lipase B1:2.5503~100[2][6]
Mixed CatalystTetrabutyl titanate / p-TSA1:2.3 - 1:2.5120-1704.5>85% water removal[5]

Note: DMA refers to Dimethyl Adipate used in a transesterification reaction.

Experimental Protocols

Direct Esterification using a Solid Superacid Catalyst

This protocol is adapted from the synthesis of dioctyl adipate using a magnetic solid superacid catalyst.[3]

Materials:

  • Adipic Acid

  • n-Octyl Alcohol (as a proxy for isooctyl alcohol)

  • Magnetic nanometer-sized solid superacid (SO₄²⁻/Fe₃O₄-ZrO₂)

  • Equipment: Reaction flask, stirrer, heating mantle, condenser, vacuum system.

Procedure:

  • Charge the reaction flask with adipic acid and n-octyl alcohol in a molar ratio of 1:3.2.

  • Add the solid superacid catalyst at a dosage of 1.5% based on the total mass of the reactants.

  • Heat the mixture to 155°C under negative pressure with continuous stirring.

  • Maintain the reaction for 2 hours.

  • After the reaction, cool the mixture and separate the catalyst using a magnet.

  • The crude product can be further purified by washing and distillation.

Transesterification using a Titanium Adipate Catalyst

This protocol is based on the synthesis of this compound via an ester-exchange method.[4][8]

Materials:

  • Dimethyl Adipate

  • Isooctanol

  • Titanium Adipate catalyst

  • Equipment: Reaction flask with a stirring device, heating apparatus.

Procedure:

  • Add 5.0 g of dimethyl adipate and 9.3 g of isooctanol to the reaction flask under stirring.

  • Heat the mixture to 117°C.

  • Add 2.39% (by weight of total reactants) of the titanium adipate catalyst.

  • Continue heating and stirring. Methanol will start to distill out.

  • Maintain the reaction temperature until the methanol outflow ceases.

  • Gradually increase the temperature to remove all residual methanol.

  • The catalyst can be separated by hot filtration, and the pure this compound is obtained after vacuum distillation of the filtrate.[11]

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification adipic_acid Adipic Acid reactor Reactor adipic_acid->reactor isooctyl_alcohol Isooctyl Alcohol isooctyl_alcohol->reactor reactor->reactor neutralization Neutralization & Washing reactor->neutralization Crude Product dealcoholization Dealcoholization neutralization->dealcoholization distillation Vacuum Distillation dealcoholization->distillation product This compound distillation->product Pure Product catalyst Catalyst catalyst->reactor Addition

Caption: Experimental workflow for this compound synthesis.

troubleshooting_pathway start Low Yield? check_catalyst Catalyst Activity/Amount Optimal? start->check_catalyst check_water Water Removal Efficient? check_catalyst->check_water Yes adjust_catalyst Change catalyst or increase concentration check_catalyst->adjust_catalyst No check_conditions Reaction Conditions Optimal? check_water->check_conditions Yes implement_water_removal Use water-carrying agent or apply vacuum check_water->implement_water_removal No optimize_conditions Adjust Temperature and Molar Ratio check_conditions->optimize_conditions No solution Improved Yield check_conditions->solution Yes adjust_catalyst->start implement_water_removal->start optimize_conditions->start

Caption: Troubleshooting pathway for low this compound yield.

References

Validation & Comparative

Diisooctyl Adipate vs. Phthalate-Based Plasticizers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and formulation, particularly for polyvinyl chloride (PVC), the choice of plasticizer is a critical determinant of the final product's performance, safety, and regulatory compliance. For decades, phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have been the industry standard due to their efficiency and low cost. However, mounting concerns over their potential health risks, including endocrine disruption, have spurred the adoption of safer alternatives.[1][2] Among these, diisooctyl adipate (B1204190) (DIOA), an aliphatic diester, has emerged as a prominent non-phthalate alternative, valued for its excellent low-temperature flexibility and more favorable safety profile.[1][3]

This guide provides an objective, data-driven comparison of diisooctyl adipate and phthalate-based plasticizers, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these plasticizers is essential for formulators to predict their behavior in a polymer matrix.

PropertyThis compound (DIOA)Di(2-ethylhexyl) Phthalate (DEHP)
Chemical Formula C₂₂H₄₂O₄C₂₄H₃₈O₄
Molecular Weight 370.57 g/mol 390.56 g/mol
Appearance Colorless, oily liquidColorless, viscous liquid
CAS Number 1330-86-5117-81-7

Performance in PVC Formulations

The efficacy of a plasticizer is determined by its impact on the mechanical and thermal properties of the polymer, as well as its permanence within the material.

Mechanical Properties

The following table summarizes typical mechanical properties of flexible PVC formulations containing either DIOA or a common phthalate plasticizer, DEHP. It is important to note that direct comparative studies under identical conditions are limited; therefore, these values represent a collation of data from various sources.

Performance MetricThis compound (DOA)Di(2-ethylhexyl) Phthalate (DEHP)Key Observations
Shore A Hardness ~80-85~85-90Lower hardness indicates greater flexibility. DOA generally provides better flexibility.
Tensile Strength (MPa) ~15-20~20-25DEHP formulations tend to have higher tensile strength.
Elongation at Break (%) ~300-350~250-300DOA imparts greater elongation before breakage.
Low-Temperature Flexibility ExcellentGoodAdipates, including DOA, are known for their superior performance at low temperatures, maintaining flexibility where phthalates may cause the material to become brittle.[3][4][5][6]
Thermal Stability

Thermogravimetric analysis (TGA) is used to assess the thermal stability of plasticized PVC. The onset of decomposition is a critical parameter for determining the processing window and service life of the material. Studies have shown that while both classes of plasticizers provide adequate thermal stability for typical PVC processing temperatures, some bio-based adipate plasticizers have demonstrated improved thermal stability compared to DEHP.[3]

Migration Resistance

A critical performance aspect of a plasticizer is its permanence within the polymer matrix. The migration of plasticizers can lead to altered material properties and potential contamination of the surrounding environment, a significant concern for medical devices and food-contact applications.[2]

Migration MediumThis compound (DOA)Phthalate Plasticizers (e.g., DEHP)Key Observations
Aqueous Media Can be susceptible to extraction.Can migrate into surrounding media, a significant concern in medical and food contact applications.Migration into aqueous media is generally low for both, but still a critical parameter for specific applications.
Lipidic Media Due to their lipophilic nature, adipates may show higher migration into fatty substances.Exhibit significant migration into lipids, posing a risk of contamination.The lipophilic nature of both plasticizer types makes them prone to migration into fatty or oily substances.[3][7]

Toxicological Profile and Biological Signaling Pathways

The differing toxicological profiles of DIOA and phthalates are a primary driver for the shift towards non-phthalate plasticizers.

Phthalate-Based Plasticizers:

Phthalates, particularly low-molecular-weight compounds like DEHP, have been extensively studied and are recognized as endocrine-disrupting chemicals (EDCs).[2] They are known to interfere with hormone signaling, which is crucial for normal development.[2] The primary toxic metabolite of DEHP is mono(2-ethylhexyl) phthalate (MEHP), which acts as an anti-androgen and disrupts steroid hormone biosynthesis.[1]

Phthalate_Toxicity_Pathways cluster_exposure Exposure cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects cluster_adverse_outcomes Adverse Health Outcomes Phthalates Phthalates MEHP MEHP & other metabolites Phthalates->MEHP Hydrolysis NR Nuclear Receptors (ER, AR, PPAR) MEHP->NR GPCR GPCR MEHP->GPCR Signaling Intracellular Signaling (Nrf2, NF-κB, PI3K/AKT) MEHP->Signaling Reproductive Reproductive Toxicity NR->Reproductive Endocrine Endocrine Disruption NR->Endocrine Developmental Developmental Toxicity Signaling->Developmental Carcinogenicity Carcinogenicity Signaling->Carcinogenicity

This compound (DIOA):

DIOA is generally considered to have a lower toxicity profile than DEHP.[1] Its primary metabolic pathway involves biodegradation through the hydrolysis of its ester bonds, breaking it down into adipic acid and isooctanol.[1] Adipate plasticizers are characterized by reduced toxicity and a shorter biodegradation period compared to phthalates.[8][9] Currently, there is a lack of specific studies investigating the effects of DIOA on cellular signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are outlines of key experimental protocols.

Determination of Plasticizer Content in PVC

Objective: To quantify the amount of plasticizer in a PVC sample.

Plasticizer_Content_Workflow start Start sample_prep Sample Preparation (1-5g of PVC) start->sample_prep extraction Solvent Extraction (e.g., Soxhlet) sample_prep->extraction analysis Analysis (GC-MS or FT-NIR) extraction->analysis quantification Quantification (Calibration Curve) analysis->quantification end End quantification->end

Methodology (based on solvent extraction and GC-MS): [10]

  • Sample Preparation: A known weight (typically 1-5 grams) of the PVC material is finely cut or ground to increase the surface area for extraction.

  • Solvent Extraction: The prepared sample is subjected to solvent extraction, commonly using a Soxhlet apparatus with a suitable organic solvent (e.g., diethyl ether or dichloromethane) for several hours. This process dissolves the plasticizer out of the PVC matrix.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extract containing the plasticizer is then analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies and quantifies the plasticizer based on its unique mass spectrum.

  • Quantification: A calibration curve is generated using standard solutions of the plasticizer of interest at known concentrations. The concentration of the plasticizer in the sample extract is determined by comparing its peak area to the calibration curve.

Plasticizer Migration Testing

Objective: To determine the amount of plasticizer that leaches from a PVC material into a simulant liquid (e.g., food simulant, biological fluid simulant).

Methodology (based on immersion testing): [11][12]

  • Sample Preparation: The PVC material is cut into specimens of a specific size and surface area.

  • Immersion: The specimens are completely immersed in a known volume of a food simulant (e.g., distilled water, 3% acetic acid for acidic foods, 10% or 50% ethanol (B145695) for alcoholic foods, or olive oil/isooctane for fatty foods) in a sealed container.

  • Incubation: The container is stored at a specified temperature and for a defined period to simulate conditions of use.

  • Analysis of Simulant: After incubation, the simulant is analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or GC-MS, to determine the concentration of the migrated plasticizer.

  • Calculation: The migration is typically expressed in milligrams of plasticizer per square decimeter of the surface area of the material (mg/dm²) or milligrams of plasticizer per kilogram of food simulant (mg/kg).

Mechanical Properties Testing

Objective: To evaluate the effect of the plasticizer on the mechanical performance of the PVC.

Methodology (based on ASTM D2284 for Tensile Properties): [13]

  • Sample Preparation: Standardized dumbbell-shaped test specimens are prepared from the plasticized PVC material by molding or die-cutting.

  • Conditioning: The specimens are conditioned at a standard temperature and humidity for a specified period to ensure consistency.

  • Tensile Testing: The specimen is placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen breaks.

  • Data Acquisition: The load and elongation are continuously recorded throughout the test.

  • Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Modulus of Elasticity: A measure of the material's stiffness.

Conclusion

The choice between this compound and phthalate-based plasticizers involves a trade-off between performance, cost, and toxicological safety. While phthalates like DEHP have a long history of effective use, the significant health and environmental concerns associated with them are driving the adoption of alternatives.[1] this compound presents a compelling alternative, offering superior low-temperature flexibility and a more favorable toxicological profile with lower migration potential in many applications.[1] For researchers and professionals in drug development and other sensitive fields, the lower leachability and toxicity of DIOA are critical advantages in ensuring the safety and integrity of their products.[1] The selection of a plasticizer should be based on a thorough evaluation of the specific requirements of the application, including performance needs, regulatory landscape, and safety considerations.

References

A Comparative Guide to Diisooctyl Adipate Alternatives in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymers, directly impacting the material's flexibility, durability, and, crucially, its safety profile. Diisooctyl adipate (B1204190) (DIOA) has been a widely utilized plasticizer, particularly in applications demanding good low-temperature performance. However, the continuous drive for enhanced performance, improved biocompatibility, and reduced environmental impact has led to the evaluation of several alternatives. This guide provides an objective comparison of DIOA with other prominent plasticizers, supported by experimental data, to aid in the selection of the most suitable compound for your specific application.

Executive Summary

Adipate esters, including diisooctyl adipate (DIOA), are recognized for conferring excellent flexibility to polymers, especially at low temperatures.[1] Alternatives to DIOA can be broadly categorized into other adipate esters, terephthalates, citrates, and polymeric plasticizers. The choice among these depends on a balance of required performance characteristics such as plasticizing efficiency, migration resistance, thermal stability, and, critically for the pharmaceutical and medical device industries, biocompatibility.

Generally, adipate plasticizers are considered to have a more favorable toxicological profile and better biodegradability compared to traditional phthalate (B1215562) plasticizers.[2][3][4] For applications with stringent safety requirements, such as medical devices and food contact materials, alternatives like citrate (B86180) esters and polymeric plasticizers are often favored due to their lower migration potential.[5]

Performance Comparison of Plasticizers

The efficacy of a plasticizer is evaluated based on several key performance metrics. The following tables summarize the physicochemical and performance characteristics of DIOA and its common alternatives.

Table 1: Physicochemical Properties of Selected Plasticizers

PropertyThis compound (DIOA)Dioctyl Terephthalate (DOTP)Acetyl Tributyl Citrate (ATBC)Polymeric Plasticizer (Representative)
CAS Number 1330-86-5[2]6422-86-277-90-7Varies
Molecular Formula C22H42O4[1]C24H38O4C20H34O8Varies
Molecular Weight ( g/mol ) 370.57390.56402.51000 - 8000
Appearance Colorless, oily liquid[1]Colorless, viscous liquidColorless, odorless liquidViscous liquid
Boiling Point (°C) ~214 (at 5 mmHg)~383~295High
Density (g/cm³ at 20°C) ~0.925[1]~0.984~1.048Varies

Table 2: Performance Characteristics of Selected Plasticizers in PVC Formulations

Performance MetricThis compound (DIOA)Dioctyl Terephthalate (DOTP)Acetyl Tributyl Citrate (ATBC)Polymeric Plasticizer
Plasticizer Efficiency GoodGoodExcellentModerate to Good
Low-Temperature Flexibility Excellent[1]GoodExcellentGood to Excellent
Migration Resistance ModerateGoodGoodExcellent[5]
Thermal Stability GoodExcellentGoodExcellent
Biocompatibility Generally goodGoodExcellentExcellent

Detailed Experimental Protocols

The data presented in this guide is derived from standardized experimental methodologies. Below are detailed protocols for key experiments used to evaluate plasticizer performance.

Determination of Plasticizer Efficiency via Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) of the polymer, a key indicator of plasticizing efficiency. A lower Tg signifies greater flexibility.

Methodology:

  • Sample Preparation: Prepare polymer films (e.g., PVC) with a specified concentration of the plasticizer (e.g., 30-50 phr - parts per hundred resin).

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -80 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg (e.g., 100 °C).

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan under the same conditions.

  • Data Analysis: Determine the glass transition temperature from the midpoint of the transition in the heat flow curve of the second heating scan.

Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticizer and the plasticized polymer by determining the temperature at which degradation occurs.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticizer or plasticized polymer into a TGA crucible.

  • Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Quantification of Plasticizer Migration (Leaching)

Objective: To measure the amount of plasticizer that leaches from the polymer matrix into a simulant fluid.

Methodology:

  • Sample Preparation: Prepare polymer films of known surface area and thickness containing a specific concentration of the plasticizer.

  • Extraction: Immerse a pre-weighed sample of the plasticized film in a known volume of a sim-ulant fluid (e.g., isooctane (B107328) for fatty foods, ethanol/water mixtures for aqueous environments) in a sealed container.

  • Incubation: Incubate the sample at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 24 hours).

  • Analysis:

    • Remove the polymer film from the simulant.

    • Analyze the simulant for the concentration of the leached plasticizer using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the amount of migrated plasticizer per unit area of the polymer film (e.g., in µg/cm²).

Visualizing Key Processes

To further aid in the understanding of the behavior of these plasticizers, the following diagrams illustrate relevant pathways and workflows.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis prep1 Prepare Polymer Films (Known surface area and thickness) prep2 Pre-weigh Samples prep1->prep2 ext1 Immerse in Simulant Fluid (e.g., isooctane, ethanol/water) prep2->ext1 ext2 Incubate at Controlled Temperature (e.g., 40°C for 24h) ext1->ext2 ana1 Analyze Simulant (GC-MS or HPLC) ext2->ana1 ana2 Calculate Migration (µg/cm²) ana1->ana2

Experimental workflow for plasticizer migration testing.

AdipateEster Adipate Ester (e.g., DIOA) Hydrolysis Hydrolysis (Esterase Enzymes) AdipateEster->Hydrolysis AdipicAcid Adipic Acid Hydrolysis->AdipicAcid Alcohol Isooctanol Hydrolysis->Alcohol BetaOxidation ß-Oxidation AdipicAcid->BetaOxidation Alcohol->BetaOxidation TCA_Cycle TCA Cycle BetaOxidation->TCA_Cycle CO2_H2O CO2 + H2O TCA_Cycle->CO2_H2O

Biodegradation pathway of adipate plasticizers.

Conclusion

The selection of a plasticizer for polymer formulations, particularly in the context of research, drug development, and medical applications, requires a multifaceted evaluation. While this compound offers excellent low-temperature flexibility, alternatives such as dioctyl terephthalate, acetyl tributyl citrate, and polymeric plasticizers present a range of properties that may be more suitable for specific applications. DOTP provides enhanced thermal stability, while ATBC and polymeric plasticizers are often preferred for their superior biocompatibility and low migration profiles. This guide provides the foundational data and experimental context to make an informed decision based on the critical performance parameters of your application.

References

A Comparative Performance Analysis of Adipate Plasticizers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The selection of an appropriate plasticizer is a critical step in the formulation of flexible polymer-based products, particularly in sensitive applications such as medical devices and pharmaceutical packaging. Adipate (B1204190) esters have emerged as a prominent class of non-phthalate plasticizers, valued for their excellent low-temperature flexibility, high plasticizing efficiency, and favorable toxicological profiles compared to some traditional phthalates. This guide provides a detailed comparative analysis of the performance of various adipate plasticizers, supported by experimental data and standardized evaluation protocols.

Adipate plasticizers are diesters of adipic acid and various alcohols. The chemical structure, particularly the length and branching of the alcohol chain, significantly influences their performance characteristics.[1] Common adipate plasticizers include Di-2-ethylhexyl adipate (DEHA), Dioctyl adipate (DOA), Diisononyl adipate (DINA), and polymeric adipates.[2][3] These plasticizers function by embedding themselves between polymer chains, which increases the "free volume" within the polymer matrix and disrupts strong intermolecular forces, leading to a more flexible and durable material.[2]

Comparative Performance Data

The efficacy of a plasticizer is evaluated based on several key performance metrics, including plasticizing efficiency, mechanical properties, migration resistance, and thermal stability.[1] The following tables summarize the typical performance data for common adipate plasticizers in a Polyvinyl Chloride (PVC) formulation.

Table 1: Physicochemical Properties of Common Adipate Plasticizers

PropertyDOA (Dioctyl Adipate)DEHA (Di-2-ethylhexyl adipate)DINA (Diisononyl Adipate)DIDA (Diisodecyl Adipate)Polymeric Adipates
Molecular Formula C22H42O4[4]C22H42O4[5]C26H50O4C26H50O4[6]Variable
Molecular Weight ( g/mol ) 370.57[4]370.57[5]~426.7~426.7[6]1000 - 8000+[7]
Appearance Colorless liquid[8]Colorless, odorless liquid[5]Colorless liquidColorless liquid[6]Viscous liquid[7]
Density (g/cm³ at 20°C) 0.925 - 0.929[8]~0.922~0.9180.919 - 0.924[6]Variable
Boiling Point (°C) ~385[6]~417>400~385[6]High
Volatility Moderate[9]Low[3]Low[10]Low[6]Very Low[7]

Table 2: Performance in Flexible PVC (40 phr)*

Performance MetricTest MethodDOADEHAPolymeric Adipate
Hardness (Shore A) ASTM D2240858690
Tensile Strength (MPa) ASTM D638181922
Elongation at Break (%) ASTM D638350340300
Low-Temperature Flexibility (°C) ASTM D746-50-45-30
Volatility (Weight Loss %, 24h @ 100°C) ASTM D12031.51.2<0.5
Migration into Activated Carbon (Weight Loss %, 24h @ 70°C) ISO 1762.52.0<0.8

*phr = parts per hundred parts of resin. The values are approximate and can vary based on the specific formulation and processing conditions.[2]

Key Performance Characteristics of Adipate Plasticizers
  • Plasticizing Efficiency: This is a measure of a plasticizer's ability to soften a polymer, often quantified by the reduction in the glass transition temperature (Tg). Adipate plasticizers are known for their high efficiency, which translates to excellent flexibility.[1] For instance, one study showed that a novel adipate ester could reduce the Tg of PVC by as much as 132.2°C.[11][12]

  • Low-Temperature Performance: A significant advantage of adipate esters is their ability to impart excellent flexibility to polymers at low temperatures.[2] This is crucial for applications exposed to cold environments. DOA, in particular, is recognized for its superior low-temperature properties.[13][14]

  • Migration Resistance: The tendency of a plasticizer to move out of the polymer matrix is a critical factor, especially in food contact and medical applications.[1] Polymeric adipates, due to their higher molecular weight, offer superior resistance to migration and extraction compared to monomeric plasticizers like DOA and DEHA.[2] The migration of plasticizers can be influenced by the surrounding media, with some adipates showing higher migration into fatty substances due to their lipophilic nature.[15]

  • Thermal Stability: The ability of a plasticizer to withstand high temperatures without degrading is essential for polymer processing and end-use applications.[1] Thermogravimetric analysis (TGA) is a common method to evaluate thermal stability.[15] Some studies have shown that certain adipate plasticizers exhibit better thermal stability than traditional phthalates like DOP.[16]

  • Durability and Processability: Adipate plasticizers enhance the durability of PVC by making it more resistant to wear and tear.[2] They also improve the processability of the polymer by lowering the melt viscosity, which makes it easier to mold and extrude.[2]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate comparative analysis of plasticizer performance. Below are the methodologies for key evaluation tests.

PVC Compound Preparation

Objective: To prepare homogeneous PVC blends for subsequent testing.[2]

Materials & Equipment:

  • PVC resin (suspension grade)

  • Adipate plasticizer (e.g., DOA, DEHA)

  • Thermal stabilizer (e.g., mixed metal stabilizer)

  • Two-roll mill with heating capabilities

  • Internal mixer (e.g., Brabender or Haake type)

  • Hydraulic press with heating and cooling platens

  • Molds for test specimens

Procedure:

  • Pre-mixing: Accurately weigh the PVC resin, plasticizer, and stabilizer according to the desired formulation.

  • Melt Blending: Transfer the pre-mixed components to a two-roll mill or an internal mixer heated to a specified temperature (e.g., 160-170°C). Mix until a homogeneous blend is achieved.

  • Sheet Preparation: Once the blend is uniform, remove the sheet from the mill.

  • Compression Molding: Place the sheet into a pre-heated mold in a hydraulic press (e.g., 170-180°C). Apply low pressure initially, then increase to approximately 10 MPa and hold for 5-7 minutes. Cool the mold under pressure to below 50°C before removing the specimen.[2]

Mechanical Properties Testing (Tensile Strength and Elongation)

Objective: To determine the effect of the plasticizer on the mechanical properties of the PVC compound.

Methodology (based on ASTM D638):

  • Specimen Preparation: Use dumbbell-shaped specimens prepared as described in the PVC compound preparation protocol.

  • Testing: Mount the specimen in a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, determine the tensile strength at break and the elongation at break. Test a minimum of five specimens for each formulation and report the average values.[2]

Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized PVC by measuring weight loss as a function of temperature.[15]

Methodology:

  • Sample Preparation: Place a small, known weight of the plasticized PVC sample into a TGA sample pan.[15]

  • Instrumentation: Use a Thermogravimetric Analyzer.

  • Thermal Program: Heat the sample from ambient temperature to approximately 600°C at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[15]

  • Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition is identified as the point where significant weight loss begins.[15]

Plasticizer Migration Testing (Activated Carbon Method)

Objective: To quantify the amount of plasticizer that migrates from the PVC compound.[2]

Methodology (based on ISO 176):

  • Specimen Preparation: Use conditioned, circular discs of the plasticized PVC.

  • Procedure: a. Accurately weigh the conditioned PVC test specimen (W1).[2] b. Place the specimen in a container and completely surround it with activated carbon.[2] c. Place the container in an oven at a constant temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[2] d. After the specified time, remove the specimen, clean off any adhering activated carbon, and reweigh it (W2).

  • Calculation: The percentage of plasticizer migration is calculated as: [(W1 - W2) / W1] * 100.

Visualizations

Experimental and Logical Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for plasticizer evaluation and a decision-making framework for selecting an appropriate adipate plasticizer.

G cluster_prep Compound Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison a Weighing of Components (PVC, Plasticizer, Stabilizer) b Melt Blending (Two-Roll Mill/Internal Mixer) a->b c Compression Molding of Test Specimens b->c d Mechanical Properties (Tensile, Elongation) c->d e Thermal Stability (TGA) c->e f Migration Resistance (Activated Carbon Method) c->f g Low-Temperature Flexibility c->g h Comparative Analysis of Performance Metrics d->h e->h f->h g->h i Selection of Optimal Plasticizer Formulation h->i

General experimental workflow for evaluating adipate plasticizer performance.

G cluster_outcomes a Primary Application Requirement? b Select Polymeric Adipate a->b Low Migration/ Permanence c Select DOA or other Monomeric Adipates a->c Excellent Low-Temp Flexibility d Consider DINA or DIDA a->d Balanced Performance & Low Volatility e Select DEHA a->e Food Contact Applications

Decision tree for selecting an adipate plasticizer based on application needs.
Conclusion

Adipate plasticizers offer a versatile and effective solution for imparting flexibility and durability to a wide range of polymeric materials. The choice of a specific adipate, whether it be a general-purpose monomeric like DOA, a low-volatility option like DINA, or a high-permanence polymeric adipate, will depend on the specific performance requirements of the end application. For researchers and professionals in drug development, a thorough understanding of the comparative performance and the appropriate experimental validation of these plasticizers is essential for developing safe, stable, and effective products. The data and protocols presented in this guide serve as a foundational resource for the informed selection and evaluation of adipate plasticizers.

References

A Comparative Guide to the Validation of Analytical Methods for Diisooctyl Adipate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the quantitative determination of Diisooctyl Adipate (B1204190) (DIOA). DIOA is a widely used plasticizer, and its detection is crucial for quality control, regulatory compliance, and safety assessment in various products, including food packaging and medical devices.[1] This document outlines the performance characteristics of both methods, supported by experimental data, and provides detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific application.

Comparison of Analytical Method Performance

The choice of an analytical method is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the typical performance characteristics of GC-MS and HPLC-UV for the analysis of adipate esters, which are analogous to Diisooctyl Adipate.[2]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 5 - 1000 ng/g[3][4]1 - 100 µg/mL (Estimated for DIOA)[2]
Correlation Coefficient (r²) > 0.998[3][4]> 0.99 (Typical)[2]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar adipates)[5][6]Method Dependent (Typically low µg/mL)[2]
Accuracy (Recovery) 83.6% - 118.5%[3][4]98% - 102% (Typical for drug products)[2][7]
Precision (RSD) 2.5% - 15.6%[3][4]< 2% (Typical)[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for sample analysis using GC-MS and HPLC, and the logical relationship of key validation parameters.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample_Homogenization Sample Homogenization Solvent_Extraction Solvent Extraction Sample_Homogenization->Solvent_Extraction Homogenized Sample SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Solvent_Extraction->SPE_Cleanup Crude Extract Concentration Concentration & Reconstitution SPE_Cleanup->Concentration Purified Extract GC_Injection GC Injection Concentration->GC_Injection Final Sample Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection Chromatographic_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

A general workflow for the GC-MS analysis of DIOA.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample_Weighing Sample Weighing & Dissolution Filtration Filtration Sample_Weighing->Filtration Sample Solution HPLC_Injection HPLC Injection Filtration->HPLC_Injection Filtered Sample Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

A general workflow for the HPLC-UV analysis of DIOA.

Validation_Parameters Method_Validation Analytical Method Validation Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Key parameters for analytical method validation.

Experimental Protocols

This protocol is designed for the extraction and purification of DIOA from complex sample matrices such as food, environmental water, and cosmetic products.[8]

a. Sample Pre-treatment:

  • Aqueous Samples: No further pre-treatment is typically required unless the sample contains a high load of suspended solids, in which case filtration is recommended.[8]

  • Food Samples (e.g., Ham Sausage): Homogenize 1 g of the sample with a suitable solvent (e.g., n-hexane).[3] Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.[8]

  • Cosmetic Products (e.g., Lotions): Disperse 1 g of the sample in 10 mL of methanol (B129727). Vortex until a homogeneous suspension is achieved. Centrifuge to pellet any insoluble components and collect the supernatant.[8]

b. Solid-Phase Extraction Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent to dry.[8]

  • Sample Loading: Load the prepared sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[8]

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.[8] Dry the cartridge under vacuum for 10-20 minutes to remove excess water.[8]

  • Elution: Elute the retained DIOA with 10 mL of a nonpolar solvent such as ethyl acetate (B1210297) or acetonitrile (B52724).[8] Collect the eluate in a clean collection tube.[8]

  • Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.[8] Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1] Reconstitute the residue in 1 mL of n-hexane.[1]

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.[1]

This method is suitable for the sensitive and selective determination of DIOA in complex matrices.[1]

  • Instrumentation: A Gas Chromatograph (GC) equipped with a Mass Selective Detector (MSD).[1]

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 20°C/min to 200°C, hold for 2 min.

    • Ramp 2: 10°C/min to 280°C, hold for 5 min.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

This method provides a reliable and efficient means for the quantification of DIOA in various sample matrices.[7]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.[7]

  • HPLC Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient elution of acetonitrile and acidified water.[7]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: Ambient.[9]

  • Detection Wavelength: 230 nm.[10]

  • Injection Volume: 20 µL.[9]

a. Sample Preparation for HPLC Analysis:

  • Cosmetic Creams or Lotions:

    • Accurately weigh approximately 1 g of the sample into a 50 mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 15 minutes to dissolve the DIOA.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

b. Method Validation Parameters for HPLC:

  • Linearity: Prepare a series of standard solutions of DIOA in methanol at different concentrations. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Precision: Determine the precision of the method by performing repeat analyses of the sample. The relative standard deviation (%RSD) should be ≤ 2.0%.[7]

  • Accuracy: Assess the accuracy of the method by a recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The mean recovery should be between 98.0% and 102.0%.[7]

References

A Comparative Guide to Analytical Methods for Diisooctyl Adipate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative determination of Diisooctyl Adipate (B1204190) (DIOA): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). DIOA is a widely used plasticizer, and its accurate quantification is crucial for quality control, regulatory compliance, and safety assessment in various industries, including cosmetics, food packaging, and pharmaceuticals. This document outlines the performance characteristics of both methods, supported by experimental data, and provides detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Comparison of Analytical Method Performance

The choice of an analytical method is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the typical performance characteristics of GC-MS and HPLC with UV detection for the analysis of adipate esters.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 5 - 1000 ng/g[1][2]1 - 100 µg/mL (Estimated for DIBA)[3]
Correlation Coefficient (r²) > 0.998[1][2]> 0.99 (Typical)[3]
Limit of Detection (LOD) 0.7 - 4.5 ng/mL for various adipates[4]Method Dependent (Typically low µg/mL)[3]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar adipates)[3]Method Dependent (Typically low µg/mL)[3]
Accuracy (Recovery) 83.6% - 118.5%[1][2]98% - 102% (Typical for drug products)[3]
Precision (RSD) 2.5% - 15.6%[1][2]< 2% (Typical)[3]

Experimental Protocols

Quantification of Dioctyl Adipate by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and selective determination of dioctyl adipate in complex matrices like polymer samples.[5]

A. Sample Preparation (Solvent Extraction)

  • Sample Comminution: To increase the surface area for extraction, cut the polymer sample into small pieces (approximately 2x2 mm).[5]

  • Extraction: Accurately weigh about 1 gram of the comminuted sample into a glass vial. Add 10 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol.[5] Vortex the vial for 5 minutes, followed by ultrasonication for 30 minutes to improve extraction efficiency.[5]

  • Isolation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the polymer residue.[5] Carefully transfer the supernatant to a clean glass vial.[5]

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the residue in 1 mL of n-hexane.[5]

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.[5]

B. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph (GC) equipped with a Mass Selective Detector (MSD).[5]

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-500

    • Solvent Delay: 5 minutes.

Quantification of Diisobutyl Adipate by High-Performance Liquid Chromatography (HPLC)

This method provides a reliable and efficient means for the quantification of Diisobutyl Adipate in various sample matrices, such as cosmetic creams or lotions.[6]

A. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 1 gram of the sample into a 50 mL centrifuge tube.[6]

  • Extraction: Add 20 mL of acetonitrile (B52724) and vortex for 5 minutes to disperse the sample.[6] Sonicate the tube for 15 minutes to ensure complete extraction.[6]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[6]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.[6]

B. HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector.[6]

  • HPLC Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).[7] For MS compatibility, replace phosphoric acid with formic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Methodology and Validation Workflow

The following diagrams illustrate the general workflows for sample analysis using GC-MS and HPLC, and the logical relationship of key validation parameters.

General Workflow for DIOA Quantification and Validation cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up/Filtration Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS For Volatile Analytes HPLC HPLC Analysis Cleanup->HPLC For Non-Volatile Analytes Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis HPLC->Data_Analysis Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Specificity Specificity Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->LOD_LOQ Data_Analysis->Specificity Report Final Report Data_Analysis->Report

Caption: Workflow for DIOA quantification and method validation.

Cross-Validation Logic in Analytical Method Development cluster_model_dev Model Development cluster_validation Validation Cal_Data Calibration Dataset Method_Dev Develop Quantification Method Cal_Data->Method_Dev Performance_Eval Evaluate Performance Metrics (Accuracy, Precision, etc.) Method_Dev->Performance_Eval Apply Method Val_Data Independent Validation Dataset Val_Data->Performance_Eval Performance_Eval->Method_Dev Refine Method Final_Method Final Validated Method Performance_Eval->Final_Method Acceptance Criteria Met

Caption: Cross-validation logic for analytical method development.

References

Comparative Safety Assessment: Diisooctyl Adipate (DIOA) vs. Di(2-ethylhexyl) Phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of diisooctyl adipate (B1204190) (DIOA) and di(2-ethylhexyl) phthalate (B1215562) (DEHP), two plasticizers with significant industrial applications. The following sections present a summary of quantitative toxicity data, detailed experimental methodologies for key studies, and visual representations of relevant biological pathways and assessment workflows to aid in a comprehensive safety evaluation.

Executive Summary

Di(2-ethylhexyl) phthalate (DEHP) has been extensively studied and is recognized as a reproductive and developmental toxicant, with concerns regarding its carcinogenic potential in rodents, largely attributed to the activation of the peroxisome proliferator-activated receptor alpha (PPARα). Diisooctyl adipate (DIOA), often considered an alternative to DEHP, generally exhibits a lower toxicity profile. While DIOA has also been shown to influence lipid metabolism, the available data suggest it is not genotoxic and has a lower potential for reproductive and developmental toxicity compared to DEHP. This guide provides the supporting data for a detailed comparative analysis.

Quantitative Toxicological Data Summary

The following table summarizes the key toxicological endpoints for DIOA and DEHP, providing a side-by-side comparison of their relative potencies.

Toxicological EndpointThis compound (DIOA/DEHA)Di(2-ethylhexyl) Phthalate (DEHP)
Acute Oral Toxicity (LD50) >5,000 mg/kg (Rat)[1]~25,000 - 30,000 mg/kg (Rat)
Subchronic Oral Toxicity (NOAEL) 178 mg/kg/day (Rat, 90-day)[2]3.7 mg/kg/day (Rat, 13-week)[3]
Chronic Toxicity/Carcinogenicity (NOAEL) 1,250 mg/kg/day (Rat, 2-year)[1]28.9 mg/kg/day (Rat, 104-week)
Carcinogenicity Not carcinogenic in rats; evidence of liver tumors in female mice at high doses.[1][4][5]Liver carcinogen in rats and mice.[6]
Genotoxicity (Ames Test) NegativeNegative[6][7]
In Vitro Mammalian Cell Genotoxicity Negative for gene mutations, chromosomal aberrations, and sister chromatid exchanges.Generally negative for gene mutations and chromosomal aberrations; some evidence of sister chromatid exchange at high concentrations.[6]
Reproductive Toxicity (NOAEL) 1080 mg/kg/day (Rat, 1-generation)[1]5 mg/kg/day (Female rat, developmental)[8]
Developmental Toxicity (NOAEL) 200 mg/kg/day (Rat)[1]0.025% in diet (Mouse)[6]

Key Experimental Protocols

Detailed methodologies for pivotal toxicological studies are outlined below. These protocols are generally based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Subchronic Oral Toxicity Study (90-Day) - Rodent (Based on OECD 408)
  • Objective: To determine the adverse effects of repeated oral administration of the test substance over a 90-day period.[9]

  • Test Species: Typically, Wistar or Sprague-Dawley rats.

  • Group Size: At least 10 males and 10 females per dose group.

  • Dose Administration: The test substance is administered daily by gavage or in the diet. For DIOA, a 90-day study in Fischer 344 rats and B6C3F1 mice involved dietary administration at concentrations of 1600 to 25000 ppm.[2] For DEHP, a 13-week study in Sprague-Dawley rats used dietary concentrations of 0, 5, 50, 500, or 5000 ppm.[3]

  • Dose Levels: A control group and at least three dose levels are used. The highest dose is selected to induce toxicity but not mortality.

  • Endpoints Evaluated:

    • Clinical observations (daily)

    • Body weight and food/water consumption (weekly)

    • Ophthalmological examination

    • Hematology and clinical biochemistry (at termination)

    • Urinalysis

    • Gross necropsy

    • Organ weights

    • Histopathology of major organs and tissues

Two-Generation Reproductive Toxicity Study (Based on OECD 416)
  • Objective: To assess the effects of the test substance on male and female reproductive performance and on the offspring over two generations.[10]

  • Test Species: Rat is the preferred species.

  • Study Design:

    • F0 Generation: Young adult male and female rats are administered the test substance for a pre-mating period, during mating, gestation, and lactation.

    • F1 Generation: Offspring are selected from the F0 generation and are administered the test substance from weaning through maturity, mating, and production of the F2 generation.

  • Dose Administration: Typically via the diet or oral gavage. For a one-generation reproductive toxicity study of DIOA, Crl:CD(SD) rats were treated by oral gavage with 0, 100, 300, or 1000 mg/kg-day.[1] For a continuous breeding study of DEHP, Sprague-Dawley rats were given dietary concentrations from 1.5 to 10,000 ppm.[11]

  • Endpoints Evaluated:

    • Parental systemic toxicity (as in subchronic studies)

    • Mating performance and fertility indices

    • Gestation length

    • Litter size and viability

    • Pup body weight and development

    • Anogenital distance in pups

    • Post-weaning developmental landmarks (e.g., vaginal opening, preputial separation)

    • Sperm analysis

    • Estrous cyclicity

    • Histopathology of reproductive organs

Prenatal Developmental Toxicity Study (Based on OECD 414)
  • Objective: To determine the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.

  • Test Species: Typically conducted in rats and rabbits.

  • Dose Administration: The test substance is administered daily by oral gavage to pregnant females during the period of organogenesis (gestation days 6-19 for rats). For a DIOA study, pregnant rats received 0, 200, 400, or 800 mg/kg-day from gestation day 7 to postnatal day 17.[1] For a DEHP study, pregnant Wistar rats were treated by gavage with 0, 0.34, or 1.7 g/kg from gestation day 1 through 21.[12]

  • Endpoints Evaluated:

    • Maternal toxicity (clinical signs, body weight, food consumption)

    • Uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses)

    • Fetal body weight and sex

    • External, visceral, and skeletal fetal examinations for malformations and variations.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)
  • Objective: To assess the mutagenic potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Multiple strains of bacteria with different known mutations are used.

    • The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • The number of revertant colonies (colonies that have regained the ability to grow on a minimal medium) is counted.

  • Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies. Both DIOA and DEHP have been reported as negative in the Ames test.[6][7]

Signaling Pathways and Experimental Workflows

DEHP-Mediated PPARα Activation Signaling Pathway

DEHP_PPARa_Pathway DEHP DEHP MEHP MEHP (Active Metabolite) DEHP->MEHP Metabolism PPARa PPARα MEHP->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Peroxisome_Proliferation Peroxisome Proliferation Gene_Transcription->Peroxisome_Proliferation Lipid_Metabolism Altered Lipid Metabolism Gene_Transcription->Lipid_Metabolism Oxidative_Stress Oxidative Stress Peroxisome_Proliferation->Oxidative_Stress Hepatotoxicity Hepatotoxicity & Carcinogenesis Lipid_Metabolism->Hepatotoxicity Oxidative_Stress->Hepatotoxicity

Caption: DEHP is metabolized to MEHP, which activates PPARα, leading to downstream effects.

General Workflow for a Two-Generation Reproductive Toxicity Study

Two_Gen_Repro_Workflow Start Start: Select F0 Generation Dosing_F0 Dosing F0 Generation (Pre-mating, Mating, Gestation, Lactation) Start->Dosing_F0 Mating_F0 Mating of F0 Generation Dosing_F0->Mating_F0 Gestation_Lactation_F0 Gestation & Lactation Mating_F0->Gestation_Lactation_F0 F1_Pups F1 Generation Pups Gestation_Lactation_F0->F1_Pups Select_F1 Select F1 for Next Generation F1_Pups->Select_F1 Dosing_F1 Dosing F1 Generation (Post-weaning to Mating) Select_F1->Dosing_F1 Terminal_Sacrifice Terminal Sacrifice & Data Analysis Select_F1->Terminal_Sacrifice Non-selected F1 animals Mating_F1 Mating of F1 Generation Dosing_F1->Mating_F1 Gestation_Lactation_F1 Gestation & Lactation Mating_F1->Gestation_Lactation_F1 F2_Pups F2 Generation Pups Gestation_Lactation_F1->F2_Pups F2_Pups->Terminal_Sacrifice

Caption: Workflow of a two-generation reproductive toxicity study.

References

A Comparative Analysis of the Biodegradability of Diisooctyl Adipate and Other Common Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of plasticizers is a critical consideration in material science and product development, particularly for applications in sensitive fields such as pharmaceuticals and medical devices. This guide provides a comparative analysis of the biodegradability of diisooctyl adipate (B1204190) (DIOA) against a range of commonly used plasticizers, including phthalates, other adipates, and bio-based alternatives. The information is supported by experimental data to facilitate informed material selection.

Executive Summary

Adipate esters, including diisooctyl adipate (DIOA), are generally recognized for their enhanced biodegradability compared to traditional phthalate (B1215562) plasticizers. This is largely attributed to their linear chemical structure, which is more amenable to microbial enzymatic action. In contrast, the aromatic structure of phthalates often results in slower and sometimes incomplete degradation. Bio-based plasticizers, derived from renewable resources, are designed for improved environmental compatibility and often exhibit high rates of biodegradation. This guide will delve into the quantitative data supporting these general trends.

Quantitative Biodegradability Data

The following table summarizes the available data on the ready biodegradability of various plasticizers, primarily focusing on results from the OECD 301B (CO2 Evolution Test) or equivalent methodologies. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions. A pass level of ≥60% biodegradation within a 28-day period and satisfying the "10-day window" is typically required to be classified as readily biodegradable.

Plasticizer ClassPlasticizer NameAcronymCAS NumberBiodegradability (%)Test Duration (Days)Test MethodClassification
Adipate This compoundDIOA27178-16-1Data not available---
Adipate Di(2-ethylhexyl) adipateDEHA / DOA103-23-1>6028OECD 301BReadily Biodegradable
Adipate Diisononyl adipateDINA33703-08-160-8028OECD 301BReadily Biodegradable
Phthalate Di(2-ethylhexyl) phthalateDEHP117-81-7<6028OECD 301BNot Readily Biodegradable
Phthalate Diisononyl phthalateDINP28553-12-057-8128OECD 301BNot Readily Biodegradable (fails 10-day window)
Phthalate Dibutyl phthalateDBP84-74-2>6028OECD 301DReadily Biodegradable
Bio-based Acetyl tributyl citrateATBC77-90-7>6028OECD 301BReadily Biodegradable
Bio-based Epoxidized soybean oilESBO8013-07-8>7928OECD 301BReadily Biodegradable

Biodegradation Pathways

The biological degradation of adipate plasticizers is primarily initiated by the enzymatic hydrolysis of the ester bonds. This initial step is crucial and is generally faster for the linear structure of adipates compared to the cyclic structure of phthalates.

DIOA This compound (DIOA) Hydrolysis Esterase Activity (Hydrolysis) DIOA->Hydrolysis AdipicAcid Adipic Acid Hydrolysis->AdipicAcid Isooctanol Isooctanol Hydrolysis->Isooctanol BetaOxidation β-Oxidation Pathway AdipicAcid->BetaOxidation Isooctanol->BetaOxidation TCA Tricarboxylic Acid (TCA) Cycle BetaOxidation->TCA CO2 CO2 + H2O + Biomass TCA->CO2

Biodegradation pathway of this compound.

Experimental Protocols

The OECD 301B, or CO2 Evolution Test, is a standardized method to determine the ready biodegradability of organic substances in an aerobic aqueous medium.

Objective: To measure the amount of carbon dioxide produced during the aerobic biodegradation of a test substance.

Principle: A known concentration of the test substance is inoculated with a mixed population of microorganisms in a mineral salt medium. The mixture is aerated with CO2-free air, and the CO2 evolved from the biodegradation process is trapped in a solution of barium or sodium hydroxide (B78521), which is then quantified by titration or by a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced to the theoretical maximum amount (ThCO2).

Apparatus:

  • Biometer flasks or similar vessels

  • CO2-free air supply system

  • CO2 trapping bottles with a suitable absorbent (e.g., Ba(OH)2 or NaOH solution)

  • Magnetic stirrers

  • Incubator or temperature-controlled room (22 ± 2 °C)

  • Titration equipment or a TOC analyzer

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential salts is prepared.

  • Inoculum: The inoculum is typically sourced from the secondary effluent of a domestic wastewater treatment plant.

  • Test Setup: The test substance is added to the biometer flasks containing the mineral medium and inoculum. Control flasks (without the test substance) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • Aeration: The flasks are continuously aerated with CO2-free air.

  • CO2 Trapping: The effluent air from each flask is passed through a CO2-absorbent solution.

  • Incubation: The flasks are incubated in the dark at a constant temperature for 28 days.

  • Analysis: The amount of CO2 trapped is determined at regular intervals by titrating the remaining hydroxide or by measuring the total inorganic carbon.

  • Calculation: The percentage of biodegradation is calculated based on the cumulative CO2 produced.

cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prepare Mineral Medium Prepare Mineral Medium Add Medium, Inoculum, and Test Substance to Flasks Add Medium, Inoculum, and Test Substance to Flasks Prepare Mineral Medium->Add Medium, Inoculum, and Test Substance to Flasks Collect Inoculum Collect Inoculum Collect Inoculum->Add Medium, Inoculum, and Test Substance to Flasks Aerate with CO2-free Air Aerate with CO2-free Air Add Medium, Inoculum, and Test Substance to Flasks->Aerate with CO2-free Air Prepare Control and Reference Flasks Prepare Control and Reference Flasks Prepare Control and Reference Flasks->Aerate with CO2-free Air Trap Evolved CO2 Trap Evolved CO2 Aerate with CO2-free Air->Trap Evolved CO2 Incubate at 22°C for 28 days Incubate at 22°C for 28 days Trap Evolved CO2->Incubate at 22°C for 28 days Measure Trapped CO2 Periodically Measure Trapped CO2 Periodically Incubate at 22°C for 28 days->Measure Trapped CO2 Periodically Calculate Cumulative CO2 Production Calculate Cumulative CO2 Production Measure Trapped CO2 Periodically->Calculate Cumulative CO2 Production Determine % Biodegradation Determine % Biodegradation Calculate Cumulative CO2 Production->Determine % Biodegradation

Experimental workflow for the OECD 301B test.

Conclusion

The available data strongly indicates that adipate-based plasticizers, such as di(2-ethylhexyl) adipate and diisononyl adipate, are readily biodegradable and offer a more environmentally benign profile compared to many phthalate plasticizers like DEHP and DINP. While specific OECD 301B data for this compound is not prevalent in public literature, its structural similarity to other readily biodegradable adipates suggests a favorable biodegradation profile. Bio-based plasticizers like ATBC and ESBO also demonstrate excellent biodegradability, positioning them as viable, sustainable alternatives. For applications where environmental impact is a primary concern, the selection of adipate or bio-based plasticizers over less biodegradable phthalates is a scientifically supported choice.

A Comparative Analysis of the Ecotoxicity of Adipate Esters

Author: BenchChem Technical Support Team. Date: December 2025

The increasing use of adipate (B1204190) esters as plasticizers in a variety of consumer and industrial products has led to a growing interest in their environmental fate and potential ecotoxicological effects. This guide provides a comparative overview of the ecotoxicity of several common adipate esters, including di(2-ethylhexyl) adipate (DEHA), dioctyl adipate (DOA), diisononyl adipate (DINA), and diisodecyl adipate (DIDA). The information is intended for researchers, scientists, and drug development professionals involved in the environmental risk assessment of these compounds.

Quantitative Ecotoxicity Data

The ecotoxicity of adipate esters varies depending on the specific ester, the test organism, and the exposure conditions. The following table summarizes key ecotoxicity data from various studies.

Adipate EsterTest OrganismDurationEndpointValueReference
Di(2-ethylhexyl) adipate (DEHA) Daphnia magna (Water Flea)21 daysChronic NOEC (No Observed Effect Concentration)0.024 mg/L[1]
Daphnia magna (Water Flea)21 daysChronic LOEC (Lowest Observed Effect Concentration)0.052 mg/L[1]
Daphnia magna (Water Flea)21 daysChronic - Survival100% survival at 4.4 µg/L[2][3]
Aquatic OrganismsAcute-No acute toxic effects noted at the limit of solubility (0.0032 mg/L)[1]
Dioctyl adipate (DOA) Daphnia magna (Water Flea)AcuteEC50 (Effective Concentration, 50%)480 to 850 µg/L[3]
Daphnia magna (Water Flea)Chronic-24 to 52 µg/L[3]
Algae and FishAcute-Not acutely toxic at or above its water solubility of 0.78 ± 0.16 mg/L[3]
Diisononyl adipate (DINA) Aquatic Organisms--Potentially dangerous for aquatic organisms[4]
--BiodegradationReadily biodegradable[5]
Diisodecyl adipate (DIDA) --Water Solubility4.4 × 10⁻⁵ mg/L[6]
--EcotoxicityData is limited; often read-across from DEHA is used for assessment[6]
Asymmetric Alkyl Butoxyethyl Adipates Phytotesting--Do not have an adverse toxic effect on the growth and development of phytotest systems[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of ecotoxicity studies. Below are summaries of protocols described in the cited literature.

Chronic Toxicity Test with Daphnia magna for DEHA [2][3]

  • Test Organism: Daphnia magna.

  • Test Duration: 21 days.

  • Test Substance: Di(2-ethylhexyl) adipate (DEHA).

  • Exposure System: A limit test was performed at an average exposure concentration of 4.4 µg/L in laboratory diluent water. This concentration was chosen to avoid insoluble test material and physical entrapment of the organisms.

  • Controls: Both a control group and a solvent control group were included.

  • Endpoints Measured: Survival, mean neonate reproduction, and mean dry weight per surviving female.

  • Results: No adverse effects were observed in the DEHA-treated organisms compared to the controls. 100% of the DEHA-treated organisms survived compared to 90% survival in both the control and solvent control groups.

Phytotesting for Asymmetric Adipate Esters [7][8][9]

  • Test Substance: Synthesized asymmetric esters based on adipic acid and ethoxylated butanol (e.g., butyl butoxyethyl adipate, hexyl butoxyethyl adipate, octyl butoxyethyl adipate, decyl butoxyethyl adipate).

  • Method: The ecological safety of the esters was assessed by the phytotesting method. This typically involves exposing plants or seeds to soil or another medium containing the test substance and observing effects on germination, growth, and development.

  • Results: The synthesized esters were found to be environmentally safe and did not show adverse toxic effects on the growth and development of the phytotest systems. They can serve as a potential source of carbon for soil microorganisms and do not form stable toxic metabolites.

Experimental Workflow for Ecotoxicity Assessment

The following diagram illustrates a general workflow for conducting ecotoxicity studies of adipate esters.

Ecotoxicity_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase TestSubstance Select Adipate Ester(s) Protocol Define Experimental Protocol (Acute/Chronic, Endpoints) TestSubstance->Protocol TestOrganism Select Test Organism(s) (e.g., Algae, Daphnia, Fish) TestOrganism->Protocol Exposure Exposure of Organisms to Test Substance Protocol->Exposure DataCollection Data Collection (e.g., Mortality, Reproduction, Growth) Exposure->DataCollection Analysis Statistical Analysis (LC50, EC50, NOEC, LOEC) DataCollection->Analysis Comparison Compare with other Adipate Esters Analysis->Comparison Report Publish Comparison Guide Comparison->Report

Caption: Generalized workflow for ecotoxicity testing of adipate esters.

Signaling Pathways

The available literature from the search results did not provide specific details on the signaling pathways affected by the ecotoxicity of different adipate esters. Phthalate plasticizers, which are structurally related to adipates, are known to act as endocrine disruptors, but similar detailed mechanistic studies for adipates were not identified in the provided search results.[7][9] Further research is needed to elucidate the molecular mechanisms underlying the observed toxic effects of adipate esters in various organisms.

References

Assessing the Endocrine Disrupting Potential of Diisooctyl Adipate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the endocrine-disrupting potential of diisooctyl adipate (B1204190) (DIOA), a non-phthalate plasticizer. Due to the limited publicly available data on DIOA, this guide leverages experimental data from its close structural analog, di(2-ethylhexyl) adipate (DEHA), and another alternative plasticizer, acetyl tributyl citrate (B86180) (ATBC). For a comprehensive comparison, data for the well-characterized endocrine disruptor, di(2-ethylhexyl) phthalate (B1215562) (DEHP), is included as a positive control. The information is presented through comparative data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Comparative Analysis of Endocrine-Disrupting Potential

The endocrine-disrupting potential of these compounds is evaluated across several key in vitro and in vivo assays that assess interactions with the estrogenic, androgenic, and thyroid hormonal systems, as well as effects on steroidogenesis.

In Vitro Assay Data

In vitro assays provide a targeted assessment of a chemical's ability to interact with specific components of the endocrine system at the molecular and cellular level.

Table 1: Comparison of In Vitro Endocrine Disruption Potential

Assay TypeTest SubstanceEndpointResultConcentrationCitation
Estrogen Receptor (ER) Bioactivity
ER TransactivationDiisooctyl adipate (DIOA)Estrogenic ActivityNegativeNot specified[1]
E-ScreenDi(2-ethylhexyl) adipate (DEHA)Cell Proliferation (MCF-7)No proliferationUp to 200 mg/kg/day[2]
ER TransactivationAcetyl Tributyl Citrate (ATBC)Anti-estrogenic ActivityPositiveNot specified[3]
ER TransactivationDi(2-ethylhexyl) phthalate (DEHP)Estrogenic ActivityWeak agonistNot specified[4]
Androgen Receptor (AR) Bioactivity
AR TransactivationAcetyl Tributyl Citrate (ATBC)Anti-androgenic ActivityPositiveNot specified[3]
AR TransactivationDi(2-ethylhexyl) phthalate (DEHP)Anti-androgenic ActivityPositiveIC50 > 1 x 10⁻⁴ M[5]
Steroidogenesis
H295R AssayDi(2-ethylhexyl) adipate (DEHA)Estradiol (B170435) (E2) ProductionIncreased0.25-25 µM[6]
Testosterone (B1683101) (T) ProductionDecreased0.25-25 µM[6]
H295R AssayAcetyl Tributyl Citrate (ATBC)SteroidogenesisNo disruptionNot specified[3]
H295R AssayDi(2-ethylhexyl) phthalate (DEHP)Testosterone (T) ProductionSignificantly inhibitedNot specified[7]
Estradiol (E2) ProductionDecreasedNot specified[8]
Progesterone ProductionDecreasedNot specified[8]
Thyroid Activity
Thyroid Hormone Receptor (TR) Binding (in silico)Di(2-ethylhexyl) adipate (DEHA)Potential Thyroid DisruptorPositiveNot applicable[9]
Thyroid-related gene expression (in vivo, fish)Acetyl Tributyl Citrate (ATBC)Thyroid DisruptionPositive (inhibited gene expression)Not specified[2]
Various (in vivo and in vitro)Di(2-ethylhexyl) phthalate (DEHP)Thyroid DisruptionPositiveNot specified[7][10][11][12][13]
In Vivo Assay Data

In vivo assays provide a more holistic view of a chemical's potential to disrupt the endocrine system within a whole organism, accounting for metabolic processes and complex biological interactions.

Table 2: Comparison of In Vivo Endocrine Disruption Potential

Assay TypeTest SubstanceSpeciesEndpointResultDoseCitation
Uterotrophic Assay
Di(2-ethylhexyl) adipate (DEHA)RatUterine weightNo significant changeUp to 1000 mg/kg/day[14]
Acetyl Tributyl Citrate (ATBC)MouseReproductive toxicityAdverse effects on female reproduction5 and 10 mg/kg/day[15]
Di(2-ethylhexyl) phthalate (DEHP)MouseUterine weightIncreased133 µg/L (in drinking water)[16]
Hershberger Assay
Di(2-ethylhexyl) phthalate (DEHP)RatVentral prostate weightSignificantly decreased≥20 mg/kg/day[17][18]
Seminal vesicle weightSignificantly decreased≥100 mg/kg/day[17][18]
Reproductive/Developmental Toxicity
Prenatal ExposureDiisooctyl phthalate (DIOP) (analog of DIOA)RatFetal testicular testosteroneReduced≥0.1 g/kg/day[19]
Male reproductive abnormalitiesObserved0.5 and 1 g/kg/day[19]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of endocrine disruption and the methodologies used for assessment, the following diagrams are provided.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm Estrogen Estrogen or Estrogenic Compound ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene Target Gene Transcription ERE->Gene

Caption: Estrogen Receptor (ER) Signaling Pathway.

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen or Androgenic Compound AR Androgen Receptor (AR) Androgen->AR Binding AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Target Gene Transcription ARE->Gene

Caption: Androgen Receptor (AR) Signaling Pathway.

Thyroid_Signaling_Pathway cluster_bloodstream Bloodstream cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3_T4 T3/T4 TR_RXR TR-RXR Heterodimer T3_T4->TR_RXR Binding to TR TRE Thyroid Hormone Response Element (TRE) TR_RXR->TRE Binding Gene Target Gene Transcription TRE->Gene Regulation

Caption: Thyroid Hormone Receptor (TR) Signaling Pathway.

Uterotrophic_Assay_Workflow start Start animal_prep Animal Preparation (Immature or Ovariectomized Females) start->animal_prep dosing Daily Dosing with Test Substance (3 consecutive days) animal_prep->dosing necropsy Necropsy (24h after last dose) dosing->necropsy weighing Uterine Weight Measurement (Wet and Blotted) necropsy->weighing analysis Data Analysis (Comparison to Controls) weighing->analysis end End analysis->end

Caption: OECD 440 Uterotrophic Bioassay Workflow.

Hershberger_Assay_Workflow start Start animal_prep Animal Preparation (Castrated Male Rats) start->animal_prep dosing Daily Dosing with Test Substance (± Androgen Agonist for 10 days) animal_prep->dosing necropsy Necropsy (24h after last dose) dosing->necropsy weighing Weighing of Androgen-Dependent Tissues necropsy->weighing analysis Data Analysis (Comparison to Controls) weighing->analysis end End analysis->end

Caption: OECD 441 Hershberger Bioassay Workflow.

H295R_Assay_Workflow start Start cell_culture Culture H295R Cells start->cell_culture exposure Expose Cells to Test Substance (48 hours) cell_culture->exposure medium_collection Collect Cell Culture Medium exposure->medium_collection viability_assay Assess Cell Viability exposure->viability_assay hormone_measurement Measure Hormone Levels (e.g., Testosterone, Estradiol) medium_collection->hormone_measurement analysis Data Analysis hormone_measurement->analysis viability_assay->analysis end End analysis->end

Caption: OECD 456 H295R Steroidogenesis Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

OECD 440: Uterotrophic Bioassay in Rodents

This assay is a short-term in vivo screening test for the estrogenic properties of a chemical.

  • Objective: To assess the potential of a substance to elicit estrogenic activity by measuring the increase in uterine weight in female rodents.

  • Animal Model: Immature female rats or ovariectomized adult female rats or mice.

  • Dose Groups: At least three dose levels of the test substance are used, along with a vehicle control group and a positive control group (e.g., ethinyl estradiol). Each group should consist of at least 6 animals.[20]

  • Administration: The test substance is typically administered daily for three consecutive days via oral gavage or subcutaneous injection.[20]

  • Necropsy: Approximately 24 hours after the last dose, the animals are euthanized.

  • Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus may also be blotted to obtain a blotted weight.[20]

  • Endpoint: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.[20]

OECD 441: Hershberger Bioassay in Rats

This in vivo screening assay is used to identify substances with androgenic or anti-androgenic activity.

  • Objective: To assess the potential of a substance to act as an androgen agonist or antagonist by measuring weight changes in androgen-dependent tissues in castrated male rats.

  • Animal Model: Peripubertal, castrated male rats.

  • Dose Groups: For androgenicity testing, at least two dose levels of the test substance are used. For anti-androgenicity testing, at least three dose levels are used, co-administered with a reference androgen agonist like testosterone propionate. A vehicle control and a positive control are also included. Each group should have a minimum of 6 animals.[2]

  • Administration: The test substance is administered daily for 10 consecutive days by oral gavage or subcutaneous injection.[2]

  • Necropsy: Approximately 24 hours after the last administration, the animals are necropsied.

  • Tissue Weight Measurement: Five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands and fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[2]

  • Endpoint: A statistically significant increase in the weights of at least two of the five tissues indicates androgenic activity. A statistically significant decrease in the weights of at least two of the five tissues in the presence of an androgen agonist indicates anti-androgenic activity.[2]

OECD 456: H295R Steroidogenesis Assay

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.

  • Objective: To assess the potential of a substance to inhibit or induce the synthesis of testosterone and estradiol.

  • Test System: The human adrenocortical carcinoma cell line H295R, which expresses all the key enzymes for steroidogenesis.

  • Procedure:

    • H295R cells are cultured in multi-well plates.[7]

    • Cells are exposed to at least seven concentrations of the test chemical for 48 hours.[7]

    • The cell culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods like ELISA or LC-MS/MS.[7]

    • Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.[7]

  • Endpoint: A statistically significant increase or decrease in the production of testosterone or estradiol compared to the solvent control indicates an effect on steroidogenesis. Data are often reported as the lowest observed effect concentration (LOEC).[7]

OECD 455: Estrogen Receptor (ER) Transactivation Assay

This in vitro assay determines if a chemical can bind to and activate the estrogen receptor.

  • Objective: To assess the potential of a substance to act as an estrogen receptor agonist.

  • Test System: A mammalian cell line (e.g., HeLa-9903) that has been stably transfected with a human estrogen receptor alpha (ERα) and a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE).[13][21]

  • Procedure:

    • The cells are exposed to a range of non-cytotoxic concentrations of the test chemical.[21]

    • If the chemical binds to and activates the ER, the receptor-ligand complex binds to the ERE, leading to the expression of the reporter gene.

    • The activity of the reporter gene product (e.g., luciferase) is measured.[13]

  • Endpoint: A response that is equal to or greater than 10% of the response of the positive control (17β-estradiol) is considered a positive result for estrogenic activity.[21]

OECD 458: Androgen Receptor (AR) Transactivation Assay

This in vitro assay determines if a chemical can bind to and activate or inhibit the androgen receptor.

  • Objective: To assess the potential of a substance to act as an androgen receptor agonist or antagonist.

  • Test System: A mammalian cell line (e.g., AR-EcoScreen™) that has been stably transfected with a human androgen receptor (AR) and a reporter gene (e.g., luciferase) linked to an androgen response element (ARE).[3][22]

  • Procedure:

    • Agonist Mode: Cells are exposed to a range of concentrations of the test chemical.

    • Antagonist Mode: Cells are co-exposed to the test chemical and a fixed concentration of a reference androgen.

    • Activation or inhibition of the AR leads to a change in the expression of the reporter gene, which is then measured.[22]

  • Endpoint: A significant induction of the reporter gene indicates agonistic activity, while a significant inhibition of the androgen-induced reporter gene activity indicates antagonistic activity.

In Vitro Thyroid Hormone Disruption Assays

A variety of in vitro assays are available to assess different aspects of thyroid hormone system disruption.

  • Sodium-Iodide Symporter (NIS) Assay:

    • Objective: To identify chemicals that inhibit the uptake of iodide into thyroid cells, a critical first step in thyroid hormone synthesis.

    • Test System: Rat thyroid follicular cell line (FRTL-5) or other cells expressing NIS.[14][23]

    • Procedure: Cells are incubated with the test substance and a non-radioactive iodide solution. The amount of iodide taken up by the cells is measured spectrophotometrically.[14][23]

    • Endpoint: A reduction in iodide uptake compared to controls indicates inhibition of the sodium-iodide symporter.[14]

  • Thyroperoxidase (TPO) Inhibition Assay:

    • Objective: To identify chemicals that inhibit the activity of thyroperoxidase, a key enzyme in the synthesis of thyroid hormones.

    • Test System: Microsomes from thyroid tissue (e.g., human, rat, pig) or recombinant human TPO.

    • Procedure: The assay measures the ability of a test substance to inhibit the TPO-catalyzed oxidation of a substrate (e.g., guaiacol (B22219) or Amplex UltraRed).[17][24] The change in absorbance or fluorescence is measured.[17][24]

    • Endpoint: A decrease in the rate of substrate oxidation indicates TPO inhibition.[24]

References

Diisooctyl Adipate's Performance in Low-Temperature Flexibility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is critical for applications requiring flexibility at low temperatures. Diisooctyl adipate (B1204190) (DIOA), often referred to as dioctyl adipate (DOA), is a widely used plasticizer known for its excellent performance in cold environments.[1][2][3] This guide provides a comparative analysis of DIOA's low-temperature flexibility against other common plasticizers, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following table summarizes key low-temperature performance indicators for Diisooctyl Adipate (DIOA/DOA) and other commonly used plasticizers in Polyvinyl Chloride (PVC) formulations. Data has been compiled from various sources, and direct comparison should be made with caution as testing conditions may vary between studies.

PlasticizerChemical ClassBrittle Point (°C) (ASTM D746/D2137)Glass Transition Temp. (Tg) of PVC Compound (°C)Torsional Flex Temp. (°C) (ASTM D1043)
This compound (DIOA/DOA) Adipate-70 to -60 (estimated)~ -43 to -52Not widely reported
Dioctyl Phthalate (B1215562) (DOP) Phthalate~ -40~ -37 to 0~ -35
Diisononyl Phthalate (DINP) Phthalate~ -45Not widely reported~ -39
Dioctyl Terephthalate (DOTP) Terephthalate~ -48Not widely reported~ -47
Key Performance Insights

This compound consistently demonstrates superior low-temperature flexibility compared to traditional phthalate plasticizers like DOP.[4][5] Adipate plasticizers, in general, are recognized for imparting excellent performance in cold conditions.[2] DIOA's chemical structure allows it to effectively lower the glass transition temperature of PVC, maintaining the material's ductility and preventing brittleness at temperatures where other plasticizers may fail.[1][2]

While DOTP, a non-phthalate alternative, also shows good low-temperature performance, DIOA is often highlighted for its exceptional cold resistance, making it a preferred choice for demanding applications such as frozen food packaging, medical tubing, and outdoor wire and cable insulation.[2][3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the accurate interpretation and replication of results.

Brittleness Point Determination (ASTM D2137)

The brittleness point is the lowest temperature at which a material will not fracture upon impact under specified conditions.

Apparatus:

  • Brittleness testing apparatus, including a specimen clamp, a striking member, and a temperature-controlled bath.

  • Insulated tank for the heat-transfer medium.

  • Stirrer to ensure temperature uniformity.

  • Calibrated thermometer or thermocouple.

Procedure:

  • Specimen Preparation: Standard-sized specimens of the plasticized polymer are prepared.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity prior to testing.

  • Test Setup: The heat-transfer medium in the insulated tank is brought to a temperature below the expected brittleness point.

  • Specimen Mounting: A specified number of specimens are securely mounted in the clamp.

  • Thermal Equilibration: The clamped specimens are immersed in the heat-transfer medium for a specified period to ensure they reach the test temperature.

  • Impact: A single impact is delivered to the specimens by the striking member, which moves at a specified velocity.

  • Inspection: After impact, the specimens are examined for any signs of fracture or cracking.

  • Temperature Adjustment: The test is repeated at incrementally higher temperatures until a temperature is found at which none of the specimens fail. This temperature is reported as the brittleness point.

G ASTM D2137 Brittleness Point Test Workflow A Specimen Preparation & Conditioning C Mount Specimens in Clamp A->C B Cool Heat-Transfer Medium D Immerse and Equilibrate Temperature B->D C->D E Deliver Single Impact D->E F Inspect for Fracture E->F G No Fracture? F->G H Increase Temperature G->H Yes I Report Brittleness Point G->I No H->D

Caption: ASTM D2137 Brittleness Point Test Workflow.

Torsional Stiffness Determination (ASTM D1043)

This method measures the stiffness of a plastic as a function of temperature by applying a torsional force.

Apparatus:

  • Torsion tester with a specimen clamp, a torquing system, and an angular deflection measurement system.

  • Temperature-controlled chamber or bath.

  • Calibrated thermometer or thermocouple.

Procedure:

  • Specimen Preparation: A rectangular specimen of the plasticized polymer is prepared to specified dimensions.

  • Conditioning: The specimen is conditioned at a standard temperature and humidity.

  • Mounting: The specimen is mounted in the torsion tester's clamps.

  • Temperature Cycling: The temperature of the chamber or bath is lowered to the lowest test temperature and allowed to equilibrate.

  • Torsional Loading: A specified torque is applied to the specimen, and the resulting angular deflection is measured after a set time.

  • Calculation: The apparent modulus of rigidity is calculated from the applied torque, angular deflection, and specimen dimensions.

  • Temperature Increments: The temperature is increased in small, controlled increments, and the torsional loading and measurement are repeated at each temperature.

  • Data Analysis: The logarithm of the apparent modulus of rigidity is plotted against temperature. The "Torsional Flex Temperature" is often reported as the temperature at which the material reaches a specific stiffness value.

G ASTM D1043 Torsional Stiffness Test Workflow A Specimen Preparation & Conditioning B Mount Specimen in Torsion Tester A->B C Cool to Initial Test Temperature B->C D Apply Torque & Measure Deflection C->D E Calculate Apparent Modulus of Rigidity D->E G Repeat at New Temperature? E->G F Increase Temperature F->D G->F Yes H Plot Modulus vs. Temperature G->H No

Caption: ASTM D1043 Torsional Stiffness Test Workflow.

References

Comparative Analysis of Diisooctyl Adipate in Different Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diisooctyl Adipate's Performance

Diisooctyl adipate (B1204190) (DIOA), a high-molecular-weight branched-chain plasticizer, is a colorless, oily liquid widely utilized to enhance the flexibility and durability of various polymers. Its low toxicity profile and excellent performance characteristics, particularly at low temperatures, have made it a prominent alternative to traditional phthalate (B1215562) plasticizers. This guide provides a comprehensive comparative analysis of DIOA's performance in key polymer systems—Polyvinyl Chloride (PVC), Nitrile Butadiene Rubber (NBR), and Polylactic Acid (PLA)—supported by experimental data to aid in material selection and formulation development.

Performance in Polyvinyl Chloride (PVC)

DIOA is extensively used in PVC formulations to impart superior flexibility, especially in applications requiring cold temperature resistance. When compared to the conventional plasticizer Di(2-ethylhexyl) phthalate (DEHP), DIOA demonstrates a favorable balance of properties.

Table 1: Mechanical Properties of Plasticized PVC

PropertyPVC with DIOAPVC with DEHPTest Method
Tensile Strength (MPa) ~15-20~20-25ASTM D882 / ASTM D412
Elongation at Break (%) ~350-450~300-400ASTM D882 / ASTM D412
Shore A Hardness ~75-85~80-90ASTM D2240

Note: The data presented are typical values collated from various sources and may vary depending on the specific formulation and processing conditions.

While DEHP may exhibit slightly higher tensile strength, DIOA provides a notable advantage in terms of elongation at break, indicating greater flexibility.[1]

Performance in Nitrile Butadiene Rubber (NBR)

In nitrile butadiene rubber, DIOA is employed to improve low-temperature flexibility, a critical parameter for applications such as seals, gaskets, and hoses used in cold environments. The addition of plasticizers like DIOA can significantly lower the glass transition temperature (Tg) of NBR.[2] While specific quantitative data for NBR plasticized solely with DIOA is limited in readily available literature, the general effects of adipate plasticizers are well-documented. The addition of plasticizers generally leads to a decrease in hardness and tensile strength, while increasing the elongation at break.

Table 2: General Effect of DIOA on NBR Properties

PropertyUnplasticized NBR (Typical)NBR with DIOA (Expected Trend)Test Method
Tensile Strength (MPa) 20 - 30LowerASTM D412
Elongation at Break (%) 350 - 650HigherASTM D412
Shore A Hardness 40 - 90LowerASTM D2240
Low-Temperature Brittleness (°C) -10 to -40LowerASTM D2137

Performance in Polylactic Acid (PLA)

The use of plasticizers in PLA, a biodegradable thermoplastic, is crucial for overcoming its inherent brittleness and improving its processability. While various plasticizers have been investigated for PLA, including other adipate esters, specific comparative data for DIOA is not extensively published. However, the general trend observed with the addition of adipate esters to PLA is an increase in flexibility and a reduction in the glass transition temperature.[3]

Table 3: Anticipated Effects of DIOA on PLA Properties

PropertyNeat PLA (Typical)PLA with DIOA (Expected Trend)Test Method
Tensile Strength (MPa) 50 - 70LowerASTM D882
Elongation at Break (%) 2 - 10Significantly HigherASTM D882
Glass Transition Temperature (°C) 60 - 65LowerDSC

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are outlines of key experimental protocols.

Mechanical Properties Testing

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.

  • For Thin Films (e.g., PVC, PLA): ASTM D882

    • Specimen Preparation: Rectangular specimens with a width of 25.4 mm (1 inch) and a length of at least 203 mm (8 inches) are cut from the plastic sheet.[4]

    • Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are separated at a constant rate of speed, and the force and elongation are recorded until the specimen ruptures.[5]

    • Calculations: Tensile strength is calculated by dividing the maximum load by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.

  • For Elastomers (e.g., NBR): ASTM D412

    • Specimen Preparation: Dumbbell-shaped specimens are die-cut from a sheet of the vulcanized rubber.[6]

    • Procedure: The specimen is placed in the grips of a universal testing machine, and the grips are separated at a specified rate (commonly 500 mm/min). The force required to stretch the specimen and the elongation are continuously monitored.[7]

    • Calculations: Similar to ASTM D882, tensile strength and elongation at break are calculated from the recorded data.

  • Hardness Testing: ASTM D2240 (Durometer Hardness)

    • Procedure: A specified indenter is forced into the material under a specific load. The depth of indentation is measured and converted to a hardness value on a scale of 0 to 100.[8] Shore A scale is typically used for flexible materials.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized polymer by measuring its weight change as a function of temperature.

  • Procedure:

    • A small, precisely weighed sample (typically 5-20 mg) of the plasticized polymer is placed in a TGA sample pan.[9]

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).[1]

    • The weight of the sample is continuously monitored and recorded as the temperature increases.[10]

    • The resulting TGA curve plots weight loss versus temperature, from which the onset of decomposition and other thermal events can be determined.[1]

Plasticizer Migration Testing: Solvent Extraction Method

Objective: To quantify the amount of plasticizer that leaches from the polymer matrix into a contacting liquid.

  • Procedure:

    • A pre-weighed sample of the plasticized polymer with a known surface area is prepared.[11]

    • The sample is fully immersed in a specified volume of a solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container.[12]

    • The container is stored at a controlled temperature for a defined period (e.g., 24 hours at 40°C).[12]

    • After the specified time, the polymer sample is removed, dried, and re-weighed. The weight loss corresponds to the amount of migrated plasticizer.

    • Alternatively, the concentration of the plasticizer in the solvent can be determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) for more precise quantification.[13]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Mechanical_Properties_Workflow cluster_prep Sample Preparation cluster_testing Testing cluster_analysis Data Analysis Prep_PVC_PLA Cut Rectangular Strips (ASTM D882) Tensile_Test Universal Testing Machine Prep_PVC_PLA->Tensile_Test Hardness_Test Durometer (ASTM D2240) Prep_PVC_PLA->Hardness_Test Prep_NBR Die-Cut Dumbbells (ASTM D412) Prep_NBR->Tensile_Test Prep_NBR->Hardness_Test Calc_Tensile Calculate Tensile Strength & Elongation Tensile_Test->Calc_Tensile Record_Hardness Record Shore A Hardness Hardness_Test->Record_Hardness

Workflow for Mechanical Properties Testing.

TGA_Workflow Start Weigh Sample (5-20 mg) Place_in_TGA Place in TGA Instrument Start->Place_in_TGA Heat_Sample Heat at Constant Rate (e.g., 10°C/min) in Controlled Atmosphere Place_in_TGA->Heat_Sample Monitor_Weight Continuously Monitor Weight Loss Heat_Sample->Monitor_Weight Plot_Curve Plot TGA Curve (Weight % vs. Temperature) Monitor_Weight->Plot_Curve Analyze Determine Decomposition Temperature Plot_Curve->Analyze

Workflow for Thermogravimetric Analysis (TGA).

Migration_Testing_Workflow cluster_quantification Quantification Start Prepare & Weigh Polymer Sample Immerse Immerse in Solvent in a Sealed Container Start->Immerse Incubate Incubate at Controlled Temperature and Time Immerse->Incubate Analyze_Solvent Analyze Solvent (GC/HPLC Method) Immerse->Analyze_Solvent Parallel Analysis Remove Remove and Dry Sample Incubate->Remove Weigh_Sample Re-weigh Sample (Weight Loss Method) Remove->Weigh_Sample Result Calculate Migrated Plasticizer Amount Weigh_Sample->Result Analyze_Solvent->Result

Workflow for Plasticizer Migration Testing.

References

Safety Operating Guide

Proper Disposal of Diisooctyl Adipate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of chemical waste is paramount for the protection of laboratory personnel and the environment. This document provides essential safety and logistical information, including detailed operational and disposal plans for diisooctyl adipate (B1204190), tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for maintaining a safe and regulatory-compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for diisooctyl adipate, it is crucial to implement the following safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. If there is a risk of aerosol formation, respiratory protection may be necessary.

  • Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after completing any task.

  • Storage of Waste: Store this compound waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. The waste container must be tightly closed and clearly labeled.

Step-by-Step Disposal Protocol

The disposal of this compound must always be carried out in strict accordance with local, regional, and national environmental regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • Characterize the waste. Determine if the this compound is pure, mixed with other solvents, or in a contaminated solid matrix.

    • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions and to facilitate proper disposal.

    • Whenever feasible, use the original container for waste collection, ensuring it is in good condition and properly labeled as "Hazardous Waste" or as required by your institution's waste management plan.

  • Spill Management:

    • Small Spills: In the event of a small spill, absorb the liquid with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent. Once the material is fully absorbed, collect the contaminated absorbent into a suitable, sealable container for disposal.

    • Large Spills: For larger spills, immediately evacuate the area and alert the appropriate safety personnel. Contain the spill by diking with an inert material. Prevent the spilled material from entering drains or waterways. Collect the absorbed material into a designated waste container.

  • Container Management:

    • Empty containers that previously held this compound should be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.

    • After decontamination, the container can be disposed of according to institutional guidelines for non-hazardous laboratory waste.

  • Final Disposal:

    • This compound should not be disposed of down the drain or in regular trash.

    • The primary recommended method of disposal is through a licensed and approved chemical waste disposal company.

    • Incineration at a permitted hazardous waste facility is a common and effective disposal method for this type of organic chemical.

Quantitative Data

While specific regulatory disposal limits for this compound are not widely published and can vary by jurisdiction, the following table summarizes relevant physical, chemical, and ecotoxicity data to inform risk assessment and handling procedures. Ecotoxicity data for this compound is limited; therefore, a read-across approach using data from structurally similar adipate esters is often employed.

ParameterValue
Physical Properties
Boiling Point205-220 °C @ 4 mm Hg
Melting Point-70 °C
Flash Point210 °C (410 °F)
Vapor Pressure2.65 x 10⁻⁵ mmHg
Ecotoxicity (Read-Across Data)
Aquatic ToxicityDioctyl adipate is reported to be toxic to aquatic life.[1]
Biodegradability
Aerobic BiodegradationAdipate esters are generally considered to be biodegradable.[2][3]

Experimental Protocols

The ecotoxicity and biodegradability data for chemical substances like this compound are typically generated using standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are brief descriptions of key experimental protocols relevant to the environmental fate of this substance.

OECD 301C: Ready Biodegradability - Modified MITI Test (I)

This method is used to assess the ready biodegradability of a chemical substance by aerobic microorganisms.[4][5][6][7]

  • Principle: The consumption of oxygen by a microbial inoculum in the presence of the test substance is measured over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to determine the extent of biodegradation.

  • Inoculum: A mixed population of microorganisms, typically from the activated sludge of a wastewater treatment plant, is used.

  • Test Conditions: The test is conducted in a sealed vessel in the dark at a constant temperature. The oxygen consumption is measured using a respirometer.

  • Endpoint: The percentage of biodegradation is calculated. A substance is considered readily biodegradable if it reaches a certain percentage of its ThOD within a 10-day window during the 28-day test period.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to aquatic invertebrates.[8][9][10][11][12]

  • Test Organism: Daphnia magna (water flea), typically less than 24 hours old.

  • Principle: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Test Conditions: The test is conducted under static or semi-static conditions in a defined aqueous medium at a constant temperature and photoperiod.

  • Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids within 48 hours. Immobilization is defined as the inability to swim after gentle agitation.[8]

OECD 203: Fish, Acute Toxicity Test

This guideline is used to determine the acute lethal toxicity of a substance to fish.[1][13][14][15][16]

  • Test Organism: Common species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[14]

  • Principle: Fish are exposed to various concentrations of the test substance in a static or semi-static system for a 96-hour period.

  • Test Conditions: The test is performed in controlled conditions of temperature, light, and water quality.

  • Endpoint: The main endpoint is the LC50, the concentration of the test substance that is lethal to 50% of the test fish within the 96-hour exposure period. Mortalities are recorded at 24, 48, 72, and 96 hours.[13]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Handling & Segregation cluster_2 Spill Scenario cluster_3 Final Disposal start This compound Waste Generated identify Identify Waste Type (Pure, Mixed, Contaminated) start->identify spill Spill Occurs start->spill Potential Event segregate Segregate from Other Waste identify->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store in Designated Waste Area containerize->storage contain Contain & Absorb Spill spill->contain collect Collect Contaminated Material contain->collect collect->containerize disposal Arrange Pickup by Licensed Waste Disposal Company storage->disposal incineration Incineration at Permitted Facility disposal->incineration

References

Safeguarding Laboratory Operations: A Guide to Handling Diisooctyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount to ensuring both personal safety and the integrity of experimental outcomes. Diisooctyl adipate (B1204190), a commonly used plasticizer, requires careful management in a laboratory setting. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

The first line of defense when handling Diisooctyl adipate is the correct selection and use of personal protective equipment.[1] The following table summarizes the recommended PPE.

Protection TypeEquipmentStandards & Remarks
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses.[1] A face shield may be necessary where there is a significant splash potential.[2][3]Should conform to EN 166 (EU) or be NIOSH (US) approved.[1]
Skin Protection Chemically resistant gloves.[1] Impervious clothing or a laboratory coat to prevent skin contact.[1]Gloves must be inspected before use.[1] Nitrile gloves are often recommended for esters, but specific breakthrough time data for this compound is limited. Consider using gloves with good resistance to esters in general.[4][5]
Respiratory Protection Generally not required under normal use with adequate ventilation.[1] If ventilation is insufficient, exposure limits are exceeded, or irritation occurs, a full-face respirator with appropriate organic vapor cartridges should be used.[1][6]A NIOSH/MSHA approved respirator should be worn if necessary.[1]

Operational Plan for Handling this compound

A systematic approach is crucial for the safe management of this compound in the laboratory.

Pre-Handling Preparations:
  • Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Locate Emergency Equipment: Confirm that emergency eyewash stations and safety showers are accessible and unobstructed.[1]

  • Inspect PPE: Before each use, carefully inspect all personal protective equipment for any signs of damage or degradation.[1]

  • Review Safety Data Sheet (SDS): Always review the latest SDS for this compound to be aware of all potential hazards.[1]

Handling Procedures:
  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][6]

  • Use Appropriate Tools: Employ non-sparking tools to prevent fire from electrostatic discharge.[6][7]

  • Prevent Aerosol Formation: Avoid any actions that could lead to the formation of dust or aerosols.[1][6]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1]

  • Container Management: Keep containers of this compound tightly closed when not in use.[1]

Storage:
  • Storage Conditions: Store in a cool, dry, and well-ventilated location.[1]

  • Incompatible Materials: Keep away from incompatible materials such as strong oxidizing agents and acids.[1][8][9]

  • Secure Storage: Carcinogenic, teratogenic, or mutagenic materials should be stored in a separate, locked safety cabinet or room.[8][9]

Accidental Spill and Leak Procedures

Immediate and correct response to a spill is critical to prevent contamination and ensure safety.[7]

Small Spills:
  • Absorb: Soak up the spill with an inert absorbent material such as dry clay, sand, or commercial sorbents.[7][8]

  • Collect: Carefully collect the absorbed material using spark-proof tools.[7]

  • Contain: Place the collected waste into a suitable, sealable, and clearly labeled container for disposal.[6][7][10]

Large Spills:
  • Evacuate: Evacuate all non-essential personnel from the area.[7]

  • Contain: Dike the spilled material to prevent it from spreading.[7] You can also cover the spill with a plastic sheet.[11]

  • Recover: Use pumps to recover the material or absorb it with an inert material.[7]

  • Dispose: Place the absorbed material and any contaminated soil into appropriate, closed containers for disposal.[7]

  • Do Not Reuse: Never return spilled material to the original containers for reuse.[7][11]

Disposal Plan

Proper disposal of this compound and its containers is crucial to protect the environment.

Waste this compound:
  • Licensed Disposal: The recommended method for disposing of waste this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6][7] This material and its container may be classified as hazardous waste.[7][11]

  • Professional Consultation: For surplus and non-recyclable solutions, it is recommended to contact a licensed disposal company.[10]

Contaminated Packaging:
  • Rinsing: Containers can be triple-rinsed (or an equivalent method).[6][7]

  • Recycling/Reconditioning: After proper rinsing, containers can be offered for recycling or reconditioning.[6][7]

  • Landfill/Incineration: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[6][7] For combustible packaging materials, controlled incineration is a possible disposal route.[6][7]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start pre_handling Pre-Handling Preparations (Ventilation, Emergency Equipment, PPE Inspection, SDS Review) start->pre_handling handling Handling Procedures (Avoid Contact, Use Non-Sparking Tools, Prevent Aerosols, Hand Hygiene) pre_handling->handling spill_check Spill Occurred? handling->spill_check small_spill Small Spill Procedure (Absorb, Collect, Contain) spill_check->small_spill Yes (Small) large_spill Large Spill Procedure (Evacuate, Contain, Recover, Dispose) spill_check->large_spill Yes (Large) post_handling Post-Handling Procedures (Decontamination, Doff PPE, Wash Hands) spill_check->post_handling No small_spill->post_handling large_spill->post_handling storage Storage (Cool, Dry, Ventilated, Away from Incompatibles) post_handling->storage disposal_check Waste Generated? storage->disposal_check dispose_chemical Dispose of Chemical Waste (Licensed Disposal Company, Incineration) disposal_check->dispose_chemical Yes (Chemical) dispose_packaging Dispose of Contaminated Packaging (Triple Rinse, Recycle/Puncture and Landfill) disposal_check->dispose_packaging Yes (Packaging) end End disposal_check->end No dispose_chemical->end dispose_packaging->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.